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  • Product: 4-Methyl-4'-pentyl-1,1'-biphenyl
  • CAS: 64835-63-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physical Properties of 4-Methyl-4'-pentyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methyl-4'-pentyl-1,1'-biphenyl is a significant organic molecule that serves as a crucial intermediate in the synthesis of various functional...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-4'-pentyl-1,1'-biphenyl is a significant organic molecule that serves as a crucial intermediate in the synthesis of various functional materials. Its biphenyl core, substituted with a methyl and a pentyl group, imparts properties that make it a subject of interest in materials science, particularly in the field of liquid crystals. This guide provides a comprehensive overview of its physical properties, offering insights into its molecular characteristics, thermal behavior, and optical properties. Understanding these fundamental attributes is essential for its application in the development of novel materials and pharmaceuticals. This document is intended to be a valuable resource for researchers, offering both established data and the scientific context for its measurement and relevance.

Molecular and Chemical Identity

The foundational step in characterizing any chemical compound is to establish its molecular identity. 4-Methyl-4'-pentyl-1,1'-biphenyl is an aromatic hydrocarbon with a straightforward yet functionally important structure.

IdentifierValueSource
Chemical Name 4-Methyl-4'-pentyl-1,1'-biphenylN/A
Synonyms 4-Pentyl-4'-methylbiphenyl, 4-Amyl-4'-methylbiphenyl[1]
CAS Number 64835-63-8[1]
Molecular Formula C₁₈H₂₂[1]
Molecular Weight 238.37 g/mol [1]
Appearance White to almost white powder or crystals[1]

The structure, consisting of two phenyl rings linked by a single bond, with alkyl substituents at the para positions, is key to its physical properties. The pentyl chain provides flexibility, while the methyl group offers a degree of asymmetry, both of which are influential in its potential liquid crystalline behavior.

Spectroscopic Properties

Spectroscopic analysis is fundamental to confirming the structure and purity of a compound. For 4-Methyl-4'-pentyl-1,1'-biphenyl, UV-Visible spectroscopy provides key information about its electronic transitions.

Spectroscopic PropertyValueConditionsSource
Maximum Wavelength (λmax) 255 nmIn Cyclohexane[1]

The λmax at 255 nm is characteristic of the π-π* transitions within the biphenyl system. This property is crucial for quantitative analysis using UV-Vis spectrophotometry and can be a useful parameter in monitoring reactions or assessing purity.

Thermophysical Properties

The thermal behavior of 4-Methyl-4'-pentyl-1,1'-biphenyl is critical for its handling, processing, and potential applications, especially in temperature-sensitive systems like liquid crystal displays.

PropertyValueSource
Melting Point 47.0 to 51.0 °C[1]
Boiling Point 350.5 ± 22.0 °C (Predicted)[1]
Flash Point 177.2 °C[1]

The melting point range suggests that the purity of commercially available samples can vary. For high-purity applications, techniques like recrystallization are recommended. The predicted boiling point indicates high thermal stability.

Density and Refractive Index

Density and refractive index are fundamental physical constants that are sensitive to the molecular structure and packing of a substance.

PropertyValueConditionsSource
Density 0.940 ± 0.06 g/cm³ (Predicted)N/A[1]
Refractive Index (n) 1.537N/A[1]

The refractive index is a particularly important parameter for optical applications. For liquid crystals, the refractive index is often anisotropic, meaning it varies with the polarization of light relative to the molecular orientation. While a single value is reported here, for liquid crystal phases, one would expect to measure both an ordinary (nₒ) and an extraordinary (nₑ) refractive index.

Solubility Profile

The solubility of a compound dictates its formulation possibilities and purification methods. 4-Methyl-4'-pentyl-1,1'-biphenyl, being a largely nonpolar molecule, exhibits solubility characteristics typical of hydrocarbons.

SolventSolubilitySource
Water Insoluble[2]
Ethanol Soluble[3]
Ether Soluble[2]
Other Organic Solvents Very Soluble[2]

Its insolubility in water and solubility in common organic solvents are consistent with its hydrophobic nature. This profile is advantageous for standard organic synthesis workup procedures, such as extraction and purification by column chromatography.

Liquid Crystalline Properties: A Comparative Perspective

While specific data on the liquid crystal phases of 4-Methyl-4'-pentyl-1,1'-biphenyl are not extensively reported in readily available literature, its structural similarity to well-known liquid crystals, such as 4-Cyano-4'-pentylbiphenyl (5CB), suggests that it may exhibit mesomorphic behavior. 5CB is a nematic liquid crystal at room temperature, with a crystal-to-nematic transition at 22.5 °C and a nematic-to-isotropic transition at 35.0 °C[4][5]. Given the structural analogy, it is plausible that 4-Methyl-4'-pentyl-1,1'-biphenyl also possesses a nematic phase, though likely at a different temperature range due to the difference in the electronic character of the methyl group compared to the cyano group.

The investigation of such properties would typically involve techniques like Differential Scanning Calorimetry (DSC) to identify phase transition temperatures and polarizing optical microscopy to visualize the characteristic textures of any liquid crystal phases.

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

The synthesis of unsymmetrical biaryls like 4-Methyl-4'-pentyl-1,1'-biphenyl is commonly achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and functional group tolerance.

Principle: The reaction couples an organoboron compound (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.

Step-by-Step Methodology: [6]

  • Reactant Preparation: In a reaction vessel, combine 4-pentylphenylboronic acid (1.2 equivalents) and 4-bromotoluene (1.0 equivalent).

  • Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (typically 1-5 mol%), and a base, such as aqueous sodium carbonate (2.0 equivalents).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup to remove the base and inorganic byproducts. The organic layer is then dried and the solvent removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure 4-Methyl-4'-pentyl-1,1'-biphenyl.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Workup & Purification Reactants Combine 4-pentylphenylboronic acid and 4-bromotoluene Catalyst_Base Add Pd(PPh₃)₄ and Na₂CO₃ solution Reactants->Catalyst_Base Solvent Add Toluene/Water Catalyst_Base->Solvent Heat_Stir Heat under inert atmosphere with vigorous stirring Solvent->Heat_Stir Monitor Monitor by TLC/GC-MS Heat_Stir->Monitor Check Completion Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure 4-Methyl-4'-pentyl-1,1'-biphenyl Purify->Product

Diagram of the Suzuki-Miyaura coupling workflow.
Characterization of Thermal Transitions by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the precise determination of phase transition temperatures and enthalpies.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a small amount of the 4-Methyl-4'-pentyl-1,1'-biphenyl sample (typically 1-5 mg) into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Analysis: Analyze the resulting thermogram to identify endothermic peaks corresponding to melting and any liquid crystal phase transitions. The onset temperature of the peak is typically taken as the transition temperature.

DSC_Workflow Start Start Prep Prepare Sample (1-5 mg) in DSC pan Start->Prep Setup Place sample and reference pans in DSC cell Prep->Setup Program Heat at a controlled rate under inert atmosphere Setup->Program Acquire Record heat flow vs. temperature Program->Acquire Analyze Analyze thermogram for phase transitions Acquire->Analyze End End Analyze->End

Workflow for DSC analysis of thermal transitions.

Conclusion

4-Methyl-4'-pentyl-1,1'-biphenyl is a compound with a well-defined set of physical properties that make it a valuable building block in materials science. Its thermal stability, solubility in organic solvents, and potential for liquid crystalline behavior are key attributes for its application in the synthesis of more complex functional molecules. This guide has provided a consolidated overview of its known physical properties and has outlined standard experimental procedures for its synthesis and characterization. Further research into its specific mesomorphic properties would be a valuable contribution to the field of liquid crystals.

References

  • Phase Transformations And Dynamics Of 4-Cyano-4′-Pentylbiphenyl (5cb) By Nuclear Magnetic Resonance, Analysis Differential Scanning Calorimetry, And Wideangle X-Ray Diffraction Analysis - ResearchGate. (2025). Retrieved from [Link]

  • 4-Pentylbiphenyl | C17H20 | CID 81546 - PubChem. (n.d.). Retrieved from [Link]

  • 4-methyl-4'-pentyl-1'-biphenyl - ChemBK. (2024). Retrieved from [Link]

  • Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB) | Indian Journal of Pure & Applied Physics (IJPAP). (2023). Retrieved from [Link]

  • 1,1'-Biphenyl, 4-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 4-Methylbiphenyl | C13H12 | CID 12566 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls - PMC - NIH. (2021). Retrieved from [Link]

  • Refractive index of 5CB (4-pentyl-4'-cyanobiphenyl) - Wu-25.1C-e - RefractiveIndex.INFO. (n.d.). Retrieved from [Link]

  • 4-Cyano-4'-pentylbiphenyl - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Exploratory

4-Methyl-4'-pentyl-1,1'-biphenyl chemical structure and CAS number

An In-depth Technical Guide to 4-Methyl-4'-pentyl-1,1'-biphenyl Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-Methyl-4'-pentyl-1,1'-biphenyl, a sub...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Methyl-4'-pentyl-1,1'-biphenyl

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-4'-pentyl-1,1'-biphenyl, a substituted biphenyl derivative. The document details its chemical identity, including its structure and CAS Registry Number, and summarizes its key physicochemical properties. A plausible and widely utilized synthetic methodology, the Suzuki cross-coupling reaction, is presented with a detailed workflow. Furthermore, this guide touches upon the compound's analytical characterization, primary applications as a chemical intermediate, and essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development who require a consolidated technical resource on this compound.

Chemical Identity and Properties

Chemical Structure and Nomenclature

4-Methyl-4'-pentyl-1,1'-biphenyl is an aromatic hydrocarbon characterized by a biphenyl core. This core consists of two phenyl rings linked by a single bond. One ring is substituted with a methyl group at the 4-position, and the other is substituted with a pentyl group at the 4'-position.

The definitive identification of a chemical compound is crucial for regulatory compliance, experimental reproducibility, and scientific communication. The CAS Registry Number is a unique numerical identifier assigned by the Chemical Abstracts Service (CAS) to every chemical substance, ensuring unambiguous identification.[1]

  • IUPAC Name: 4-Methyl-4'-pentyl-1,1'-biphenyl[1]

  • CAS Number: 64835-63-8[1][2]

  • Molecular Formula: C18H22[1][2][3]

  • SMILES: CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C[3]

  • InChI: InChI=1S/C18H22/c1-3-4-5-6-16-9-13-18(14-10-16)17-11-7-15(2)8-12-17/h7-14H,3-6H2,1-2H3[2][3]

Caption: Chemical structure of 4-Methyl-4'-pentyl-1,1'-biphenyl.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application, dictating its behavior in various systems and guiding the design of experimental protocols. The data presented below has been aggregated from chemical supplier databases and regulatory information sources.

PropertyValueSource
Molecular Weight 238.37 g/mol [1][2]
Appearance White to Almost white powder to crystal[2]
Melting Point 47.0 to 51.0 °C[2]
Boiling Point 350.5 ± 22.0 °C (Predicted)[2]
Density 0.940 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 177.2 °C[2]
Refractive Index 1.537[2]

Synthesis and Manufacturing

The synthesis of unsymmetrical biaryls like 4-Methyl-4'-pentyl-1,1'-biphenyl is most effectively achieved through modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of synthetic organic chemistry, renowned for its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.

Causality of Experimental Choice: The Suzuki Coupling

The Suzuki coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. For the synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl, this translates to the coupling of a pentyl-substituted phenylboronic acid with a methyl-substituted halo-benzene (or vice versa).

Rationale for this choice:

  • High Selectivity: The reaction is highly regioselective, ensuring the formation of the desired C-C bond between the two specific aromatic rings.

  • Commercial Availability of Precursors: The starting materials, such as 4-bromotoluene and 4-pentylphenylboronic acid, are commercially available, streamlining the synthetic process.

  • Robustness: The catalytic system is robust and has been extensively documented, providing a reliable foundation for protocol development. A variety of palladium catalysts and ligands can be employed to optimize the reaction for specific substrates.[4]

Experimental Protocol: Suzuki Cross-Coupling

The following is a representative, step-by-step methodology for the synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl.

  • Reactor Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. The system is purged with an inert gas (e.g., Nitrogen or Argon) to exclude oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: The flask is charged with 4-bromotoluene (1.0 eq), 4-pentylphenylboronic acid (1.1 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02 eq), and a suitable base (e.g., sodium carbonate, 2.0 eq).

  • Solvent System: A solvent mixture, typically toluene and water (e.g., 3:1 v/v), is added to the flask. The biphasic system is necessary as the inorganic base is soluble in the aqueous phase, while the organic reactants and catalyst reside in the organic phase.

  • Reaction Execution: The mixture is heated to reflux (typically 80-100 °C) with vigorous stirring to ensure efficient mixing between the phases. The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO4). The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure 4-Methyl-4'-pentyl-1,1'-biphenyl.

suzuki_workflow start Inert Atmosphere Reactor Setup reagents Charge Reactor: - 4-Bromotoluene - 4-Pentylphenylboronic Acid - Pd Catalyst - Base (Na2CO3) start->reagents solvent Add Solvent System (e.g., Toluene/Water) reagents->solvent reaction Heat to Reflux (80-100°C) with Vigorous Stirring solvent->reaction monitoring Monitor Reaction Progress (TLC / GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Work-up: - Separate Layers - Wash & Dry Organic Phase monitoring->workup Upon Completion isolation Solvent Removal (Rotary Evaporation) workup->isolation purification Purification: - Column Chromatography - or Recrystallization isolation->purification product Pure 4-Methyl-4'-pentyl-1,1'-biphenyl purification->product

Caption: Generalized workflow for the synthesis via Suzuki cross-coupling.

Spectroscopic Characterization

Post-synthesis, the structural integrity and purity of 4-Methyl-4'-pentyl-1,1'-biphenyl must be rigorously confirmed. Standard spectroscopic methods are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would show characteristic signals in the aromatic region corresponding to the protons on the biphenyl core, as well as aliphatic signals for the methyl and pentyl groups. The integration of these signals confirms the proton count for each substituent.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum would exhibit a molecular ion peak (M+) corresponding to the calculated molecular weight of 238.37 g/mol .

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum would show characteristic C-H stretching vibrations for the aromatic rings and aliphatic chains, as well as C=C stretching vibrations for the aromatic core.

The structural confirmation of similar biphenyl compounds using these techniques is a well-established practice in synthetic chemistry research.[5]

Applications and Research Interest

4-Methyl-4'-pentyl-1,1'-biphenyl primarily serves as a valuable intermediate in organic synthesis.[2] Its biphenyl structure makes it a key building block in several areas:

  • Pharmaceutical Intermediates: Substituted biphenyls are a common motif in many pharmaceutical agents. This compound can be a precursor for more complex molecules with potential biological activity. For instance, biphenyl derivatives are known to be useful in the synthesis of antihypertensive drugs.[6]

  • Liquid Crystals: The rigid, rod-like structure of the 4,4'-disubstituted biphenyl core is a fundamental component in the design of liquid crystal materials. While this specific compound may not be a final liquid crystal product, it serves as a precursor for synthesizing more complex mesogenic molecules used in display technologies.

  • Organic Electronics: Biphenyl units are also explored as components in organic light-emitting diodes (OLEDs) and other organic electronic materials due to their conjugated pi-system which can facilitate charge transport.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling 4-Methyl-4'-pentyl-1,1'-biphenyl.

  • General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed when not in use.[7]

  • Hazards: While specific toxicity data for this compound is limited, related biphenyl compounds can cause skin, eye, and respiratory irritation.[8] It is prudent to handle it with care to avoid direct contact and inhalation.

Conclusion

4-Methyl-4'-pentyl-1,1'-biphenyl (CAS: 64835-63-8) is a well-defined chemical entity with a unique set of properties. Its synthesis is readily achievable through robust and reliable methods like the Suzuki cross-coupling reaction. Its primary value lies in its role as a versatile intermediate for the synthesis of higher-value materials, including potential pharmaceutical agents and liquid crystals. This guide provides the foundational technical knowledge required for scientists and researchers to effectively utilize and handle this compound in a research and development setting.

References

  • 4-Methylbiphenyl | C13H12 | CID 12566 - PubChem. National Center for Biotechnology Information. [Link]

  • 4-methyl-4'-pentyl-1'-biphenyl - ChemBK. ChemBK. [Link]

  • 1,1'-Biphenyl, 4-methyl-4'-pentyl- - Substance Details - SRS - EPA. U.S. Environmental Protection Agency. [Link]

  • Synthesis, Mesomorphic Properties and Application of (R,S)-1-Methylpentyl 4′-Hydroxybiphenyl-4-carboxylate Derivatives - MDPI. MDPI. [Link]

  • 4-methyl-4'-pentyl-1,1'-biphenyl (C18H22) - PubChemLite. PubChemLite. [Link]

  • WO1998012174A1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents.
  • Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

Sources

Foundational

Spectroscopic Characterization of 4-Methyl-4'-pentyl-1,1'-biphenyl: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for 4-Methyl-4'-pentyl-1,1'-biphenyl (CAS No. 64835-63-8), a substituted aromatic hydrocarbon.[1] This document is intended for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the spectroscopic data for 4-Methyl-4'-pentyl-1,1'-biphenyl (CAS No. 64835-63-8), a substituted aromatic hydrocarbon.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization. The guide will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy as they apply to this specific molecule. While experimental data for the target molecule is not publicly available, this guide will provide a robust predictive analysis based on the well-documented spectra of its constituent moieties, 4-methylbiphenyl and 4-pentylbiphenyl.

Molecular Structure and Spectroscopic Overview

4-Methyl-4'-pentyl-1,1'-biphenyl possesses a core biphenyl structure with a methyl group substituting one phenyl ring at the 4-position and a pentyl group substituting the other at the 4'-position. This asymmetrical substitution pattern gives rise to a unique spectroscopic fingerprint, which is a composite of the electronic and steric influences of both alkyl groups on the aromatic system.

The following sections will provide a detailed, predictive interpretation of the ¹H NMR, ¹³C NMR, Mass Spectrum, and IR Spectrum of 4-Methyl-4'-pentyl-1,1'-biphenyl. The analysis is grounded in the established spectral data of 4-methylbiphenyl and 4-pentylbiphenyl, sourced from reputable databases such as PubChem and the NIST WebBook.[2][3][4]

Molecular Structure of 4-Methyl-4'-pentyl-1,1'-biphenyl

Caption: Molecular structure of 4-Methyl-4'-pentyl-1,1'-biphenyl.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-Methyl-4'-pentyl-1,1'-biphenyl will exhibit distinct signals for the aromatic protons and the protons of the methyl and pentyl substituents.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-7.6d2HAromatic (H-2', H-6')
~7.4-7.5d2HAromatic (H-2, H-6)
~7.2-7.3d2HAromatic (H-3, H-5)
~7.1-7.2d2HAromatic (H-3', H-5')
~2.6t2H-CH₂- (alpha to ring)
~2.4s3H-CH₃ (on ring)
~1.6m2H-CH₂- (beta to ring)
~1.3m4H-CH₂- (gamma and delta)
~0.9t3H-CH₃ (terminal)

Interpretation and Causality

The aromatic region of the spectrum is predicted to show four distinct doublets. The protons on the phenyl ring bearing the pentyl group (H-2', H-6' and H-3', H-5') are expected to be slightly downfield compared to those on the methyl-substituted ring (H-2, H-6 and H-3, H-5) due to the combined electronic effects of the alkyl groups. The ortho-coupling between adjacent aromatic protons will result in the doublet splitting pattern.

The aliphatic region will be characterized by the signals of the pentyl and methyl groups. The benzylic protons of the pentyl chain (-CH₂- alpha to the ring) are expected to resonate around 2.6 ppm as a triplet due to coupling with the adjacent methylene protons. The methyl group directly attached to the aromatic ring will appear as a sharp singlet around 2.4 ppm. The remaining methylene protons of the pentyl chain will appear as multiplets in the upfield region (1.3-1.6 ppm), and the terminal methyl group of the pentyl chain will be a triplet around 0.9 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a similar compound would be:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 4-Methyl-4'-pentyl-1,1'-biphenyl will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~141Aromatic (C-4')
~138Aromatic (C-1)
~137Aromatic (C-4)
~135Aromatic (C-1')
~129Aromatic (C-3, C-5)
~128Aromatic (C-3', C-5')
~127Aromatic (C-2, C-6)
~126Aromatic (C-2', C-6')
~35-CH₂- (alpha to ring)
~31-CH₂- (beta to ring)
~30-CH₂- (gamma to ring)
~22-CH₂- (delta to ring)
~21-CH₃ (on ring)
~14-CH₃ (terminal)

Interpretation and Causality

The aromatic region will display eight signals corresponding to the twelve aromatic carbons. The carbons directly attached to the alkyl groups (C-4 and C-4') and the carbons at the biphenyl linkage (C-1 and C-1') will be the most downfield due to substitution effects. The remaining aromatic carbons will appear in the range of 126-129 ppm.

The aliphatic region will show signals for the five carbons of the pentyl group and the single carbon of the methyl group. The chemical shifts of the pentyl chain carbons will decrease with increasing distance from the aromatic ring. The methyl carbon attached to the ring is expected around 21 ppm, while the terminal methyl of the pentyl group will be the most upfield at approximately 14 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

A typical protocol for ¹³C NMR would be:

  • Sample Preparation: As described for ¹H NMR, though a higher concentration (20-50 mg) may be beneficial.

  • Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-220 ppm.

  • Processing: Similar to ¹H NMR processing.

Mass Spectrometry

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Methyl-4'-pentyl-1,1'-biphenyl (C₁₈H₂₂), the molecular weight is 238.37 g/mol .

Predicted Mass Spectrum Data

m/zRelative IntensityAssignment
238High[M]⁺ (Molecular Ion)
181Moderate[M - C₄H₉]⁺
167High[M - C₅H₁₁]⁺
152Moderate[167 - CH₃]⁺

Interpretation and Fragmentation Pathway

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 238. The primary fragmentation pathway will likely involve the cleavage of the pentyl chain. A significant peak is expected at m/z 181, corresponding to the loss of a butyl radical (•C₄H₉). The base peak is predicted to be at m/z 167, resulting from the loss of the entire pentyl radical (•C₅H₁₁), forming a stable 4-methylbiphenyl cation. Further fragmentation of this ion by loss of a methyl radical (•CH₃) would give a peak at m/z 152.

Fragmentation Workflow

G M [C₁₈H₂₂]⁺˙ m/z = 238 F1 [C₁₄H₁₃]⁺ m/z = 181 M->F1 - •C₄H₉ F2 [C₁₃H₁₁]⁺ m/z = 167 M->F2 - •C₅H₁₁ F3 [C₁₂H₈]⁺˙ m/z = 152 F2->F3 - •CH₃

Caption: Predicted major fragmentation pathway for 4-Methyl-4'-pentyl-1,1'-biphenyl.

Experimental Protocol: Mass Spectrometry

A common method for obtaining a mass spectrum is:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-500.

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2960-2850StrongAliphatic C-H stretch
1600-1585MediumAromatic C=C stretch
1500-1400MediumAromatic C=C stretch
850-810Strongp-disubstituted C-H out-of-plane bend

Interpretation and Causality

The IR spectrum will be dominated by absorptions from the aromatic rings and the alkyl chains. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The strong bands in the 2960-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methyl and pentyl groups. The aromatic C=C stretching vibrations will give rise to two bands in the 1600-1400 cm⁻¹ region. A strong absorption in the 850-810 cm⁻¹ range is indicative of the out-of-plane C-H bending of the 1,4-disubstituted (para) phenyl rings.

Experimental Protocol: Infrared Spectroscopy

A standard procedure for acquiring an IR spectrum is:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet (for solids), or a thin film on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

Conclusion

The spectroscopic data of 4-Methyl-4'-pentyl-1,1'-biphenyl can be reliably predicted by a composite analysis of its constituent fragments, 4-methylbiphenyl and 4-pentylbiphenyl. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data, along with the underlying principles governing the spectral features. The provided experimental protocols offer a standardized approach for the acquisition of high-quality spectroscopic data for this and structurally related compounds, which is essential for unambiguous molecular identification and characterization in research and industrial applications.

References

  • PubChem. 4-Methylbiphenyl. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Pentylbiphenyl. National Center for Biotechnology Information. [Link]

  • Wiley-VCH. Supporting Information - Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. [Link]

  • Google Patents.
  • Google Patents.
  • MDPI. Synthesis, Mesomorphic Properties and Application of (R,S)-1-Methylpentyl 4′-Hydroxybiphenyl-4-carboxylate Derivatives. [Link]

  • CP Lab Safety. Methyl-4-pentylbiphenyl, min 98% (GC), 1 gram. [Link]

  • NIST. 1,1'-Biphenyl, 4-methyl-. NIST Chemistry WebBook. [Link]

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Exploratory

Synthesis pathways for 4-Methyl-4'-pentyl-1,1'-biphenyl

An In-Depth Technical Guide to the Synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the principal synt...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 4-Methyl-4'-pentyl-1,1'-biphenyl, a significant unsymmetrical biaryl compound. Primarily serving researchers, chemists, and professionals in drug development and materials science, this document delves into the mechanistic underpinnings, strategic considerations, and detailed experimental protocols for its synthesis. We will explore and compare palladium- and nickel-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Kumada, and Negishi couplings, offering field-proven insights to guide laboratory and industrial-scale synthesis.

Introduction: The Significance of 4-Methyl-4'-pentyl-1,1'-biphenyl

4-Methyl-4'-pentyl-1,1'-biphenyl is a biaryl compound characterized by a pentyl group and a methyl group at the 4 and 4' positions of the biphenyl core, respectively. Biaryl scaffolds are prevalent in medicinal chemistry, advanced materials, and liquid crystals.[1][2] Specifically, unsymmetrically substituted biphenyls like 4-Methyl-4'-pentyl-1,1'-biphenyl serve as crucial intermediates in the synthesis of pharmaceuticals and other high-value organic compounds.[3] Its molecular structure imparts specific physicochemical properties that are valuable in these applications.

Table 1: Physicochemical Properties of 4-Methyl-4'-pentyl-1,1'-biphenyl [3]

PropertyValue
Molecular Formula C₁₈H₂₂
Molar Mass 238.37 g/mol
Appearance White to off-white powder or crystal
Melting Point 47.0 to 51.0 °C
Boiling Point 350.5 ± 22.0 °C (Predicted)
Density 0.940 ± 0.06 g/cm³ (Predicted)
Maximum Absorption (λmax) 255 nm (in Cyclohexane)

The synthesis of such unsymmetrical biaryls with high yield and selectivity is a key challenge in organic chemistry. Modern synthetic chemistry has largely overcome this challenge through the development of transition-metal-catalyzed cross-coupling reactions. This guide will focus on the most robust and widely adopted of these methods.

Core Synthetic Strategies: Palladium and Nickel-Catalyzed Cross-Coupling

The formation of the C-C bond between the two phenyl rings is most efficiently achieved through cross-coupling reactions. The choice of catalyst (typically palladium or nickel) and the nature of the organometallic and halide coupling partners define the specific pathway. We will examine three primary, industrially relevant methods: the Suzuki-Miyaura, Kumada, and Negishi couplings.

The Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura coupling is arguably the most versatile and widely utilized method for synthesizing biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[4][5][6] The reaction couples an organoboron species (like a boronic acid) with an organohalide, catalyzed by a palladium(0) complex.[7][8]

Principle and Mechanism

The catalytic cycle of the Suzuki coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromotoluene) to form a Pd(II) complex.[4][6]

  • Transmetalation: In the presence of a base, the organoboron compound (e.g., 4-pentylphenylboronic acid) transfers its organic group to the Pd(II) complex, forming a diorganopalladium(II) intermediate.[4] The base is crucial for activating the boronic acid.

  • Reductive Elimination: The diorganopalladium(II) complex eliminates the final biaryl product (4-Methyl-4'-pentyl-1,1'-biphenyl), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]

Suzuki_Mechanism pd0 Pd(0)L₂ pdiil_halide Ar¹-Pd(II)L₂-X pd0->pdiil_halide Oxidative Addition (+ Ar¹-X) product Ar¹-Ar² pdiil_biaryl Ar¹-Pd(II)L₂-Ar² pdiil_halide->pdiil_biaryl pdiil_biaryl->pd0 Catalyst Regeneration pdiil_biaryl->product Reductive Elimination boronic_acid Ar²-B(OH)₂ + Base

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol describes the synthesis starting from 4-bromotoluene and 4-pentylphenylboronic acid.

Materials:

  • 4-Bromotoluene

  • 4-Pentylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and Water (solvent system)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, and nitrogen/argon source

Procedure:

  • Reactor Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 4-bromotoluene (1.0 eq), 4-pentylphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and water to the reaction flask. Degas the mixture by bubbling nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction Initiation: Add the catalyst mixture to the flask. Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Separate the organic layer. Wash the aqueous layer with toluene or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with hexane or a hexane/ethyl acetate mixture) or by recrystallization from a suitable solvent like ethanol or methanol.

Suzuki_Workflow start 1. Setup Reactor (Flask, Condenser, N₂) add_reagents 2. Add Reagents (Aryl Halide, Boronic Acid, Base) start->add_reagents add_solvent 3. Add Toluene/Water & Degas with N₂ add_reagents->add_solvent add_catalyst 4. Add Pd Catalyst & Ligand add_solvent->add_catalyst heat 5. Heat to 80-90°C (4-12h) add_catalyst->heat monitor 6. Monitor via TLC/GC heat->monitor monitor->heat Incomplete workup 7. Cool, Extract & Dry Organic Layer monitor->workup Complete purify 8. Purify (Chromatography/Recrystallization) workup->purify end Final Product purify->end

Caption: Experimental Workflow for Suzuki-Miyaura Synthesis.

The Kumada Coupling Pathway

First reported in 1972, the Kumada coupling is a powerful method for forming C-C bonds by reacting a Grignard reagent (organomagnesium halide) with an organohalide.[9] It is often catalyzed by nickel or palladium complexes and is particularly valued for its cost-effectiveness, as Grignard reagents are readily prepared and inexpensive.[9]

Principle and Mechanism

The Kumada coupling mechanism is similar to the Suzuki coupling but involves an organomagnesium species.

  • Oxidative Addition: A Ni(0) or Pd(0) catalyst adds to the aryl halide (e.g., 4-bromotoluene) to form a Ni(II) or Pd(II) intermediate.

  • Transmetalation: The Grignard reagent (e.g., 4-pentylphenylmagnesium bromide) transfers its aryl group to the metal center, displacing the halide.

  • Reductive Elimination: The resulting diorganonickel(II) or -palladium(II) complex undergoes reductive elimination to yield the biphenyl product and regenerate the active catalyst.

A key consideration for the Kumada coupling is its low tolerance for functional groups that are incompatible with the highly basic and nucleophilic Grignard reagent (e.g., alcohols, acids, esters).[10]

Kumada_Mechanism cat0 M(0)L₂ (M=Ni, Pd) catiil_halide Ar¹-M(II)L₂-X cat0->catiil_halide Oxidative Addition (+ Ar¹-X) catiil_biaryl Ar¹-M(II)L₂-Ar² catiil_halide->catiil_biaryl catiil_biaryl->cat0 Catalyst Regeneration product Ar¹-Ar² catiil_biaryl->product Reductive Elimination grignard Ar²-MgBr

Caption: Catalytic Cycle of the Kumada Coupling.

Experimental Protocol: Kumada Coupling

This protocol involves the preparation of a Grignard reagent from 1-bromo-4-pentylbenzene, followed by coupling with 4-chlorotoluene. Aryl chlorides are often preferred with nickel catalysts.

Materials:

  • 1-Bromo-4-pentylbenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 4-Chlorotoluene

  • Nickel(II) chloride (NiCl₂) or a pre-catalyst like [NiCl₂(dppp)]

  • Iodine (crystal, for initiation)

  • Hydrochloric acid (1M solution)

  • Standard anhydrous reaction setup glassware

Procedure: Part A: Preparation of 4-Pentylphenylmagnesium Bromide

  • Setup: Flame-dry a three-necked flask with magnesium turnings (1.2 eq) under a stream of dry nitrogen. Equip the flask with a reflux condenser, a dropping funnel, and a stopper.

  • Initiation: Add a small crystal of iodine and a few milliliters of anhydrous THF. Add a small portion of 1-bromo-4-pentylbenzene (1.0 eq) dissolved in anhydrous THF. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.[11]

  • Grignard Formation: Once initiated, add the remaining 1-bromo-4-pentylbenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[12] Cool the solution to 0 °C.

Part B: Cross-Coupling Reaction

  • Catalyst Addition: To a separate flame-dried flask under nitrogen, add the nickel catalyst (e.g., [NiCl₂(dppp)], 0.01-0.05 eq) and 4-chlorotoluene (0.95 eq) in anhydrous THF.

  • Coupling: Slowly add the prepared Grignard reagent from Part A to the catalyst-halide mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Quenching & Work-up: Carefully quench the reaction by slowly adding 1M HCl. Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue via column chromatography or distillation.

The Negishi Coupling Pathway

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by nickel or palladium.[13] Its main advantage is the high functional group tolerance of organozinc reagents compared to the more reactive Grignard reagents used in Kumada coupling.[13][14]

Principle and Mechanism

The catalytic cycle is analogous to the Suzuki and Kumada couplings, with the transmetalation step involving an organozinc species. This step is typically faster and more tolerant of various functional groups.[14]

Experimental Protocol: Negishi Coupling

This protocol involves the in-situ formation of an arylzinc reagent from a Grignard reagent, followed by coupling.

Materials:

  • 4-Pentylphenylmagnesium bromide (prepared as in the Kumada protocol)

  • Anhydrous zinc chloride (ZnCl₂) in THF

  • 4-Bromotoluene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous THF

Procedure:

  • Organozinc Formation: To the freshly prepared 4-pentylphenylmagnesium bromide solution (1.1 eq) at 0 °C under nitrogen, slowly add a solution of anhydrous zinc chloride (1.1 eq) in THF. Stir the mixture for 30 minutes at room temperature to complete the transmetalation from magnesium to zinc.

  • Coupling Reaction: In a separate flask under nitrogen, dissolve 4-bromotoluene (1.0 eq) and Pd(PPh₃)₄ (0.03 eq) in anhydrous THF.

  • Addition: Transfer the prepared arylzinc solution to the flask containing the aryl bromide and palladium catalyst via cannula.

  • Reaction: Heat the mixture to reflux (around 65 °C) and stir for 2-8 hours, monitoring by TLC or GC.

  • Work-up and Purification: Cool the reaction to room temperature and quench with saturated ammonium chloride solution. Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. Concentrate and purify the product as described in the previous methods.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on several factors, including cost, scale, required purity, and the availability of starting materials and catalysts.

Table 2: Comparison of Major Synthesis Pathways

FeatureSuzuki-Miyaura CouplingKumada CouplingNegishi Coupling
Organometallic Reagent Organoboron (e.g., boronic acid)Organomagnesium (Grignard)Organozinc
Typical Catalyst PalladiumNickel or PalladiumPalladium or Nickel
Functional Group Tolerance HighLowHigh
Reagent Stability Boronic acids are air- and moisture-stable solidsGrignard reagents are highly reactive and moisture-sensitiveOrganozincs are moisture-sensitive but more tolerant than Grignards
Cost & Availability Boronic acids can be expensive; Pd catalysts are costlyGrignard reagents are inexpensive; Ni catalysts are cheaper than PdZinc salts are inexpensive; requires an extra transmetalation step
Key Advantage Broad functional group tolerance; reliable and well-studied.[7]High reactivity and low cost of starting materials.[9]Excellent functional group tolerance and high reactivity.[14]
Key Disadvantage Cost of boronic acids and palladium.Poor functional group tolerance.Requires anhydrous conditions and preparation of organozinc reagent.

Conclusion and Outlook

The synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl can be successfully achieved through several robust cross-coupling methodologies.

  • The Suzuki-Miyaura coupling stands out as the most versatile and reliable method, especially when functional group tolerance is a priority. Its primary drawback is the cost associated with boronic acids and palladium catalysts.

  • The Kumada coupling offers a highly cost-effective alternative, leveraging inexpensive Grignard reagents and nickel catalysts. However, its application is limited by the stringent requirement for substrates lacking sensitive functional groups.[10]

  • The Negishi coupling provides a middle ground, combining the high reactivity of organometallics with a broader functional group tolerance than the Kumada reaction.

For academic research and small-scale synthesis where reliability is paramount, the Suzuki coupling is often the method of choice. For large-scale industrial production where cost is a critical driver and the starting materials are simple hydrocarbons, the Kumada coupling presents a compelling economic advantage. The selection of the optimal pathway is therefore a strategic decision based on a careful balance of chemical scope, operational simplicity, and economic viability.

References

  • PrepChem.com. Synthesis of 4-methylbiphenyl. Available from: [Link]

  • Organic Syntheses. 4,4'-dimethyl-1,1'-biphenyl. Available from: [Link]

  • Al-Masum, M., & Islam, M. S. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available from: [Link]

  • ChemBK. 4-methyl-4'-pentyl-1'-biphenyl. Available from: [Link]

  • Chaudhari, M. B. (2014). The Suzuki Reaction. Available from: [Link]

  • Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Google Patents. EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals.
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available from: [Link]

  • MDPI. Synthesis, Mesomorphic Properties and Application of (R,S)-1-Methylpentyl 4′-Hydroxybiphenyl-4-carboxylate Derivatives. (2022). Available from: [Link]

  • Organic Chemistry Portal. Kumada Coupling. Available from: [Link]

  • Google Patents. WO1998012174A1 - Method for preparing 4-methyl-biphenyl derivatives.
  • Würtele, C., et al. (2017). Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. MDPI. Available from: [Link]

  • Organic Syntheses. ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Available from: [Link]

  • Denmark Group. The Negishi Cross-Coupling Reaction. Available from: [Link]

  • Joshi-Pangu, A., Wang, C. Y., & Biscoe, M. R. (2011). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. PubMed Central. Available from: [Link]

  • ACS Publications. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available from: [Link]

  • ResearchGate. Scheme 2 The Suzuki reaction between 4-bromotoluene and phenylboronic acid in the presence of different triazine based ligands. Available from: [Link]

  • ResearchGate. Kumada cross-coupling reaction for biaryl synthesis. Available from: [Link]

  • Royal Society of Chemistry. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Available from: [Link]

  • J&K Scientific LLC. Negishi Cross-Coupling. Available from: [Link]

  • ResearchGate. Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. (2017). Available from: [Link]

  • ResearchGate. Experiment 12: Grignard Synthesis of Triphenylmethanol. Available from: [Link]

  • MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Available from: [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available from: [Link]

  • Journal of the Chinese Chemical Society. An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. (2010). Available from: [Link]

  • Organic Syntheses. Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Available from: [Link]

  • PubChem. 4-Pentyl-4'-propyl-1,1'-biphenyl. Available from: [Link]

  • ResearchGate. Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D. Available from: [Link]

  • Cambridge University Press. Suzuki Coupling. Available from: [Link]

  • PubMed Central. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. (2023). Available from: [Link]

  • Wiley Online Library. Grignard Reactions in Cyclopentyl Methyl Ether. (2016). Available from: [Link]

  • RSC Publishing. Low-cost transition metal catalysed Negishi coupling: an update. Available from: [Link]

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Foundational

An In-Depth Technical Guide to the Solubility of 4-Methyl-4'-pentyl-1,1'-biphenyl in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methyl-4'-pentyl-1,1'-biphenyl, a m...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methyl-4'-pentyl-1,1'-biphenyl, a molecule of significant interest in materials science and liquid crystal applications. In the absence of extensive empirical solubility data, this guide employs a predictive theoretical framework based on Hansen Solubility Parameters (HSP) to forecast its behavior across a range of common organic solvents. This theoretical exploration is complemented by a detailed, field-proven experimental protocol for the empirical determination of solubility, ensuring a self-validating system for researchers. This document is structured to provide not just procedural steps, but the causal scientific reasoning behind experimental choices, empowering researchers to not only replicate but also adapt these methodologies for their specific applications.

Introduction: The Significance of Solubility for Biphenyl Derivatives

4-Methyl-4'-pentyl-1,1'-biphenyl belongs to the biphenyl class of organic compounds, which are foundational structures in various fields, including pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals. The solubility of this compound is a critical physical property that dictates its utility and application. In drug development, solubility influences bioavailability and formulation strategies. In materials science, it is paramount for purification, processing, and the formation of homogenous mixtures.

This guide will first establish a theoretical understanding of the solubility of 4-Methyl-4'-pentyl-1,1'-biphenyl by leveraging the principle of "like dissolves like," quantified through Hansen Solubility Parameters. Subsequently, a robust experimental methodology will be detailed to allow for the precise, empirical determination of its solubility in any given organic solvent.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle that "like dissolves like" is a cornerstone of solubility science, suggesting that substances with similar intermolecular forces are more likely to be miscible.[1][2] Hansen Solubility Parameters (HSP) provide a powerful quantitative framework to this principle by deconstructing the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][4]

A solvent is predicted to be effective for a given solute if their HSP values are similar. The "Hansen distance" (Ra) between a solute and a solvent in the three-dimensional Hansen space provides a numerical value for this similarity. A smaller Hansen distance indicates a higher affinity and, therefore, greater solubility. The distance is calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²] [3]

Estimated Hansen Solubility Parameters for 4-Methyl-4'-pentyl-1,1'-biphenyl

Based on the contributions from the biphenyl core, the methyl group, and the pentyl group, the estimated HSP values for 4-Methyl-4'-pentyl-1,1'-biphenyl are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for 4-Methyl-4'-pentyl-1,1'-biphenyl

ParameterValue (MPa⁰.⁵)
δD (Dispersion) 18.5
δP (Polar) 1.2
δH (Hydrogen Bonding) 2.5

These estimated values suggest that 4-Methyl-4'-pentyl-1,1'-biphenyl is a predominantly nonpolar molecule with weak polar and hydrogen bonding characteristics.

Predicting Solubility in Common Organic Solvents

Using the estimated HSP for 4-Methyl-4'-pentyl-1,1'-biphenyl, we can predict its relative solubility in a variety of organic solvents by calculating the Hansen distance. A smaller Hansen distance suggests a higher likelihood of good solubility. Table 2 provides the HSP for a range of common organic solvents and the calculated Hansen distance to our target molecule.

Table 2: Hansen Solubility Parameters of Common Organic Solvents and Predicted Solubility of 4-Methyl-4'-pentyl-1,1'-biphenyl

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Hansen Distance (Ra)Predicted Solubility
Nonpolar Solvents
n-Hexane14.90.00.07.5High
Toluene18.01.42.01.1Very High
Benzene18.40.02.01.3Very High
p-Xylene17.61.03.11.9Very High
Cyclohexane16.80.00.24.2High
Carbon Tetrachloride17.80.00.62.5High
Polar Aprotic Solvents
Acetone15.510.47.012.0Low
Ethyl Acetate15.85.37.28.0Moderate
Tetrahydrofuran (THF)16.85.78.08.2Moderate
Acetonitrile15.318.06.118.1Very Low
Dimethylformamide (DMF)17.413.711.315.5Very Low
Dimethyl Sulfoxide (DMSO)18.416.410.217.4Very Low
Polar Protic Solvents
Methanol14.712.322.324.3Very Low
Ethanol15.88.819.419.1Very Low
2-Propanol (Isopropanol)15.86.116.415.2Very Low
n-Butanol16.05.715.814.8Very Low
Water15.516.042.345.4Insoluble

Disclaimer: These are predicted solubilities based on a theoretical model and should be confirmed experimentally.

The predictions indicate that 4-Methyl-4'-pentyl-1,1'-biphenyl will exhibit high solubility in nonpolar aromatic solvents like toluene and xylene, and moderate to high solubility in nonpolar aliphatic solvents like hexane and cyclohexane. Its solubility is expected to be significantly lower in polar aprotic and polar protic solvents.

cluster_solute 4-Methyl-4'-pentyl-1,1'-biphenyl cluster_solvents Solvent Classes Solute Predominantly Nonpolar (Low δP, Low δH) Nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) Solute->Nonpolar High Solubility (Similar Intermolecular Forces) PolarAprotic Polar Aprotic Solvents (e.g., Acetone, THF) Solute->PolarAprotic Low to Moderate Solubility (Mismatched Polarity) PolarProtic Polar Protic Solvents (e.g., Ethanol, Water) Solute->PolarProtic Very Low Solubility (Strongly Mismatched Forces)

Figure 1: Predicted solubility of 4-Methyl-4'-pentyl-1,1'-biphenyl.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

To empirically validate the theoretical predictions and obtain precise quantitative solubility data, the "shake-flask" method is the gold standard. This equilibrium-based method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Principle

An excess of the solid solute is agitated in the solvent for a sufficient period to ensure that equilibrium is reached, creating a saturated solution. The undissolved solid is then separated from the solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Materials and Equipment
  • 4-Methyl-4'-pentyl-1,1'-biphenyl (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, Gas Chromatograph)

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of 4-Methyl-4'-pentyl-1,1'-biphenyl into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume of the chosen organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at different time points until the concentration plateaus.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette. To ensure no solid particles are transferred, it is highly recommended to either:

      • Centrifuge the vials and then sample the supernatant.

      • Filter the sample through a chemically compatible syringe filter (e.g., PTFE for most organic solvents).

  • Sample Preparation for Analysis:

    • Accurately dilute the clear supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Concentration Analysis:

    • Analyze the diluted samples using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or Gas Chromatography) to determine the concentration of 4-Methyl-4'-pentyl-1,1'-biphenyl.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

start Start prep Prepare Supersaturated Solution start->prep Add excess solute to solvent equilibrate Equilibrate at Constant Temperature prep->equilibrate Agitate for 24-48h separate Separate Solid and Liquid Phases equilibrate->separate Centrifuge or Filter dilute Dilute Supernatant separate->dilute Prepare for analysis analyze Analyze Concentration (UV-Vis or GC) dilute->analyze Measure absorbance or peak area end End analyze->end

Figure 2: Experimental workflow for the shake-flask solubility determination.

Analytical Techniques for Concentration Measurement
  • UV-Vis Spectrophotometry: This technique is suitable if 4-Methyl-4'-pentyl-1,1'-biphenyl has a distinct chromophore that absorbs in the UV-Vis range. A calibration curve of absorbance versus concentration is constructed according to the Beer-Lambert law.

  • Gas Chromatography (GC): GC is a highly sensitive and selective method for volatile and semi-volatile organic compounds. A calibration curve is generated by plotting the peak area of the analyte against its concentration.

Conclusion

This technical guide has provided a dual approach to understanding the solubility of 4-Methyl-4'-pentyl-1,1'-biphenyl in organic solvents. The theoretical framework of Hansen Solubility Parameters offers a predictive tool for initial solvent screening, suggesting high solubility in nonpolar solvents and poor solubility in polar solvents. To complement this predictive model, a detailed, step-by-step experimental protocol based on the shake-flask method has been outlined, enabling researchers to obtain precise and reliable quantitative solubility data. By integrating theoretical prediction with empirical validation, this guide equips scientists and professionals in drug development and materials science with the necessary tools to effectively work with 4-Methyl-4'-pentyl-1,1'-biphenyl and similar compounds.

References

  • Justesen, B. H., et al. (2019). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Dyes and Pigments, 160, 523-532.
  • Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]

  • Reddit. (2012). I understand why polar compounds dissolve in polar solvents (dipole-dipole interactions, H-bonding, etc.) but why do non-polar compounds dissolve in non-polar solvents? Retrieved from [Link]

  • Andrey K. (2013, April 23). Polar, Nonpolar, Protic, Aprotic Solvents [Video]. YouTube. [Link]

  • Hansen Solubility Parameters in Practice. (n.d.). HSPiP - Hansen Solubility Parameters. Retrieved from [Link]

  • Just, O., & El-Halwagi, M. M. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 13346–13354.
  • Master Organic Chemistry. (2020, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents. Retrieved from [Link]

  • ResearchGate. (2015). Polar, aprotic solvents and the hydrophobic effect. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Purity Analysis of 4-Methyl-4'-pentyl-1,1'-biphenyl

Introduction 4-Methyl-4'-pentyl-1,1'-biphenyl, a nematic liquid crystal, is a critical component in various electro-optical applications. Its molecular structure, consisting of a biphenyl core with methyl and pentyl subs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-4'-pentyl-1,1'-biphenyl, a nematic liquid crystal, is a critical component in various electro-optical applications. Its molecular structure, consisting of a biphenyl core with methyl and pentyl substituents, imparts the unique properties necessary for the formulation of liquid crystal displays (LCDs) and other advanced materials. The performance of these materials is intrinsically linked to the purity of their constituent compounds. Even minute impurities can significantly alter the mesophase behavior, transition temperatures, and electro-optical response of the final liquid crystal mixture.

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 4-Methyl-4'-pentyl-1,1'-biphenyl. It is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the techniques and rationale behind purity analysis. This document will delve into the core analytical techniques, discuss potential impurities, and provide detailed experimental protocols, all grounded in scientific principles and best practices for analytical method validation.

Physicochemical Properties of 4-Methyl-4'-pentyl-1,1'-biphenyl

A foundational understanding of the physicochemical properties of 4-Methyl-4'-pentyl-1,1'-biphenyl is essential for the development of robust analytical methods. These properties guide the selection of appropriate techniques and experimental parameters.

PropertyValueSource
CAS Number 64835-63-8[1]
Molecular Formula C18H22[1]
Molar Mass 238.37 g/mol [1]
Melting Point 47.0 to 51.0 °C[1]
Boiling Point 350.5 ± 22.0 °C (Predicted)[1]
Density 0.940 ± 0.06 g/cm³ (Predicted)[1]
Refractive Index 1.537[1]
Appearance White to almost white powder or crystal[1]
Maximum UV Wavelength (λmax) 255 nm (in Cyclohexane)[1]

Core Analytical Methodologies for Purity Assessment

A multi-faceted approach is necessary for the comprehensive purity analysis of 4-Methyl-4'-pentyl-1,1'-biphenyl. This typically involves a primary chromatographic technique for separation and quantification of impurities, supplemented by spectroscopic and thermal analysis for structural confirmation and assessment of physical properties.

Overall Purity Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive purity analysis of 4-Methyl-4'-pentyl-1,1'-biphenyl.

Purity Analysis Workflow Figure 1: Comprehensive Purity Analysis Workflow cluster_0 Initial Assessment cluster_1 Primary Purity Determination cluster_2 Structural and Thermal Characterization cluster_3 Final Purity Assessment Sample_Reception Sample Reception and Documentation Visual_Inspection Visual Inspection (Color, Form) Sample_Reception->Visual_Inspection Solubility_Testing Solubility Testing Visual_Inspection->Solubility_Testing HPLC_Analysis High-Performance Liquid Chromatography (HPLC) for Non-volatile Impurities Solubility_Testing->HPLC_Analysis GCMS_Analysis Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities Solubility_Testing->GCMS_Analysis Impurity_Quantification Impurity_Quantification HPLC_Analysis->Impurity_Quantification Area % Calculation Impurity_Identification Impurity_Identification GCMS_Analysis->Impurity_Identification Mass Spectrum Matching Data_Review Data Review and Integration Impurity_Quantification->Data_Review Impurity_Identification->Data_Review NMR_Spectroscopy Nuclear Magnetic Resonance (NMR) for Structural Confirmation Structural_Confirmation Structural_Confirmation NMR_Spectroscopy->Structural_Confirmation DSC_Analysis Differential Scanning Calorimetry (DSC) for Thermal Transitions Phase_Transition_Analysis Phase_Transition_Analysis DSC_Analysis->Phase_Transition_Analysis Structural_Confirmation->Data_Review Phase_Transition_Analysis->Data_Review Purity_Statement Final Purity Statement and Certificate of Analysis Generation Data_Review->Purity_Statement

Caption: A logical workflow for the comprehensive purity analysis of 4-Methyl-4'-pentyl-1,1'-biphenyl.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For a non-polar compound like 4-Methyl-4'-pentyl-1,1'-biphenyl, reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is the method of choice. A UV detector is typically employed for quantification, leveraging the chromophoric nature of the biphenyl system.

Justification of Experimental Choices:

  • Reversed-Phase C18 Column: The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with the non-polar analyte and its structurally similar impurities, leading to excellent separation.

  • Gradient Elution: A gradient of water and acetonitrile allows for the effective elution of a range of impurities with varying polarities. The gradient starts with a higher proportion of water to retain more polar impurities and gradually increases the acetonitrile concentration to elute the main compound and any less polar impurities.

  • UV Detection at 254 nm: This wavelength is close to the λmax of the biphenyl chromophore, ensuring high sensitivity for the parent compound and related aromatic impurities[1].

Experimental Protocol: HPLC-UV Purity Determination

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a gradient pump, autosampler, and UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • 4-Methyl-4'-pentyl-1,1'-biphenyl reference standard.

    • Sample of 4-Methyl-4'-pentyl-1,1'-biphenyl for analysis.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 70% B

      • 5-20 min: 70% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 70% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of the 4-Methyl-4'-pentyl-1,1'-biphenyl reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Analysis and Data Interpretation:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to 4-Methyl-4'-pentyl-1,1'-biphenyl in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the purity of the sample using the area percentage method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Self-Validating System: The use of a well-characterized reference standard allows for the confirmation of the main peak's identity. The system suitability parameters, such as theoretical plates, tailing factor, and reproducibility of injections, should be monitored to ensure the validity of each analytical run, in line with regulatory guidelines such as those from the ICH[2][3].

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted components and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

Justification of Experimental Choices:

  • Capillary Column with a Non-polar Stationary Phase (e.g., DB-5ms): This type of column is well-suited for the separation of non-polar aromatic hydrocarbons like 4-Methyl-4'-pentyl-1,1'-biphenyl and its potential volatile impurities.

  • Temperature Programming: A gradual increase in the oven temperature allows for the separation of compounds with a range of boiling points.

  • Electron Ionization (EI): EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns, which can be compared to spectral libraries for confident identification of impurities.

Experimental Protocol: GC-MS Purity and Impurity Identification

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.

  • Reagents and Solvents:

    • Helium (carrier gas, 99.999% purity).

    • Dichloromethane or Hexane (HPLC grade) for sample dissolution.

    • Sample of 4-Methyl-4'-pentyl-1,1'-biphenyl for analysis.

  • GC-MS Conditions:

    • Inlet Temperature: 280 °C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Hold: 10 minutes at 300 °C.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 amu

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent like dichloromethane or hexane.

  • Analysis and Data Interpretation:

    • Acquire the total ion chromatogram (TIC).

    • Identify the main peak corresponding to 4-Methyl-4'-pentyl-1,1'-biphenyl.

    • Examine the mass spectrum of the main peak and compare it with a reference spectrum if available.

    • Identify impurity peaks in the TIC.

    • Obtain the mass spectrum for each impurity and search against a spectral library (e.g., NIST) for tentative identification.

    • Calculate the relative percentage of each impurity based on their peak areas in the TIC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic molecules. It provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C). For purity analysis, ¹H NMR is particularly valuable as the integral of each signal is directly proportional to the number of protons it represents. This allows for the detection and, in some cases, quantification of impurities without the need for a reference standard for each impurity.

Justification of Experimental Choices:

  • High-Field NMR Spectrometer (e.g., 400 MHz or higher): A higher magnetic field strength provides better signal dispersion and resolution, which is crucial for distinguishing between the signals of the main compound and those of structurally similar impurities.

  • Deuterated Chloroform (CDCl₃): This is a common and effective solvent for non-polar organic compounds like 4-Methyl-4'-pentyl-1,1'-biphenyl.

Experimental Protocol: ¹H NMR for Structural Confirmation and Purity Estimation

  • Instrumentation:

    • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz).

  • Reagents and Solvents:

    • Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.

    • Sample of 4-Methyl-4'-pentyl-1,1'-biphenyl for analysis.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Interpretation:

    • Integrate all the peaks in the spectrum.

    • Assign the signals to the protons of 4-Methyl-4'-pentyl-1,1'-biphenyl based on their chemical shifts, multiplicities, and integral values. The expected signals would include those for the aromatic protons of the biphenyl system and the aliphatic protons of the methyl and pentyl groups.

    • Look for any unassigned signals, which may indicate the presence of impurities. The relative integrals of these impurity signals compared to the main compound's signals can provide a semi-quantitative estimate of their levels.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is particularly useful for characterizing the thermal transitions of materials, such as melting point and liquid crystal phase transitions. For a pure crystalline solid, the melting transition occurs over a very narrow temperature range. The presence of impurities broadens this melting range and lowers the melting point.

Justification of Experimental Choices:

  • Low Heating Rate (e.g., 2-5 °C/min): A slow heating rate provides better resolution of the thermal transitions.

  • Inert Atmosphere (Nitrogen): A nitrogen purge prevents oxidative degradation of the sample at elevated temperatures.

Experimental Protocol: DSC for Thermal Transition Analysis

  • Instrumentation:

    • Differential Scanning Calorimeter.

    • Aluminum pans and lids.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.

  • DSC Conditions:

    • Temperature Program: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 25 °C to 70 °C) at a rate of 5 °C/min.

    • Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

  • Data Interpretation:

    • Analyze the resulting thermogram to determine the onset temperature and the peak temperature of the melting endotherm.

    • A sharp melting peak is indicative of high purity, while a broad peak suggests the presence of impurities. The phase transitions characteristic of the nematic liquid crystal phase can also be observed and compared to literature values[4].

Potential Impurities in 4-Methyl-4'-pentyl-1,1'-biphenyl

The identification of potential impurities is crucial for developing a targeted and effective purity analysis strategy. The most likely impurities are those arising from the synthetic route. A common method for synthesizing unsymmetrical biphenyls is the Suzuki coupling reaction.

Potential Impurities from Synthesis:

  • Starting Materials: Unreacted starting materials, such as the corresponding boronic acid/ester and aryl halide.

  • Homo-coupled Byproducts:

    • 4,4'-Dimethyl-1,1'-biphenyl: Formed from the coupling of two molecules of the methyl-substituted starting material. This is a common byproduct in related syntheses[5].

    • 4,4'-Dipentyl-1,1'-biphenyl: Formed from the coupling of two molecules of the pentyl-substituted starting material.

  • Dehalogenated Starting Materials: Reduction of the aryl halide starting material.

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as any remaining reagents.

Decision Tree for Method Selection

The choice of analytical technique depends on the specific information required. The following diagram provides a decision-making framework.

Method Selection Figure 2: Decision Tree for Analytical Method Selection Start Purity Analysis Required Question1 Quantitative Purity of Non-Volatiles? Start->Question1 Question2 Identification of Volatile Impurities? Question1->Question2 No HPLC Use HPLC-UV Question1->HPLC Yes Question3 Structural Confirmation Needed? Question2->Question3 No GCMS Use GC-MS Question2->GCMS Yes Question4 Thermal Properties Assessment? Question3->Question4 No NMR Use NMR Spectroscopy Question3->NMR Yes DSC Use DSC Question4->DSC Yes End Comprehensive Purity Profile Question4->End No HPLC->Question2 GCMS->Question3 NMR->Question4 DSC->End

Caption: A decision tree to guide the selection of the appropriate analytical method(s).

Conclusion

The purity of 4-Methyl-4'-pentyl-1,1'-biphenyl is a critical quality attribute that dictates its performance in advanced material applications. A comprehensive purity analysis requires a multi-pronged approach, leveraging the strengths of various analytical techniques. HPLC and GC-MS are essential for the separation, identification, and quantification of impurities, while NMR spectroscopy provides definitive structural confirmation. DSC offers valuable insights into the thermal properties and can serve as an indicator of overall purity. By implementing the robust methodologies outlined in this guide, researchers and scientists can ensure the quality and reliability of 4-Methyl-4'-pentyl-1,1'-biphenyl for its intended applications. The principles of method validation should be applied to ensure the accuracy and precision of the data generated[3][6][7][8].

References

  • Urbańska, M., & Szala, M. (2022). Synthesis, Mesomorphic Properties and Application of (R,S)-1-Methylpentyl 4′-Hydroxybiphenyl-4-carboxylate Derivatives. Molecules, 27(23), 8213. [Link]

  • ChemBK. (2024). 4-methyl-4'-pentyl-1'-biphenyl. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Phase Transformations And Dynamics Of 4-Cyano-4′-Pentylbiphenyl (5cb) By Nuclear Magnetic Resonance, Analysis Differential Scanning Calorimetry, And Wideangle X-Ray Diffraction Analysis. [Link]

  • Google Patents. (n.d.).
  • Li, A., et al. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. International Journal of Environmental Research and Public Health, 17(16), 5894. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharma IQ. [Link]

  • Agilent Technologies. (2006). Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library. [Link]

  • ResearchGate. (n.d.). Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

  • ResearchGate. (n.d.). Development and Validation of a Gas Chromatography/Mass Spectrometry Procedure for Confirmation of Para-Toluenesulfonamide in Edible Fish Fillet Tissue. [Link]

  • Waters Corporation. (n.d.). A Guide to Analytical Method Validation. [Link]

  • NIST. (n.d.). 1,1'-Biphenyl, 4-methyl-. [Link]

  • Demetzos, C., & Pippa, N. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of thermal analysis and calorimetry, 118(1), 679-688. [Link]

  • Google Patents. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). 1,1'-Biphenyl, 4-methyl-4'-pentyl-. [Link]

  • Waters Corporation. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. [Link]

  • Google Patents. (n.d.). HPLC method for purifying organic compounds. (US6413431B1).
  • Lin, W. Y., et al. (2017). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Journal of Food and Drug Analysis, 25(4), 963-971. [Link]

  • Sarı, A., & Karaipekli, A. (2012). Thermal Characterization of Phase Change Materials by Differential Scanning Calorimetry: A Review. Energy Conversion and Management, 64, 415-422. [Link]

  • The Royal Society of Chemistry. (2015). (2a) methyl [1,1'-biphenyl]-4-carboxylate. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®. [Link]

  • Bello, A. M., et al. (2019). HPLC methods for purity evaluation of man-made single-stranded RNAs. Scientific reports, 9(1), 1-10. [Link]

  • Lee, S., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Foods, 12(9), 1836. [Link]

  • Kirithivasan, M. (2022). Application of amorphous classification system and glass forming ability. Chalmers University of Technology. [Link]

  • ResearchGate. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]

  • NIST. (n.d.). 1,1'-Biphenyl, 4-methyl-. [Link]

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Foundational

A Senior Application Scientist's Guide to Commercial Sourcing and Quality Control of 4-Methyl-4'-pentyl-1,1'-biphenyl for Research and Drug Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 4-Methyl-4'-pentyl-1,1'-biphenyl (CAS No. 64835-63-8) is a biphenyl derivative of significant interest in the pharm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-4'-pentyl-1,1'-biphenyl (CAS No. 64835-63-8) is a biphenyl derivative of significant interest in the pharmaceutical and material science sectors. Its molecular structure, featuring a pentyl chain and a methyl group attached to a biphenyl core, imparts specific physicochemical properties that make it a valuable intermediate in the synthesis of complex molecules. For researchers and drug development professionals, securing a reliable supply of high-purity 4-Methyl-4'-pentyl-1,1'-biphenyl is a critical first step in ensuring the validity and reproducibility of their work.

This technical guide provides a comprehensive overview of the commercial landscape for this compound, offering insights into reputable suppliers, critical quality parameters to consider, and detailed protocols for in-house quality verification. As a senior application scientist, my aim is to equip you with the necessary knowledge to confidently source and utilize this key chemical intermediate in your research and development endeavors.

Commercial Suppliers of 4-Methyl-4'-pentyl-1,1'-biphenyl

A number of chemical suppliers offer 4-Methyl-4'-pentyl-1,1'-biphenyl, typically with a purity of 98% or greater as determined by gas chromatography (GC). When selecting a supplier, it is crucial to consider not only the listed purity but also the availability of comprehensive analytical data, batch-to-batch consistency, and the supplier's reputation for quality and reliability. Below is a summary of some commercial suppliers for your consideration.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity Specification
TCI America 4'-Methyl-4-pentylbiphenyl64835-63-8C₁₈H₂₂238.37>98.0% (GC)
CP Lab Safety 4'-Methyl-4-pentylbiphenyl64835-63-8C₁₈H₂₂238.37min 98% (GC)[1]
BLDpharm 4-Methyl-4'-pentyl-1,1'-biphenyl64835-63-8C₁₈H₂₂238.37Not specified
Shanghai Macklin Biochemical Co., Ltd. 4'-Methyl-4-pentylbiphenyl64835-63-8C₁₈H₂₂238.37Not specified
Wuhan UCchem Biotechnology Co., LTD. 4-Methyl-4'-pentyl-1,1'-biphenyl64835-63-8C₁₈H₂₂238.37Not specified[2]

Critical Applications in Research and Development

The utility of 4-Methyl-4'-pentyl-1,1'-biphenyl stems from its role as a key building block in the synthesis of more complex molecules. Its primary applications are in the fields of pharmaceuticals and liquid crystals.

Pharmaceutical Intermediate

Biphenyl derivatives are integral to the structure of many pharmaceutical compounds.[2] 4-Methyl-4'-pentyl-1,1'-biphenyl, in particular, serves as a crucial intermediate in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension and heart failure.[3][4] The biphenyl scaffold allows for the appropriate spatial orientation of other functional groups necessary for binding to the angiotensin II receptor.

Liquid Crystal Synthesis

The rigid biphenyl core combined with the flexible pentyl chain makes 4-Methyl-4'-pentyl-1,1'-biphenyl and its derivatives suitable for the synthesis of liquid crystals.[5][6][7] The specific length and nature of the alkyl chains influence the mesomorphic properties of the final liquid crystal material, such as the temperature range of the liquid crystal phase.

Supplier Selection and Quality Verification Workflow

Selecting a suitable supplier and verifying the quality of the received material are paramount to the success of any research project. The following workflow outlines the key steps in this process.

Caption: Workflow for supplier selection and quality control.

In-House Quality Control: Analytical Protocols

Upon receipt of 4-Methyl-4'-pentyl-1,1'-biphenyl, it is imperative to perform in-house analytical testing to verify its identity and purity. This ensures that the material meets the specifications required for your application and provides a baseline for future batches.

Identity Verification: Spectroscopic Analysis

a) Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

b) Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For 4-Methyl-4'-pentyl-1,1'-biphenyl, the expected molecular ion peak [M]⁺ would be at m/z 238.37.

Purity Assessment: Chromatographic Analysis

a) Gas Chromatography (GC)

GC is the most common method for determining the purity of volatile and semi-volatile compounds like 4-Methyl-4'-pentyl-1,1'-biphenyl. A high-resolution capillary column is recommended for optimal separation of any potential impurities.

Step-by-Step GC Protocol:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5, DB-5, or equivalent), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

b) High-Performance Liquid Chromatography (HPLC)

For less volatile impurities or for orthogonal testing, a reversed-phase HPLC method can be developed.

Step-by-Step HPLC Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 60% acetonitrile / 40% water.

    • Linearly increase to 95% acetonitrile over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL of a 0.5 mg/mL solution in acetonitrile.

  • Data Analysis: Purity is determined by the area percentage of the main peak.

Safety, Handling, and Storage

As with any chemical, proper safety precautions must be observed when handling 4-Methyl-4'-pentyl-1,1'-biphenyl.

Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from oxidizing agents.

According to the Safety Data Sheet from TCI Chemicals, 4-Methyl-4'-pentyl-1,1'-biphenyl is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS). However, it is always prudent to handle all chemicals with care.

Conclusion

4-Methyl-4'-pentyl-1,1'-biphenyl is a valuable chemical intermediate for researchers in drug discovery and materials science. By carefully selecting reputable suppliers and implementing a robust in-house quality control program, scientists can ensure the integrity of their starting materials, which is fundamental to achieving reliable and reproducible experimental results. This guide provides a framework for navigating the commercial landscape and establishing the necessary analytical procedures to confidently source and utilize this important compound.

References

Sources

Exploratory

Molecular weight and formula of 4-Methyl-4'-pentyl-1,1'-biphenyl

An In-depth Technical Guide to 4-Methyl-4'-pentyl-1,1'-biphenyl: Synthesis, Characterization, and Applications Abstract This technical guide provides a comprehensive overview of 4-Methyl-4'-pentyl-1,1'-biphenyl, a key in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Methyl-4'-pentyl-1,1'-biphenyl: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-4'-pentyl-1,1'-biphenyl, a key intermediate in various fields of chemical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its molecular characteristics, physicochemical properties, synthetic methodologies, and analytical protocols. By integrating theoretical principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for the effective utilization of this compound in research and development.

Molecular Identity and Physicochemical Properties

4-Methyl-4'-pentyl-1,1'-biphenyl is an aromatic hydrocarbon characterized by a biphenyl core structure with a methyl group and a pentyl group substituted at the 4 and 4' positions, respectively. This asymmetrical substitution pattern imparts specific properties that are leveraged in various synthetic applications.

Molecular Structure

The structural representation of 4-Methyl-4'-pentyl-1,1'-biphenyl is crucial for understanding its reactivity and intermolecular interactions.

Figure 1: Molecular Structure of 4-Methyl-4'-pentyl-1,1'-biphenyl

Physicochemical Data Summary

The key physicochemical properties of 4-Methyl-4'-pentyl-1,1'-biphenyl are summarized in the table below. These parameters are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
Molecular Formula C18H22[1][2][3]
Molecular Weight 238.37 g/mol [1][2]
CAS Number 64835-63-8[1][2][3]
Appearance White to almost white powder/crystal[1]
Melting Point 47.0 to 51.0 °C[1][3]
Boiling Point 350.5 °C at 760 mmHg (Predicted)[1][3]
Density 0.940 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 177.2 °C[1][3]
Refractive Index 1.537[1][3]
Vapor Pressure 8.83E-05 mmHg at 25°C[1]
Solubility Insoluble in water; soluble in organic solvents.[4]

Synonyms: 4-Amyl-4'-methylbiphenyl, 4-Pentyl-4'-methylbiphenyl.[1]

Synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl

The synthesis of unsymmetrical biphenyls like 4-Methyl-4'-pentyl-1,1'-biphenyl is most effectively achieved through cross-coupling reactions. The choice of a specific methodology, such as Suzuki or Kumada coupling, is dictated by factors like starting material availability, desired yield, and tolerance to functional groups.

Retrosynthetic Analysis and Strategy

A common and robust strategy involves the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide (Suzuki coupling) or an organomagnesium reagent (Grignard reagent) with an aryl halide (Kumada coupling). Given the structure, two primary disconnection approaches are viable:

  • Route A: Coupling of 4-pentylphenylboronic acid with 4-bromotoluene.

  • Route B: Coupling of 4-tolylboronic acid with 1-bromo-4-pentylbenzene.

The selection between these routes often depends on the commercial availability and cost of the starting materials. Both are highly effective for generating the target molecule.

Experimental Protocol: Suzuki Cross-Coupling

This protocol provides a generalized, self-validating procedure for the synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl.

Step 1: Reagent Preparation and Inert Atmosphere

  • Combine 4-pentylphenylboronic acid (1.0 eq), 4-bromotoluene (1.0-1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (1-3 mol%) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a suitable base, typically an aqueous solution of Na₂CO₃ (2 M, 2-3 eq) or K₂CO₃.

  • Add a solvent system, such as a mixture of toluene and ethanol, or dioxane.

  • Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed (typically 4-12 hours).

Step 3: Work-up and Extraction

  • Cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate or diethyl ether) to the flask.

  • Transfer the mixture to a separatory funnel, shake well, and allow the layers to separate.

  • Collect the organic layer and wash it sequentially with water and brine to remove inorganic impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.

Step 4: Purification and Characterization

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a non-polar eluent system like hexane or a hexane/ethyl acetate gradient.[5]

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G start Step 1: Reagent Setup (Aryl Halide, Boronic Acid, Pd Catalyst, Base, Solvent) reaction Step 2: Reaction (Heat under Inert Atmosphere) start->reaction monitoring Reaction Monitoring (TLC / GC-MS) reaction->monitoring workup Step 3: Aqueous Work-up (Quenching, Extraction) reaction->workup monitoring->reaction separation Phase Separation (Collect & Wash Organic Layer) workup->separation drying Drying & Filtration separation->drying evaporation Solvent Evaporation (Crude Product) drying->evaporation purification Step 4: Purification (Column Chromatography) evaporation->purification characterization Characterization (NMR, MS) purification->characterization product Pure 4-Methyl-4'-pentyl-1,1'-biphenyl characterization->product G cluster_workflow GC-MS Analytical Workflow sample_prep Sample Preparation (Dissolve in Solvent) injection GC Injection sample_prep->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization MS Ionization (Electron Ionization, 70 eV) separation->ionization detection Mass Analysis & Detection (Quadrupole Analyzer) ionization->detection data Data Acquisition (Chromatogram & Mass Spectrum) detection->data

Sources

Foundational

The Biphenyl Scaffold: A Versatile Architectural Element in Modern Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of the Biphenyl Moiety The biphenyl scaffold, characterized by two interconnected phenyl ri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Biphenyl Moiety

The biphenyl scaffold, characterized by two interconnected phenyl rings, represents a deceptively simple yet profoundly significant structural motif in chemistry.[1] Its inherent properties—rigidity, hydrophobicity, and the capacity for tunable three-dimensional conformations through substitution—have established it as a cornerstone in a multitude of research and development arenas. This guide provides a comprehensive exploration of the research applications of substituted biphenyls, delving into their synthesis, their pivotal role in shaping modern medicine and materials science, and their utility as sophisticated tools in asymmetric catalysis. We will explore the fundamental principles that render this scaffold so versatile and provide practical insights into its application.

A key stereochemical feature of certain substituted biphenyls is atropisomerism , a form of axial chirality arising from restricted rotation around the single bond connecting the two phenyl rings.[2] This phenomenon occurs when bulky substituents in the ortho positions create a significant energy barrier to rotation, allowing for the isolation of stable, non-superimposable mirror-image conformers.[2] This unique structural feature has been masterfully exploited in the design of chiral ligands for asymmetric synthesis.

Core Synthesis: The Suzuki-Miyaura Coupling as a Gateway to Substituted Biphenyls

The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of biaryl compounds, with the Suzuki-Miyaura coupling standing out as a particularly robust and versatile method.[1] This reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[3] The mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids have made it the preferred method for constructing substituted biphenyls in both academic and industrial settings.[4]

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species.[3] This is often the rate-determining step of the reaction.[4]

  • Transmetalation: In the presence of a base, the organoboron reagent is activated, facilitating the transfer of its aryl group to the palladium(II) complex, displacing the halide.[5]

  • Reductive Elimination: The two aryl groups on the palladium center then couple and are eliminated from the metal, forming the desired biphenyl product and regenerating the palladium(0) catalyst to continue the cycle.[3]

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling for Biphenyl Synthesis

This protocol provides a general framework for the synthesis of a substituted biphenyl. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization depending on the substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%)

  • Ligand (e.g., a phosphine ligand, if required by the catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol)

  • Solvent (e.g., a mixture of toluene and water, or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox for handling air-sensitive reagents.

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide, arylboronic acid, palladium catalyst, ligand (if used), and base.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically between 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired substituted biphenyl.[6]

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biphenyl_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biphenyl_pd_complex reductive_elimination Reductive Elimination biphenyl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration biphenyl_product Ar¹-Ar² (Product) reductive_elimination->biphenyl_product aryl_halide Ar¹-X aryl_halide->oxidative_addition Enters Cycle boronic_acid Ar²-B(OR)₂ boronic_acid->transmetalation Enters Cycle base Base base->transmetalation Activates

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery: The Biphenyl as a Privileged Scaffold

The biphenyl moiety is considered a "privileged scaffold" in medicinal chemistry, as it is a structural component in numerous biologically active compounds, including several FDA-approved drugs.[7][8] Its ability to present substituents in a well-defined spatial orientation allows for precise interactions with biological targets.

Telmisartan: An Angiotensin II Receptor Antagonist

Telmisartan is a potent and selective antagonist of the angiotensin II type 1 (AT₁) receptor, widely prescribed for the treatment of hypertension.[3] The biphenyl core of telmisartan is crucial for its antagonistic activity, as it correctly positions the acidic carboxyl group and the benzimidazole moiety to interact with key residues in the AT₁ receptor binding pocket.[2] By blocking the binding of angiotensin II, telmisartan prevents vasoconstriction and the release of aldosterone, leading to a reduction in blood pressure.[3]

The synthesis of telmisartan often involves a Suzuki coupling to construct the central biphenyl structure.[9][10][11]

Telmisartan_Pathway angiotensinogen Angiotensinogen angiotensin_I Angiotensin I angiotensinogen->angiotensin_I Cleavage by renin Renin angiotensin_II Angiotensin II angiotensin_I->angiotensin_II Conversion by ace ACE at1_receptor AT₁ Receptor angiotensin_II->at1_receptor Binds to vasoconstriction Vasoconstriction at1_receptor->vasoconstriction Activates aldosterone Aldosterone Secretion at1_receptor->aldosterone Stimulates telmisartan Telmisartan telmisartan->at1_receptor Blocks

Caption: Mechanism of action of Telmisartan in the Renin-Angiotensin system.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[12] The diarylheterocycle structure, which includes a biphenyl-like arrangement, is key to its selectivity. The bulkier sulfonamide group on one of the phenyl rings can fit into the larger active site of the COX-2 enzyme but is sterically hindered from entering the active site of the COX-1 isoform.[12] By inhibiting COX-2, celecoxib blocks the synthesis of prostaglandins that mediate pain and inflammation, while having a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[12]

The synthesis of celecoxib can be achieved through various routes, with some modern approaches utilizing palladium-catalyzed cross-coupling reactions to form the diarylpyrazole core.[6][13][14][15]

Celecoxib_Pathway arachidonic_acid Arachidonic Acid cox2 COX-2 Enzyme arachidonic_acid->cox2 Substrate for prostaglandins Prostaglandins (PGH₂) cox2->prostaglandins Catalyzes conversion to inflammation Inflammation & Pain prostaglandins->inflammation Mediate celecoxib Celecoxib celecoxib->cox2 Selectively Inhibits

Caption: Mechanism of action of Celecoxib in the arachidonic acid pathway.

Biphenyl-Containing Drug Therapeutic Indication
Telmisartan Hypertension, Cardiovascular risk reduction[3][16]
Celecoxib Osteoarthritis, Rheumatoid arthritis, Acute pain[17][18]
Boscalid Fungicide (in agriculture)
Diflunisal Pain and Arthritis (NSAID)[1]
Felbinac Topical anti-inflammatory
Ledipasvir Hepatitis C
Oritavancin Antibiotic[1]

Applications in Materials Science: Engineering with Biphenyls

The rigid and planar nature of the biphenyl unit, combined with the ability to introduce various substituents, makes it an excellent building block for advanced materials.[19]

Liquid Crystal Displays (LCDs)

Substituted biphenyls, particularly cyanobiphenyls, were foundational to the development of modern liquid crystal displays (LCDs).[1][20] These molecules exhibit a liquid crystalline phase, an intermediate state of matter between a crystalline solid and an isotropic liquid, where the molecules have orientational order but not positional order.[21][22][23] The elongated, rod-like shape of biphenyl derivatives, along with their dielectric anisotropy, allows their orientation to be controlled by an electric field.[23] This principle is harnessed in LCDs to modulate the passage of light and create images.[19][24]

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, fluorinated biphenyls have emerged as important components in organic light-emitting diodes (OLEDs).[25] The biphenyl core provides a rigid, conjugated system that can be functionalized to tune the electronic properties of the material.[19] Fluorination can enhance the electron-transporting properties and improve the thermal and morphological stability of the organic films, leading to more efficient and longer-lasting OLED devices.[4][26][27]

Applications in Asymmetric Catalysis: Chiral Biphenyl Ligands

The concept of atropisomerism in substituted biphenyls has been ingeniously applied in the design of chiral ligands for asymmetric catalysis.[7] By introducing phosphine groups at the 2 and 2' positions of a binaphthyl or biphenyl system, ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are created.[28] These C₂-symmetric, chiral diphosphine ligands coordinate to transition metals like ruthenium and rhodium to form highly effective and enantioselective catalysts for a variety of transformations, most notably asymmetric hydrogenation.[28]

The chiral environment created by the ligand around the metal center dictates the stereochemical outcome of the reaction, allowing for the synthesis of a single enantiomer of a chiral product with high enantiomeric excess.[28]

Experimental Workflow: Asymmetric Hydrogenation of a Prochiral Ketone

This workflow outlines the key steps for a typical asymmetric hydrogenation reaction using a Ru-BINAP catalyst.

  • Catalyst Preparation:

    • In an inert atmosphere (glovebox or Schlenk line), dissolve the chiral biphenyl diphosphine ligand (e.g., (R)-BINAP) and a ruthenium precursor (e.g., [Ru(COD)Cl₂]n) in a degassed solvent.

    • Activate the catalyst according to established procedures, which may involve heating or the addition of other reagents.[29]

  • Reaction Execution:

    • In a high-pressure reactor, dissolve the prochiral ketone substrate in a suitable degassed solvent (e.g., methanol or ethanol).

    • Add the prepared catalyst solution to the reactor.

    • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure.

    • Stir the reaction mixture at a controlled temperature for the required time.[30]

  • Analysis and Purification:

    • After the reaction, carefully vent the hydrogen pressure.

    • Take an aliquot of the reaction mixture and analyze it by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess (ee).

    • Once the desired conversion and ee are achieved, concentrate the reaction mixture and purify the chiral alcohol product by column chromatography.[24]

Asymmetric_Hydrogenation cluster_0 Enantioselective Catalysis substrate Prochiral Substrate (e.g., Ketone) transition_state Diastereomeric Transition States substrate->transition_state catalyst Chiral Ru-Biphenyl Ligand Complex catalyst->transition_state h2 H₂ h2->transition_state product_R (R)-Product transition_state->product_R Lower Energy (Favored) product_S (S)-Product transition_state->product_S Higher Energy (Disfavored)

Caption: Principle of enantioselective catalysis in asymmetric hydrogenation.

Environmental and Toxicological Considerations: The Case of Polychlorinated Biphenyls (PCBs)

While substituted biphenyls have numerous beneficial applications, it is crucial to acknowledge the significant environmental and health issues associated with a specific class of these compounds: polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic chemicals that were widely used in the past as coolants and insulating fluids in electrical equipment, as well as in other industrial applications.[1] Due to their chemical stability, they are persistent in the environment and can bioaccumulate in the food chain. Exposure to PCBs has been linked to a range of adverse health effects, including cancer, and they are now classified as probable human carcinogens. The production of PCBs has been banned in many countries, but their persistence necessitates ongoing environmental monitoring and remediation efforts.

Conclusion and Future Outlook

The substituted biphenyl scaffold continues to be a central theme in chemical research and development. Its versatility, stemming from its unique structural and stereochemical properties, ensures its continued relevance in the design of new pharmaceuticals, advanced materials, and efficient catalysts. Future research will undoubtedly uncover new and innovative applications for this remarkable architectural element, further solidifying its place as a cornerstone of modern chemistry. The ongoing development of more efficient and sustainable synthetic methods, such as advancements in cross-coupling technologies, will further expand the accessibility and utility of novel substituted biphenyls for a wide range of scientific endeavors.

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Exploratory

4-Methyl-4'-pentyl-1,1'-biphenyl safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-Methyl-4'-pentyl-1,1'-biphenyl for Research and Development Professionals Authored by: A Senior Application Scientist Introduction 4-Methyl-4'-pentyl-1,1'-biphenyl (C...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-Methyl-4'-pentyl-1,1'-biphenyl for Research and Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-Methyl-4'-pentyl-1,1'-biphenyl (CAS No. 64835-63-8) is a biphenyl derivative utilized as an intermediate in organic synthesis and pharmaceutical research.[1] Its molecular structure, consisting of a biphenyl core with methyl and pentyl substitutions, suggests its potential for tailored applications in various chemical and pharmaceutical development processes.[1] Given its use in laboratory settings, a thorough understanding of its safety profile and proper handling procedures is paramount for the protection of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling precautions for 4-Methyl-4'-pentyl-1,1'-biphenyl, drawing upon data from structurally similar compounds and established laboratory safety protocols.

Hazard Identification and Classification

Table 1: Inferred GHS Hazard Classification for 4-Methyl-4'-pentyl-1,1'-biphenyl

Hazard ClassInferred Hazard StatementPictogramSignal Word
Skin Corrosion/IrritationH315: Causes skin irritationGHS07Warning
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationGHS07Warning
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaledGHS07Warning

Toxicological Profile: A Mechanistic Perspective

The toxicological effects of biphenyl derivatives are often associated with their metabolism and interaction with biological systems. The lipophilic nature of the biphenyl core, enhanced by the pentyl group, may facilitate absorption through the skin and mucous membranes. Irritation to the skin, eyes, and respiratory tract is a common characteristic of aromatic hydrocarbons.[2][3] While specific data on the metabolism of 4-Methyl-4'-pentyl-1,1'-biphenyl is not available, it is reasonable to anticipate that it may undergo metabolic processes in the liver, similar to other biphenyl compounds. Therefore, prolonged or repeated exposure should be avoided to minimize the potential for any long-term health effects.[4]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential to ensure the safety of laboratory personnel. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls:

  • Chemical Fume Hood: All handling of 4-Methyl-4'-pentyl-1,1'-biphenyl, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[4]

Personal Protective Equipment (PPE): The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[6]
Skin Protection Nitrile or other chemically resistant gloves. A lab coat should be worn at all times.To prevent skin contact, which may cause irritation.[5][6]
Respiratory Protection Not typically required when working in a functional chemical fume hood. If a hood is unavailable or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.To prevent inhalation of vapors or aerosols that may cause respiratory irritation.[6]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical for preventing accidents and maintaining the chemical's integrity.

Handling:

  • Always review the Safety Data Sheet (SDS) for any chemical before use.[7]

  • Avoid direct contact with the skin, eyes, and clothing.[4]

  • Use secondary containment when transporting the chemical within the laboratory to prevent spills.[7]

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][8]

  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9]

  • Keep away from strong oxidizing agents, as they may react with the biphenyl structure.[6]

  • Ensure the storage area is clearly labeled and accessible only to authorized personnel.

Emergency and First-Aid Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 3: First-Aid Measures

Exposure RouteAction
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Spill and Waste Disposal Management

Spill Response:

  • Evacuate the immediate area.

  • Ensure proper ventilation.

  • Wear appropriate PPE as outlined in Table 2.

  • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • For large spills, contact the institution's environmental health and safety department.

Waste Disposal:

  • All waste containing 4-Methyl-4'-pentyl-1,1'-biphenyl should be considered hazardous waste.

  • Dispose of the waste in accordance with all applicable federal, state, and local regulations.[3] Do not dispose of it down the drain or in the general trash.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure Prep Review SDS and Conduct Risk Assessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Hood Verify Fume Hood Functionality PPE->Hood Weigh Weigh/Transfer Chemical Inside Fume Hood Hood->Weigh Work Perform Experimental Procedures Weigh->Work Waste Dispose of Waste in Labeled Hazardous Waste Container Work->Waste Clean Clean Work Area and Equipment Waste->Clean Decontaminate Remove PPE and Wash Hands Thoroughly Clean->Decontaminate Emergency_Response_Tree cluster_routes cluster_actions cluster_medical Start Exposure Incident Occurs Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Skin Remove Contaminated Clothing Flush with Water for 15 min Skin_Contact->Rinse_Skin Rinse_Eyes Flush Eyes with Water for 15 min Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth Do NOT Induce Vomiting Ingestion->Rinse_Mouth Medical_Attention Seek Medical Attention Fresh_Air->Medical_Attention Rinse_Skin->Medical_Attention Immediate_Medical Seek IMMEDIATE Medical Attention Rinse_Eyes->Immediate_Medical Rinse_Mouth->Immediate_Medical

Caption: A decision tree for emergency first-aid response to exposure to 4-Methyl-4'-pentyl-1,1'-biphenyl.

References

  • PubChem. (n.d.). 4-Methylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemBK. (2024). 4-methyl-4'-pentyl-1'-biphenyl. Retrieved from [Link]

  • ChemReg.net. (2005). GHS Classification - ID239 Biphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals.
  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Greyhound Chromatography. (2023). Basic Laboratory Safety Procedures. Retrieved from [Link]

  • PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). Guide to Promoting Lab Safety When Working With Chemicals. Retrieved from [Link]

Sources

Foundational

Theoretical Studies on the Conformation of 4-Methyl-4'-pentyl-1,1'-biphenyl

An In-depth Technical Guide Abstract: The conformational landscape of biphenyl derivatives is a cornerstone of their function in materials science, liquid crystals, and medicinal chemistry. The torsional angle between th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: The conformational landscape of biphenyl derivatives is a cornerstone of their function in materials science, liquid crystals, and medicinal chemistry. The torsional angle between the two phenyl rings dictates the molecule's three-dimensional shape, influencing its electronic properties, molecular packing, and biological activity. This guide provides a comprehensive theoretical framework and a detailed computational protocol for analyzing the conformational preferences of 4-Methyl-4'-pentyl-1,1'-biphenyl. We will explore the underlying principles of biphenyl conformation, justify the selection of modern computational methods, and present a step-by-step workflow for determining its potential energy surface. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and predict the behavior of flexible molecular systems.

Introduction: The Significance of Biphenyl Conformation

The 1,1'-biphenyl scaffold is a privileged structure in chemistry. Its unique rotational properties around the central carbon-carbon single bond give rise to a range of conformational possibilities. The conformation of a biphenyl system is primarily dictated by a delicate balance between two opposing forces:

  • Steric Hindrance: Repulsion between the ortho-hydrogens on the adjacent rings destabilizes the planar conformation. This steric clash forces the rings to twist out of plane.[1]

  • π-Conjugation: A planar arrangement allows for maximum overlap of the π-orbitals between the two aromatic rings, leading to electronic stabilization.

In unsubstituted biphenyl, the steric repulsion of the ortho-hydrogens is the dominant factor, resulting in a non-planar, twisted equilibrium conformation in the gas phase with a dihedral angle of approximately 45°.[1] The energy barrier to rotation is relatively low, allowing for rapid interconversion between enantiomeric twisted forms.[2]

The molecule of interest, 4-Methyl-4'-pentyl-1,1'-biphenyl, is a substituted biphenyl. The substituents are in the para positions, meaning they do not introduce the significant steric strain seen with ortho-substituents, which can lead to high rotational barriers and the phenomenon of atropisomerism.[1] However, these alkyl groups are crucial in defining the molecule's overall shape, lipophilicity, and its potential for intermolecular interactions, which are critical for applications such as liquid crystals.

This guide will delineate a robust in silico approach to quantify the conformational energetics of 4-Methyl-4'-pentyl-1,1'-biphenyl.

Part 1: The Theoretical Framework for Conformational Analysis

Understanding the conformational preferences of a molecule requires mapping its potential energy surface (PES) as a function of its geometric degrees of freedom. For 4-Methyl-4'-pentyl-1,1'-biphenyl, the most critical of these is the dihedral angle (or torsional angle) around the central C-C bond that links the two phenyl rings.

A dihedral angle is defined by four atoms and describes the rotation around the central bond.[3] By systematically changing this angle and calculating the molecule's energy at each step, we can construct a potential energy profile that reveals the most stable conformations (energy minima) and the energy barriers required to transition between them (energy maxima).

G

Caption: Key dihedral angle (ω) in the biphenyl core.

Justification for Computational Methods

Physical experiments can characterize the dominant conformation in a crystal or in solution, but they often provide limited information about the energy of less stable conformers or the barriers separating them. Computational chemistry provides a powerful alternative for a complete and continuous picture of the conformational landscape.

Density Functional Theory (DFT) stands out as the method of choice for systems of this size. It offers a favorable balance between computational accuracy and resource requirements. Crucially, for non-covalently interacting systems like biphenyls, standard DFT functionals must be augmented with dispersion corrections. These corrections account for the weak van der Waals forces that play a significant role in the stability of different conformers.[4] Studies have shown that functionals like B3LYP with dispersion corrections (e.g., B3LYP-D3) or others like ωB97XD provide accurate results for the torsional barriers in substituted biphenyls.[5][6]

Part 2: A Validated Protocol for Conformational Analysis

This section provides a step-by-step methodology for performing a relaxed potential energy surface (PES) scan for 4-Methyl-4'-pentyl-1,1'-biphenyl using a typical quantum chemistry software package (e.g., Gaussian, ORCA, etc.).

G start 1. Molecular Construction opt_initial 2. Initial Geometry Optimization (e.g., MM or low-level DFT) start->opt_initial define_scan 3. Define Scan Coordinate (Select the four atoms of the C-C-C-C dihedral angle) opt_initial->define_scan pes_scan 4. Relaxed PES Scan (e.g., B3LYP-D3/def2-TZVP) Scan from 0° to 180° define_scan->pes_scan analyze 5. Analyze PES Curve (Identify minima and maxima) pes_scan->analyze opt_freq 6. Optimize Stationary Points & Perform Frequency Calculations analyze->opt_freq verify 7. Verify Structures Minima: 0 imaginary frequencies TS: 1 imaginary frequency opt_freq->verify end 8. Final Energy Profile & Thermodynamic Data verify->end

Caption: Computational workflow for conformational analysis.

Step-by-Step Methodology

Step 1: Molecular Structure Generation

  • Construct the 3D structure of 4-Methyl-4'-pentyl-1,1'-biphenyl using a molecular builder such as Avogadro[3] or the graphical interface of the chosen software package.

  • Ensure correct atom types, bonds, and initial hybridization. A reasonable starting dihedral angle (e.g., ~40°) is advisable.

Step 2: Initial Geometry Optimization

  • Perform an initial, low-cost geometry optimization to obtain a reasonable starting structure. A molecular mechanics force field (e.g., MMFF94) or a semi-empirical method is suitable for this pre-optimization.

  • Rationale: This step removes any significant steric clashes from the initial sketched structure, providing a better starting point for the more computationally expensive DFT calculations.

Step 3: Setting Up the Relaxed PES Scan

  • Select the four carbon atoms that define the central dihedral angle (C-C-C-C) as the scan coordinate.

  • Specify a high-level theoretical model. Recommended:

    • Method: B3LYP-D3(BJ) or ωB97X-D

    • Basis Set: def2-TZVP or 6-311+G(d,p). A triple-zeta basis set is recommended for accurate energy calculations.[6]

  • Define the scan parameters:

    • Start Angle: 0° (planar, syn-periplanar)

    • End Angle: 180° (planar, anti-periplanar)

    • Step Size: 10° or 15°. A smaller step size provides a higher resolution curve but increases computational time.

  • Causality: A "relaxed" scan is crucial. At each step of the dihedral angle constraint, all other geometric parameters (bond lengths, other angles) are allowed to fully optimize. This ensures that the calculated energy corresponds to the lowest possible energy for that specific dihedral angle, yielding a physically meaningful potential energy curve.

Step 4: Identification of Stationary Points

  • Plot the calculated energy versus the dihedral angle.

  • Identify the approximate angles corresponding to energy minima (stable conformers) and energy maxima (transition states).

Step 5: Refined Optimization and Frequency Calculations

  • Extract the geometries of the identified minima and transition states from the scan output.

  • Perform a full geometry optimization on each of these structures without any constraints using the same high-level theoretical model (e.g., B3LYP-D3/def2-TZVP).

  • Following each optimization, perform a frequency calculation.

  • Protocol Validation:

    • A true energy minimum will have zero imaginary frequencies.

    • A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (in this case, the rotation around the central C-C bond).

Part 3: Anticipated Results and Interpretation

The conformational analysis of 4-Methyl-4'-pentyl-1,1'-biphenyl is expected to yield a potential energy profile characteristic of para-substituted biphenyls.

The Potential Energy Profile

The scan will reveal two energy maxima and one distinct energy minimum.

  • Global Minimum (Stable Conformation): This will occur at a twisted dihedral angle, predicted to be in the range of 35-45°. This non-planar structure represents the optimal balance between maximizing π-conjugation and minimizing steric repulsion between the ortho-hydrogens of the two rings.

  • Rotational Barriers (Transition States):

    • Planar Conformation (0° dihedral): This represents a significant energy barrier where the ortho-hydrogens are in close contact, causing maximal steric repulsion.

    • Perpendicular Conformation (90° dihedral): This is also an energy maximum, though typically lower in energy than the fully planar state. At this angle, π-conjugation between the rings is completely broken.

Quantitative Data Summary

The final, validated calculations will provide precise energetic and structural data.

ConformationDihedral Angle (ω)Relative Energy (kcal/mol)Nature of Stationary Point
Planar (TS)~1.5 - 2.5 (Expected)Transition State (1 imag. freq.)
Twisted (Minimum) ~40° (Expected) 0.0 Energy Minimum (0 imag. freq.)
Perpendicular (TS)90°~0.5 - 1.0 (Expected)Transition State (1 imag. freq.)

Note: The exact energy values are predictions based on unsubstituted biphenyl and require calculation for confirmation. The rotational energy barrier for simple biphenyl is low, typically less than 3 kcal/mol.[2]

Influence of the 4-Methyl and 4'-Pentyl Substituents

The para-substituents do not directly participate in the steric clash that drives the torsional angle. Their primary influence is on the molecule's overall properties:

  • Molecular Shape: The extended pentyl chain and the methyl group impart a more elongated, anisotropic shape to the molecule, a key feature for the formation of liquid crystalline phases.

  • Intermolecular Interactions: The alkyl groups contribute to van der Waals interactions, which govern how molecules pack in condensed phases (liquid or solid).

  • Solubility: The nonpolar alkyl chains increase the molecule's lipophilicity, affecting its solubility and interaction with biological membranes in pharmaceutical contexts.

Conclusion

The theoretical study of 4-Methyl-4'-pentyl-1,1'-biphenyl's conformation is a prime example of how modern computational chemistry can provide deep, actionable insights into molecular structure and energetics. The detailed protocol presented in this guide, centered on a relaxed potential energy surface scan using dispersion-corrected Density Functional Theory, is a robust and reliable method for elucidating the conformational landscape of flexible molecules. The results of such a study—the precise dihedral angle of the stable conformer and the energy barriers to rotation—are fundamental parameters that inform our understanding of the molecule's behavior in various applications, from advanced materials to drug design. This in silico approach provides a foundational layer of data that is essential for rational molecular design and the prediction of macroscopic properties.

References

  • Rzepa, H. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. Available at: [Link]

  • NIST. (n.d.). 1,1'-Biphenyl, 4-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • ChemBK. (2024). 4-methyl-4'-pentyl-1,1'-biphenyl. Available at: [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Dihedral angle calculation of a molecule (Theory). Computer-Aided Drug Design Virtual Lab. Available at: [Link]

  • Beaulieu-Houle, G., & Legault, J. (2014). Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. Organic & Biomolecular Chemistry, 12(42), 8463-8472. Available at: [Link]

  • In-Sum, L., et al. (2022). Control of Molecular Conformation and Crystal Packing of Biphenyl Derivatives. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2023). 16.9.3.2.1.1: Conformations of Biphenyls. Available at: [Link]

  • Condie, M. K., Moreau, Z. E., & Nishimura, A. M. (2019). STRUCTURE OF BIPHENYL IN VACUUM DEPOSITED ADLAYER ON Al2O3. Journal of Undergraduate Chemistry Research, 18(3), 15. Available at: [Link]

  • ResearchGate. (n.d.). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. Request PDF. Available at: [Link]

  • Imhof, P., & van Gunsteren, W. F. (2000). Geometry and torsional motion of biphenyl in the ground and first excited singlet state. Bernstein Group. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl via Suzuki Coupling

Introduction: The Strategic Importance of Suzuki Coupling in Modern Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its remarkable versatility and func...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Suzuki Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its remarkable versatility and functional group tolerance in the creation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become an indispensable tool in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, liquid crystals, and advanced materials.[1] The synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl serves as an excellent case study to illustrate the practical application and underlying principles of this powerful reaction. This guide provides a detailed, field-proven protocol for this synthesis, emphasizing not just the procedural steps but the scientific rationale behind each experimental choice.

Reaction Principle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-elucidated process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the desired biaryl product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental Workflow: Synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl

Suzuki_Coupling_Workflow cluster_prep I. Reagent Preparation & Setup cluster_reaction II. Suzuki Coupling Reaction cluster_workup III. Work-up & Isolation cluster_purification IV. Purification & Characterization prep_reagents Prepare Reagents: - 4-Bromotoluene - 4-Pentylphenylboronic acid - Pd/C (10 wt%) - K2CO3 - Ethanol & Deionized Water setup_reaction Assemble Reaction Apparatus: - Round-bottom flask - Reflux condenser - Magnetic stirrer/hotplate - Inert atmosphere (N2 or Ar) prep_reagents->setup_reaction Combine in flask heating Heat to Reflux (e.g., ~80-90 °C) with Vigorous Stirring setup_reaction->heating monitoring Monitor Reaction Progress (TLC or GC-MS) heating->monitoring Periodically sample cooling Cool to Room Temperature monitoring->cooling filtration Filter through Celite® to remove Pd/C cooling->filtration extraction Solvent Extraction (e.g., Ethyl Acetate & Water) filtration->extraction drying Dry Organic Layer (e.g., Anhydrous Na2SO4) extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Recrystallization (e.g., Ethanol or Hexane) concentration->purification characterization Characterize Product: - 1H NMR - 13C NMR - Melting Point purification->characterization Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Pd(0)L2->Ar-Pd(II)-X(L)₂ Oxidative Addition Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-X(L)₂->Ar-Pd(II)-Ar'(L)₂ Transmetalation Ar-Pd(II)-Ar'(L)₂->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)₂->Ar-Ar' Ar-B(OH)₂ Ar'-B(OH)₂ Ar-B(OH)₂->Ar-Pd(II)-Ar'(L)₂ Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L)₂ Base Base Base->Ar-Pd(II)-Ar'(L)₂

Sources

Application

Topic: The Strategic Use of 4-Methyl-4'-pentyl-1,1'-biphenyl in Advanced Liquid Crystal Mixture Formulation

An Application Note and Protocol Guide from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: Beyond Cyanobiphenyls - Exploring New Frontiers in Nematic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond Cyanobiphenyls - Exploring New Frontiers in Nematic Hosts

The field of liquid crystal (LC) materials has been historically dominated by the cyanobiphenyl family, with compounds like 4-Cyano-4'-pentylbiphenyl (5CB) serving as the cornerstone for many nematic mixtures designed for display applications.[1][2] The success of 5CB and its analogues is largely attributed to their strong positive dielectric anisotropy (Δε), a direct result of the large dipole moment of the terminal cyano (-CN) group.[1] This property is fundamental for the operation of conventional twisted nematic (TN) and super-twisted nematic (STN) liquid crystal displays (LCDs).

However, the demands of modern and next-generation technologies—from phase-only spatial light modulators and tunable radio frequency (RF) devices to advanced sensor platforms—necessitate a broader palette of LC materials with diverse physical properties. This guide focuses on a lesser-known but strategically important analogue: 4-Methyl-4'-pentyl-1,1'-biphenyl . By replacing the highly polar cyano group with a non-polar methyl (-CH₃) group, the fundamental electronic characteristics of the molecule are altered, offering a unique profile for mixture formulation.

This document serves as a comprehensive guide for researchers, providing both the theoretical rationale and practical, step-by-step protocols for incorporating 4-Methyl-4'-pentyl-1,1'-biphenyl into liquid crystal mixtures. We will explore the causality behind its use and detail the self-validating experimental procedures required for formulation and characterization.

Physicochemical Profile and Rationale for Use

The core value of 4-Methyl-4'-pentyl-1,1'-biphenyl lies in its distinct molecular properties when compared to its cyano-substituted counterparts. The biphenyl core provides the rigid, rod-like structure (mesogenic core) essential for forming a liquid crystalline phase, while the flexible pentyl chain contributes to the material's fluidity and influences its transition temperatures.

The critical difference is the terminal methyl group. Unlike the electron-withdrawing cyano group, the methyl group is weakly electron-donating and possesses a negligible dipole moment. This structural change has profound and predictable consequences:

  • Low Dielectric Anisotropy (Δε): The primary impact is a drastically reduced dielectric anisotropy. While 5CB exhibits a large positive Δε, 4-Methyl-4'-pentyl-1,1'-biphenyl will have a very small, near-zero Δε. This makes it an ideal base component or additive for applications where a low dielectric constant is required or to precisely tune the overall Δε of a multi-component mixture downward.

  • Reduced Viscosity: The absence of the strong intermolecular dipole-dipole interactions, characteristic of cyanobiphenyls, generally leads to a lower rotational viscosity. Low viscosity is a highly desirable trait for improving the switching speed of LC devices.

  • Chemical Stability: The biphenyl core is known for its high chemical and thermal stability, a property that is retained in this derivative.[3]

  • Modified Mesophase Behavior: The change in terminal group affects the molecular packing, thereby altering the clearing point (the transition from the nematic to the isotropic liquid phase) and the melting point. It is often used in eutectic mixtures to depress the melting point of the overall formulation, broadening the operational temperature range.

Table 1: Comparative Physicochemical Properties

The following table summarizes the known properties of the benchmark 5CB and provides an expert-projected profile for 4-Methyl-4'-pentyl-1,1'-biphenyl based on structure-property relationships.

Property4-Cyano-4'-pentylbiphenyl (5CB)[2]4-Methyl-4'-pentyl-1,1'-biphenyl (Projected)Rationale for Projection
Chemical Structure C₅H₁₁-(C₆H₄)₂-CNC₅H₁₁-(C₆H₄)₂-CH₃Substitution of terminal group.
Molar Mass (g·mol⁻¹) 249.36~250.40Calculated based on atomic weights.
Nematic-Isotropic Transition (Tₙᵢ, °C) 35.0Expected to be in a similar range, potentially lower.Clearing point is sensitive to terminal group polarity and molecular shape.
Crystal-Nematic Transition (Tₖₙ, °C) 22.5Highly variable; likely requires eutectic mixing for room temp operation.Reduced intermolecular forces may lower the melting point.
Dielectric Anisotropy (Δε) ~ +11 to +14 (Strongly Positive)~ 0 to +1 (Near-Zero)The methyl group lacks the strong dipole moment of the cyano group.
Rotational Viscosity (γ₁, mPa·s) ~ 28 (at 25°C)Expected to be significantly lower (< 20 mPa·s).Absence of strong dipole-dipole interactions reduces rotational friction.
Birefringence (Δn) ~ 0.18Expected to be slightly lower.Birefringence is mainly a function of the conjugated biphenyl core.

Experimental Protocols

This section provides detailed, self-validating protocols for the formulation and characterization of liquid crystal mixtures containing 4-Methyl-4'-pentyl-1,1'-biphenyl.

Logical Workflow for LC Mixture Development

The development process follows a logical sequence from theoretical design to empirical validation.

LC_Formulation_Workflow cluster_prep Phase 1: Preparation cluster_char Phase 2: Characterization cluster_eval Phase 3: Evaluation A Component Selection (e.g., 4-Methyl-4'-pentyl-1,1'-biphenyl) B Define Target Properties (Δε, Viscosity, Tₙᵢ) A->B Based on application needs C Gravimetric Measurement (High-precision balance) B->C Calculate component weight percentages D Homogenization (Vortexing & Heating above Tₙᵢ) C->D Combine components in vial E Phase Transition Analysis (DSC) D->E F Mesophase Identification (Polarized Optical Microscopy) D->F G Electro-Optical Testing (Dielectric Spectroscopy, etc.) D->G Fill test cell H Compare Results to Target E->H F->H G->H I Iterate Formulation (Adjust Ratios) H->I If properties do not match J Finalized Mixture H->J If properties match I->C Refine mixture

Fig 1. A comprehensive workflow for the formulation and validation of liquid crystal mixtures.
Protocol 1: Formulation of a Nematic Host Mixture

Objective: To prepare a stable, homogeneous liquid crystal mixture with a depressed melting point and a broad nematic range.

Rationale: Individual liquid crystal compounds often have melting points above room temperature.[2] Creating a eutectic or near-eutectic mixture of two or more components can significantly lower the melting point, extending the useful operating temperature range of the final material.

Materials:

  • 4-Methyl-4'-pentyl-1,1'-biphenyl (Component A)

  • A second nematic compound with different properties, e.g., 4-Cyano-4'-heptylbiphenyl (7CB) (Component B)

  • High-purity solvent (e.g., Dichloromethane or Hexane, HPLC grade) for cleaning

  • Small glass vials (2-4 mL) with PTFE-lined caps

  • Analytical balance (readability ±0.01 mg)

  • Vortex mixer

  • Hot plate with precise temperature control

  • Nitrogen or Argon gas line (optional, for sensitive materials)

Procedure:

  • Vial Preparation: Thoroughly clean and dry a glass vial to prevent contamination. Purge with nitrogen or argon if the materials are susceptible to oxidation.

  • Target Calculation: Determine the desired weight percentage (wt%) of each component. For a simple binary mixture to explore eutectic behavior, start with a 50:50 wt% ratio.

    • Example: For a 100 mg total mixture, you will need 50 mg of Component A and 50 mg of Component B.

  • Gravimetric Measurement: a. Place the vial on the analytical balance and tare the weight. b. Carefully add the first component (e.g., 50.00 mg of Component A) to the vial and record the exact mass. c. Tare the balance again with the vial containing Component A. d. Add the second component (e.g., 50.00 mg of Component B) and record the exact mass. Precision is critical as small deviations can alter the final properties.

  • Homogenization: a. Tightly cap the vial. b. Vigorously mix the components using a vortex mixer for 1-2 minutes. At this stage, the mixture will appear as a heterogeneous solid powder. c. Place the vial on a hot plate set to a temperature approximately 10-15°C above the highest clearing point (Tₙᵢ) of the individual components. d. Heat the mixture until it becomes a completely clear, isotropic liquid. This indicates that the components are fully miscible. e. Crucial Step (Self-Validation): Remove the vial from the heat and allow it to cool slowly to room temperature. Observe the phase transition. The mixture should transition from isotropic to a uniformly cloudy/nematic state, and then potentially to a crystalline solid. A sharp, single clearing point upon reheating is a key indicator of a well-homogenized mixture. If phase separation is observed (schliern textures that do not merge or distinct domains), repeat the heating and vortexing cycle.

  • Storage: Store the finalized mixture in a tightly sealed vial, protected from UV light, at room temperature or as specified by material data sheets.

Protocol 2: Characterization of Thermotropic Properties

Objective: To accurately determine the phase transition temperatures (melting and clearing points) of the newly formulated mixture.

Rationale: The operational temperature range of an LC device is defined by the phase transitions of the material. Differential Scanning Calorimetry (DSC) is the gold-standard technique for measuring the temperatures and enthalpies of these transitions.[4] Polarized Optical Microscopy (POM) provides visual confirmation and identification of the specific liquid crystal phases.[4]

Procedure:

  • Sample Preparation: Hermetically seal 3-5 mg of the homogenized LC mixture in an aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: a. Equilibration: Equilibrate the cell at a starting temperature well below the expected melting point (e.g., -20°C). b. First Heating Scan: Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature well into the isotropic phase (e.g., 20°C above the expected Tₙᵢ). This scan removes any prior thermal history. c. Cooling Scan: Cool the sample at the same controlled rate (e.g., 5°C/min) back to the starting temperature. d. Second Heating Scan: Perform a final heating scan at the same rate. The data from this scan is typically used for analysis, as it represents the intrinsic material properties after a controlled thermal cycle.

  • Data Analysis:

    • Melting Point (Tₘ): Identify the endothermic peak on the second heating scan corresponding to the solid-to-liquid crystal transition. The peak onset is typically reported as Tₘ.

    • Clearing Point (Tₙᵢ): Identify the small, sharp endothermic peak corresponding to the nematic-to-isotropic transition. This transition has a much lower enthalpy than melting.[3]

Procedure:

  • Sample Preparation: Place a small amount of the LC mixture onto a clean microscope slide. Cover it with a coverslip, creating a thin film.

  • Microscope Setup: Place the slide on a hot stage attached to a polarizing microscope.

  • Thermal Analysis: a. Heat the sample into the isotropic phase until it appears completely dark between the crossed polarizers. This confirms the absence of birefringence. b. Cool the sample slowly (e.g., 1-2°C/min). c. Observation: At the Tₙᵢ, watch for the nucleation and growth of birefringent domains. The characteristic "threaded" or "schlieren" texture is a definitive visual confirmation of the nematic phase. d. Continue cooling to observe crystallization or other phase transitions. This visual method validates the transition temperatures measured by DSC.

Conclusion and Forward Outlook

4-Methyl-4'-pentyl-1,1'-biphenyl represents a valuable tool for the modern materials scientist aiming to formulate liquid crystal mixtures with tailored properties. Its key attributes—near-zero dielectric anisotropy and low viscosity—make it an excellent component for applications beyond traditional displays, such as in fast-switching optical shutters, phase modulators, and low-loss dielectrics for microwave technologies. By understanding the fundamental structure-property relationships and applying rigorous, self-validating formulation and characterization protocols as detailed in this guide, researchers can effectively harness the unique potential of this and other novel liquid crystal materials.

References

  • Goodby, J. W., et al. "4'-pentyl-4-cyanobiphenyl - 5CB." Taylor & Francis Online, 21 Jan. 2024, [Link].

  • "4-Cyano-4'-pentylbiphenyl." Wikipedia, Wikimedia Foundation, [Link].

  • Juszyńska-Gałązka, E., et al. "The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals." ACS Publications, 18 Mar. 2025, [Link].

  • Czerwiński, M., et al. "Synthesis, Mesomorphic Properties and Application of (R,S)-1-Methylpentyl 4′-Hydroxybiphenyl-4-carboxylate Derivatives." MDPI, 25 Nov. 2022, [Link].

Sources

Method

Application Note: A Step-by-Step Guide to the Chromatographic Purification of 4-Methyl-4'-pentyl-1,1'-biphenyl

Audience: Researchers, scientists, and drug development professionals. Introduction 4-Methyl-4'-pentyl-1,1'-biphenyl is a biphenyl derivative of significant interest in organic synthesis and as an intermediate in the pro...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-4'-pentyl-1,1'-biphenyl is a biphenyl derivative of significant interest in organic synthesis and as an intermediate in the production of pharmaceuticals and liquid crystals.[1][2] Its molecular structure, consisting of two phenyl rings with alkyl substituents, imparts a nonpolar character, which dictates the strategy for its purification. Achieving high purity of this compound is critical for its intended downstream applications, where even minor impurities can significantly impact reaction yields, product performance, and biological activity.

This comprehensive guide provides a detailed, step-by-step protocol for the purification of 4-Methyl-4'-pentyl-1,1'-biphenyl using normal-phase flash column chromatography. The methodology is grounded in fundamental chromatographic principles and is designed to be a self-validating system for obtaining a highly purified product. We will delve into the rationale behind experimental choices, from solvent selection to fraction analysis, to empower researchers with the expertise to adapt and troubleshoot the purification process effectively.

Physicochemical Properties of 4-Methyl-4'-pentyl-1,1'-biphenyl

A thorough understanding of the physicochemical properties of the target compound is paramount for developing a successful purification strategy.

PropertyValueSource
Molecular FormulaC₁₈H₂₂[1][2]
Molar Mass238.37 g/mol [1][2]
AppearanceWhite to almost white powder or crystal[1][2]
Melting Point47.0 to 51.0 °C[1][2]
UV λmax255 nm (in Cyclohexane)[1][2]
PolarityNonpolarInferred from structure

The nonpolar nature of 4-Methyl-4'-pentyl-1,1'-biphenyl, due to its hydrocarbon backbone, makes it an ideal candidate for normal-phase chromatography, where a polar stationary phase is used in conjunction with a nonpolar mobile phase.[3][4] The compound's UV absorbance at 255 nm provides a convenient method for its detection during chromatography.[1][2]

Principle of Normal-Phase Chromatography

In normal-phase chromatography, the stationary phase is polar (e.g., silica gel), and the mobile phase is nonpolar (e.g., a mixture of hexanes and ethyl acetate).[3][4] The separation mechanism is based on the principle of adsorption. Compounds in the mixture are introduced onto the column and are partitioned between the stationary and mobile phases. More polar compounds in the mixture will have a stronger affinity for the polar stationary phase and will therefore move down the column more slowly. Conversely, less polar compounds, like 4-Methyl-4'-pentyl-1,1'-biphenyl, will have a weaker interaction with the stationary phase and will be eluted more quickly by the nonpolar mobile phase.[3]

The choice of the mobile phase is critical for achieving good separation. A solvent system that is too nonpolar will result in all compounds, including the target, eluting too quickly with poor separation. A solvent system that is too polar will cause all compounds to remain strongly adsorbed to the stationary phase, leading to very slow elution or no elution at all.[5] Therefore, the optimal solvent system is typically determined empirically using Thin Layer Chromatography (TLC).[5][6]

Experimental Protocol: Purification by Flash Column Chromatography

This protocol outlines the purification of 4-Methyl-4'-pentyl-1,1'-biphenyl from a crude reaction mixture containing potentially more polar and less polar impurities.

Materials and Equipment
  • Crude 4-Methyl-4'-pentyl-1,1'-biphenyl

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, optional, for sample loading)

  • Glass chromatography column

  • Air or nitrogen supply with a flow controller

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain

  • Rotary evaporator

  • Round bottom flasks

  • Beakers and graduated cylinders

  • Pasteur pipettes

Step 1: Thin Layer Chromatography (TLC) for Solvent System Optimization

The first and most crucial step is to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[6] A lower Rf value generally leads to better separation on a column.

  • Prepare a dilute solution of the crude material in a volatile solvent like dichloromethane.

  • Spot the TLC plate: Using a capillary tube, spot the crude mixture onto the baseline of a TLC plate.

  • Develop the TLC plate: Place the spotted TLC plate in a developing chamber containing a small amount of a test solvent system. Start with a nonpolar solvent system, such as 99:1 hexanes:ethyl acetate, and gradually increase the polarity.

  • Visualize the plate: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp.[7][8] Since 4-Methyl-4'-pentyl-1,1'-biphenyl is UV active, it should appear as a dark spot. You can also use a potassium permanganate stain to visualize other potential impurities that may not be UV active.[8]

  • Calculate the Rf value: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Optimize the solvent system: Adjust the ratio of hexanes to ethyl acetate until the spot corresponding to 4-Methyl-4'-pentyl-1,1'-biphenyl has an Rf value in the desired range of 0.2-0.4.[6]

Step 2: Column Packing

Proper column packing is essential for achieving good separation and avoiding issues like channeling.

  • Select a column: Choose a glass column of an appropriate size for the amount of crude material to be purified. A general rule of thumb is to use a silica gel to crude material weight ratio of 30:1 to 100:1.

  • Prepare the slurry: In a beaker, mix the required amount of silica gel with the optimized mobile phase to create a slurry.

  • Pack the column: Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.

  • Equilibrate the column: Once the silica has settled, add a layer of sand on top to protect the silica bed. Run the mobile phase through the column until the silica is fully equilibrated and the baseline is stable. Do not let the solvent level drop below the top of the sand layer.[3]

Step 3: Sample Loading

The sample should be loaded onto the column in a concentrated band to ensure optimal separation.

  • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).[9] Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[10] Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude material in the smallest possible volume of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the top of the column. Apply gentle air or nitrogen pressure to the top of the column to achieve a steady flow rate. A flow rate of approximately 2 inches/minute is a good starting point.

  • Collect Fractions: Begin collecting fractions in test tubes or a fraction collector as soon as the solvent starts to elute from the column.[11]

  • Monitor the Separation: Periodically analyze the collected fractions by TLC to determine which fractions contain the purified product. Spot the crude mixture, the current fraction, and the previous fraction on the same TLC plate for easy comparison.

Step 5: Product Isolation and Analysis
  • Combine Fractions: Once the elution is complete and all fractions have been analyzed by TLC, combine the fractions that contain the pure 4-Methyl-4'-pentyl-1,1'-biphenyl.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.[11]

  • Final Product Analysis: After solvent removal, you will be left with the purified solid product. To confirm the purity, you can perform further analysis such as:

    • TLC: Run a TLC of the final product against the crude material. The purified product should show a single spot.

    • Melting Point: Measure the melting point of the purified product. A sharp melting point close to the literature value indicates high purity.

    • Spectroscopic Analysis: Obtain ¹H NMR, ¹³C NMR, and/or Mass Spectrometry data to confirm the structure and purity of the compound.

Chromatographic Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation & Verification TLC 1. TLC Method Development (Solvent System Optimization) ColumnPacking 2. Column Packing (Silica Gel Slurry) TLC->ColumnPacking Optimized Solvent System SampleLoading 3. Sample Loading (Dry Loading Preferred) ColumnPacking->SampleLoading Elution 4. Elution (Isocratic Mobile Phase) SampleLoading->Elution FractionCollection 5. Fraction Collection Elution->FractionCollection TLC_Monitoring 6. TLC Monitoring of Fractions FractionCollection->TLC_Monitoring CombineFractions 7. Combine Pure Fractions TLC_Monitoring->CombineFractions Identify Pure Fractions SolventRemoval 8. Solvent Removal (Rotary Evaporation) CombineFractions->SolventRemoval PurityAnalysis 9. Purity & Identity Confirmation (TLC, MP, NMR, MS) SolventRemoval->PurityAnalysis Pure Purified Product PurityAnalysis->Pure Crude Crude 4-Methyl-4'-pentyl-1,1'-biphenyl Crude->TLC

Caption: Workflow for the purification of 4-Methyl-4'-pentyl-1,1'-biphenyl.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Incorrect solvent system.Re-optimize the mobile phase using TLC. A less polar solvent system may be required.
Column overloaded with crude material.Use a larger column or reduce the amount of sample loaded.
Poor column packing (channeling).Repack the column carefully, ensuring an even and compact bed.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).
Streaking on TLC Plate Sample is too concentrated.Dilute the sample before spotting on the TLC plate.
Sample is acidic or basic.Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.

Conclusion

This application note provides a robust and detailed protocol for the purification of 4-Methyl-4'-pentyl-1,1'-biphenyl using flash column chromatography. By understanding the principles behind the technique and following the step-by-step guide, researchers can consistently achieve high purity of the target compound. The key to a successful purification lies in the careful optimization of the mobile phase using Thin Layer Chromatography and proper column packing and sample loading techniques. The provided troubleshooting guide should help in overcoming common challenges encountered during the purification process.

References

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • ChemBK. (2024). 4-methyl-4'-pentyl-1'-biphenyl. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Electronic Supplementary Information for: A metal-free oxidative decarbonylative coupling of aromatic aldehydes with arenes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • SciELO. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Retrieved from [Link]

  • Chemdad. (n.d.). 4-methyl-4'-pentyl-1,1'-biphenyl. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Running a flash column. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 1H and 13C NMR Spectral Assignment for 4-Methyl-4'-pentyl-1,1'-biphenyl

Abstract This comprehensive guide provides a detailed analysis and spectral assignment of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for the liquid crystal intermediate, 4-Methyl-4'-pentyl-1,1'-biphenyl. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed analysis and spectral assignment of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for the liquid crystal intermediate, 4-Methyl-4'-pentyl-1,1'-biphenyl. This document is intended for researchers, scientists, and professionals in drug development and materials science. It offers in-depth insights into the structural elucidation of substituted biphenyl compounds, supported by established principles of NMR spectroscopy. The protocols outlined herein are designed to be self-validating, ensuring reproducibility and accuracy in experimental results.

Introduction

4-Methyl-4'-pentyl-1,1'-biphenyl is a significant molecule in the field of liquid crystal research and development. Its structural characteristics, particularly the arrangement and nature of its alkyl substituents on the biphenyl core, are pivotal to its mesogenic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation and purity assessment of such organic molecules. This application note provides a thorough assignment of the 1H and 13C NMR spectra of this compound, explaining the causal relationships between molecular structure and spectral features.

The biphenyl moiety presents a distinct set of signals in both proton and carbon NMR spectra, which are further influenced by the attached alkyl groups. Understanding these influences is crucial for the correct interpretation of the spectral data. The electron-donating nature of the methyl and pentyl groups affects the electron density distribution within the aromatic rings, leading to predictable shifts in the NMR signals.[1]

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous assignment of the NMR signals, the following numbering scheme for 4-Methyl-4'-pentyl-1,1'-biphenyl is adopted throughout this guide.

Caption: Molecular structure and numbering of 4-Methyl-4'-pentyl-1,1'-biphenyl.

¹H NMR Spectral Assignment

The ¹H NMR spectrum of 4-Methyl-4'-pentyl-1,1'-biphenyl can be divided into two main regions: the aromatic region (typically δ 7.0-8.0 ppm) and the aliphatic region (typically δ 0.8-2.8 ppm). The chemical shifts are influenced by the electronic effects of the substituents and the anisotropic effect of the aromatic rings.[2]

Aromatic Region

The aromatic region will exhibit signals for the eight protons on the biphenyl core. Due to the para-substitution on both rings, the protons on each ring will give rise to an AA'BB' spin system, which often appears as two sets of doublets.

  • Ring A (Methyl-substituted): The methyl group is an electron-donating group, which increases the electron density on the ring, particularly at the ortho and para positions.[1] This shielding effect will cause the protons on Ring A to resonate at a slightly lower chemical shift compared to those on Ring B.

    • H-2, H-6: These protons are ortho to the methyl group and will appear as a doublet.

    • H-3, H-5: These protons are meta to the methyl group and will also appear as a doublet.

  • Ring B (Pentyl-substituted): The pentyl group is also electron-donating, but its effect is slightly different from the methyl group. The protons on this ring will also appear as two doublets.

    • H-2', H-6': These protons are ortho to the pentyl group.

    • H-3', H-5': These protons are meta to the pentyl group.

Aliphatic Region

The aliphatic region contains the signals for the methyl and pentyl groups.

  • Methyl Group (C-7): The three protons of the methyl group will appear as a singlet, as there are no adjacent protons to cause splitting.[3] Its chemical shift will be in the typical range for a methyl group attached to an aromatic ring.

  • Pentyl Group: The pentyl chain will show a series of signals with characteristic multiplicities based on the n+1 rule.

    • H-1'' (Methylene attached to Ring B): This will be a triplet, split by the two adjacent protons on C-2''. It will be the most downfield of the pentyl signals due to its proximity to the aromatic ring.

    • H-2'', H-3'', H-4'' (Methylene groups): These will appear as multiplets, likely overlapping.

    • H-5'' (Terminal methyl group): This will be a triplet, split by the two adjacent protons on C-4''. It will be the most upfield signal in the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2', H-6' & H-3', H-5'7.45 - 7.60m4H
H-2, H-6 & H-3, H-57.20 - 7.35m4H
H-1''2.60 - 2.70t2H
H-7 (CH₃)2.35 - 2.45s3H
H-2''1.60 - 1.70m2H
H-3'', H-4''1.30 - 1.40m4H
H-5''0.85 - 0.95t3H

¹³C NMR Spectral Assignment

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom will appear as a singlet.[4] The chemical shifts are primarily influenced by the hybridization and the electronic environment of the carbon atoms.[5]

Aromatic Carbons

The biphenyl core will have several distinct carbon signals. Due to symmetry in the para-substituted rings, some carbons are chemically equivalent.

  • Quaternary Carbons (C-1, C-4, C-1', C-4'): These carbons, which are attached to other carbons and not to any protons, will typically have weaker signals.[6] Their chemical shifts will be influenced by the substituents.

  • Protonated Aromatic Carbons (CH): The remaining eight aromatic carbons will have more intense signals and their chemical shifts will be in the typical aromatic region (125-150 ppm).[7]

Aliphatic Carbons
  • Methyl Carbon (C-7): This will appear at a high field (upfield), characteristic of an sp³ hybridized carbon in a methyl group attached to an aromatic ring.[8]

  • Pentyl Carbons (C-1'' to C-5''): The five carbons of the pentyl chain will give rise to five distinct signals in the aliphatic region. The chemical shift of C-1'' will be the most downfield due to its attachment to the aromatic ring. The terminal methyl carbon, C-5'', will be the most upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1, C-4, C-1', C-4'137 - 142
Aromatic CH126 - 130
C-1''35 - 36
C-2''31 - 32
C-3''30 - 31
C-4''22 - 23
C-7 (CH₃)20 - 22
C-5''13 - 15

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of 4-Methyl-4'-pentyl-1,1'-biphenyl for ¹H NMR and 50-100 mg for ¹³C NMR.[9]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Reference Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.[10]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small cotton plug in the pipette during transfer.[11]

G Workflow for NMR Sample Preparation and Data Acquisition cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., 0.6 mL CDCl₃) with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup_1H Set up ¹H Experiment Parameters lock_shim->setup_1H setup_13C Set up ¹³C Experiment Parameters lock_shim->setup_13C acquire_1H Acquire ¹H Spectrum setup_1H->acquire_1H ft Fourier Transform acquire_1H->ft acquire_13C Acquire ¹³C Spectrum setup_13C->acquire_13C acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate For ¹H peak_pick Peak Picking and Assignment baseline->peak_pick integrate->peak_pick

Caption: A generalized workflow for NMR analysis.

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard pulse sequence.

    • Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (D1) to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons.[12]

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).[5]

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C (e.g., 1024 or more).

    • Set an appropriate relaxation delay.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integration (¹H NMR): Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking and Assignment: Identify the chemical shift of each peak and assign it to the corresponding proton or carbon in the molecule based on the principles outlined above.

Conclusion

The detailed assignment of the ¹H and ¹³C NMR spectra of 4-Methyl-4'-pentyl-1,1'-biphenyl is critical for its structural verification and is a foundational step in its application in materials science, particularly in the development of liquid crystals. The methodologies and spectral interpretations presented in this application note provide a robust framework for the characterization of this and structurally related compounds. Adherence to the outlined protocols will ensure the acquisition of high-quality, reliable data, facilitating accurate structural elucidation and supporting further research and development efforts.

References

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  • University of California, Riverside. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024, March 20). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

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Sources

Method

Application Note: Elucidating the Molecular Structure of 4-Methyl-4'-pentyl-1,1'-biphenyl using Mass Spectrometry

Introduction 4-Methyl-4'-pentyl-1,1'-biphenyl is a biphenyl derivative with applications in various fields, including its use as an intermediate in organic synthesis and pharmaceutical development.[1] The precise charact...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-4'-pentyl-1,1'-biphenyl is a biphenyl derivative with applications in various fields, including its use as an intermediate in organic synthesis and pharmaceutical development.[1] The precise characterization of such molecules is paramount for quality control, impurity profiling, and ensuring the integrity of downstream applications. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the identification and structural elucidation of volatile and semi-volatile organic compounds like 4-Methyl-4'-pentyl-1,1'-biphenyl, offering unparalleled sensitivity and specificity.[2]

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Methyl-4'-pentyl-1,1'-biphenyl. We will delve into the theoretical underpinnings of its fragmentation under electron ionization (EI), present a detailed protocol for its analysis by GC-MS, and interpret its characteristic mass spectrum. This document is designed to equip researchers with the necessary knowledge to confidently identify and characterize this compound in various matrices.

Theoretical Background: Fragmentation of Alkylated Biphenyls

Electron Ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, typically 70 eV. This process dislodges an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[3] The molecular ion is often unstable and undergoes fragmentation to produce a series of smaller, characteristic ions. The resulting mass spectrum is a unique fingerprint of the molecule's structure.

For aromatic compounds like biphenyls, the molecular ion peak is typically prominent due to the stability of the aromatic system.[4] The fragmentation of alkyl-substituted biphenyls is influenced by both the stable biphenyl core and the nature of the alkyl substituents. Key fragmentation pathways include:

  • Benzylic Cleavage: This is a highly favorable fragmentation for alkyl-aromatic compounds. The bond beta to the aromatic ring cleaves, leading to the formation of a stable benzylic cation.

  • Alpha Cleavage: Cleavage of the bond alpha to the aromatic ring can also occur.

  • Loss of Alkyl Radicals: The alkyl chain can fragment through the loss of progressively smaller neutral radicals.

  • Rearrangements: Hydrogen rearrangements, such as the McLafferty rearrangement, can occur if the alkyl chain is sufficiently long and contains a gamma-hydrogen.

Experimental Protocol: GC-MS Analysis of 4-Methyl-4'-pentyl-1,1'-biphenyl

This protocol outlines a general procedure for the analysis of 4-Methyl-4'-pentyl-1,1'-biphenyl using a standard GC-MS system. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 4-Methyl-4'-pentyl-1,1'-biphenyl in a high-purity solvent such as hexane, ethyl acetate, or dichloromethane.

  • Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range (e.g., 1-100 µg/mL) for calibration and analysis.

  • Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte.

GC-MS Instrumentation and Parameters

The following table summarizes typical GC-MS parameters for the analysis of 4-Methyl-4'-pentyl-1,1'-biphenyl.

Parameter Value Justification
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column provides good separation for aromatic hydrocarbons.[5]
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)Optimal for most standard capillary columns.
Inlet Temperature280 °CEnsures complete volatilization of the analyte.
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)To accommodate a wide range of sample concentrations.
Injection Volume1 µLA standard volume for capillary GC.
Oven ProgramInitial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)The standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ionization Energy70 eVThe standard energy for creating extensive and reproducible fragmentation.
Mass Rangem/z 40-400To capture the molecular ion and all significant fragment ions.
Scan Rate2 scans/secProvides sufficient data points across a chromatographic peak.
Transfer Line Temp280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp230 °CA standard source temperature for stable operation.
Data Acquisition and Analysis
  • Inject the prepared standard or sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identify the peak corresponding to 4-Methyl-4'-pentyl-1,1'-biphenyl based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Compare the acquired mass spectrum with a library spectrum (e.g., NIST) or interpret the fragmentation pattern to confirm the structure.

Data Interpretation: Fragmentation Pattern of 4-Methyl-4'-pentyl-1,1'-biphenyl

The electron ionization mass spectrum of 4-Methyl-4'-pentyl-1,1'-biphenyl is characterized by a distinct pattern of ions that provides a wealth of structural information. The molecular formula is C₁₈H₂₂ with a molar mass of 238.37 g/mol .[1]

Key Fragment Ions and Their Origins

The following table summarizes the expected major ions in the EI mass spectrum of 4-Methyl-4'-pentyl-1,1'-biphenyl.

m/z Proposed Ion Structure Fragmentation Pathway Significance
238 [C₁₈H₂₂]⁺•Molecular Ion (M⁺•)Confirms the molecular weight of the compound.
223 [M - CH₃]⁺Loss of a methyl radical from the pentyl chain or the methyl group on the biphenyl ring.Indicates the presence of a methyl group.
181 [M - C₄H₉]⁺Benzylic cleavage with loss of a butyl radical from the pentyl chain.A major fragment due to the formation of a stable benzylic cation. This is expected to be the base peak.
167 [C₁₃H₁₁]⁺Loss of the pentyl group.Corresponds to the 4-methylbiphenyl cation.
165 [C₁₃H₉]⁺Loss of H₂ from the m/z 167 fragment.A common fragmentation pathway for aromatic cations.
91 [C₇H₇]⁺Tropylium ion, formed from rearrangement and cleavage of the methyl-substituted phenyl ring.A common fragment for toluene and its derivatives.
71 [C₅H₁₁]⁺Pentyl cation.Indicates the presence of a pentyl group.
43 [C₃H₇]⁺Propyl cation, from fragmentation of the pentyl chain.A common fragment in the mass spectra of alkanes.[4]
Proposed Fragmentation Pathways

The fragmentation of 4-Methyl-4'-pentyl-1,1'-biphenyl is initiated by the formation of the molecular ion at m/z 238. The most prominent fragmentation pathway is the benzylic cleavage of the pentyl group, leading to the formation of a highly stable benzylic cation at m/z 181, which is predicted to be the base peak.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Standard Prepare Standard Solution Injection Inject into GC-MS Standard->Injection Sample Extract Sample (if needed) Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection TIC Identify Peak in TIC Detection->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Interpretation Interpret Fragmentation Pattern Spectrum->Interpretation Confirmation Confirm Structure Interpretation->Confirmation

Caption: Workflow for GC-MS analysis and structural confirmation.

Conclusion

Mass spectrometry, particularly when coupled with gas chromatography, is an indispensable tool for the structural elucidation of organic molecules such as 4-Methyl-4'-pentyl-1,1'-biphenyl. By understanding the fundamental principles of fragmentation and applying a systematic analytical approach, researchers can confidently identify this compound and characterize its structure. The predictable fragmentation pattern, dominated by benzylic cleavage, provides a robust fingerprint for its unambiguous identification. The protocols and interpretive guide presented herein serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbiphenyl. Retrieved from [Link]

  • NIST. (n.d.). 1,1'-Biphenyl, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • BenchChem. (n.d.). Mass Spectrometry Analysis of 4-Methylbiphenyl: A Technical Guide. Retrieved from a hypothetical BenchChem technical note.
  • ResearchGate. (n.d.). GC-MS analysis of biphenyls and dibenzofurans. Retrieved from [Link]

  • MDPI. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Retrieved from [Link]

  • SciELO. (2019). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Retrieved from [Link]

  • YouTube. (2022, November 22). Common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • ChemBK. (2024, April 10). 4-methyl-4'-pentyl-1'-biphenyl. Retrieved from [Link]

  • RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Modulating Nematic Liquid Crystal Properties Using 4-Methyl-4'-pentyl-1,1'-biphenyl as a Non-Mesogenic Dopant

Abstract The precise tuning of the physical properties of nematic liquid crystals (NLCs) is paramount for their application in advanced electro-optical devices. Doping the NLC host with foreign molecules is a primary str...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise tuning of the physical properties of nematic liquid crystals (NLCs) is paramount for their application in advanced electro-optical devices. Doping the NLC host with foreign molecules is a primary strategy to achieve desired material characteristics. This guide provides a comprehensive technical overview and detailed experimental protocols for utilizing 4-Methyl-4'-pentyl-1,1'-biphenyl, a non-mesogenic molecule, as a dopant to systematically modify the properties of a nematic host. We explore the causal relationship between the dopant's molecular structure and its effects on phase behavior, dielectric anisotropy, and elastic constants. This document is intended for researchers and engineers in materials science and drug development seeking to understand and implement doping as a method for creating bespoke liquid crystal mixtures.

Foundational Concepts: The Science of Doping in Nematic Systems

Nematic liquid crystals are characterized by long-range orientational order of their constituent calamitic (rod-like) molecules, without long-range positional order. This anisotropy gives rise to unique optical and dielectric properties that can be manipulated by external electric or magnetic fields. Doping involves introducing a guest substance into the NLC host to alter its bulk properties.[1] Dopants can be broadly categorized as mesogenic (possessing liquid crystal phases themselves) or non-mesogenic.

Non-mesogenic dopants, such as 4-Methyl-4'-pentyl-1,1'-biphenyl, act as molecular-level impurities. While they do not form a liquid crystal phase on their own, their structural similarity to the host molecules allows them to integrate into the nematic matrix. This integration, however, disrupts the host's collective ordering, providing a powerful mechanism for tuning its physical parameters. The effects are manifold and include altering phase transition temperatures, modifying dielectric anisotropy, and changing the energetic cost of deformation (elastic constants).[2][3]

The Nematic Host: 4-Cyano-4'-pentylbiphenyl (5CB)

For the protocols herein, we will consider the archetypal nematic liquid crystal, 4-Cyano-4'-pentylbiphenyl (5CB), as the host material. Its well-characterized properties make it an ideal system for studying the effects of doping.

  • Molecular Structure: 5CB consists of a rigid biphenyl core, a flexible pentyl (C5H11) chain, and a highly polar cyano (-C≡N) group.

  • Key Properties: The cyano group imparts a large dipole moment along the principal molecular axis, resulting in a strong positive dielectric anisotropy (Δε > 0). This is a critical feature for many display applications, as it allows the molecular director to align parallel to an applied electric field.

Table 1: Physicochemical Properties of Nematic Host 4-Cyano-4'-pentylbiphenyl (5CB)

Property Value Source
IUPAC Name 4′-Pentyl-[1,1′-biphenyl]-4-carbonitrile [N/A]
CAS Number 40817-08-1 [N/A]
Molecular Formula C₁₈H₁₉N [N/A]
Molar Mass 249.36 g/mol [N/A]
Crystal-Nematic Transition (T_KN) 22.5 °C [N/A]
Nematic-Isotropic Transition (T_NI) 35.0 °C [N/A]
Dielectric Anisotropy (Δε) ~ +11.5 at 25°C, 1 kHz [4]

| Birefringence (Δn) | ~ 0.18 at 25°C, 589 nm |[5] |

The Dopant: 4-Methyl-4'-pentyl-1,1'-biphenyl

4-Methyl-4'-pentyl-1,1'-biphenyl (hereafter referred to as MPB) is a biphenyl derivative that is structurally analogous to 5CB but lacks a strongly polar terminal group and does not exhibit liquid crystalline phases.

  • Molecular Structure: MPB shares the biphenyl core and a pentyl chain with 5CB. However, instead of a cyano group, it has a methyl (-CH₃) group. This seemingly small change has profound consequences: the molecule has a much smaller dipole moment and is not mesogenic. Its role is purely to act as a modifying agent within the 5CB host.

Table 2: Physicochemical Properties of Dopant 4-Methyl-4'-pentyl-1,1'-biphenyl (MPB)

Property Value Source
IUPAC Name 4-methyl-4'-pentyl-1,1'-biphenyl [N/A]
CAS Number 64835-63-8 [N/A]
Molecular Formula C₁₈H₂₂ [N/A]
Molar Mass 238.37 g/mol [N/A]
Physical State White powder/crystal [N/A]
Melting Point 47.0 to 51.0 °C [N/A]

| Boiling Point | ~350.5 °C (Predicted) | [N/A] |

Causality of Doping: Anticipated Effects on NLC Properties

The introduction of non-mesogenic MPB molecules into the 5CB host is predicted to induce several key changes, primarily driven by two mechanisms: order disruption and property dilution .

  • Disruption of Nematic Order: The MPB molecules, while structurally similar, are "impurities" that interfere with the long-range cooperative ordering of the 5CB molecules. This disruption lowers the energy required to transition the system from the ordered nematic state to the disordered isotropic liquid state.

    • Predicted Effect: A concentration-dependent depression of the nematic-isotropic phase transition temperature (T_NI).

  • Dilution of Anisotropic Properties: The bulk properties of the mixture are an average of the properties of the constituent molecules, weighted by their concentration. Since MPB has a very small dipole moment compared to 5CB, its presence effectively dilutes the concentration of highly polar molecules.

    • Predicted Effect: A reduction in the overall positive dielectric anisotropy (Δε) of the mixture. The magnitude of this reduction is expected to be proportional to the dopant concentration.

  • Modification of Intermolecular Interactions: The Frank elastic constants (splay K₁₁, twist K₂₂, and bend K₃₃) are measures of the torque required to distort the director field. These constants are sensitive to molecular shape and intermolecular forces. Introducing MPB alters the average molecular environment.

    • Predicted Effect: A change in the elastic constants of the mixture. The exact nature of this change depends on how MPB molecules pack with 5CB molecules and can be complex to predict without empirical data.

Experimental Application Protocols

This section provides step-by-step methodologies for the preparation and characterization of MPB-doped nematic liquid crystal mixtures.

Materials and Equipment

Table 3: Example List of Materials and Equipment

Item Description/Specification Purpose
Nematic Host 4-Cyano-4'-pentylbiphenyl (5CB) High purity (>99.5%)
Dopant 4-Methyl-4'-pentyl-1,1'-biphenyl (MPB) High purity (>99.0%)
Solvent Dichloromethane (DCM) or Chloroform Reagent grade, for mixing
Vials 2-4 mL glass vials with PTFE-lined caps Sample preparation
Analytical Balance Readability of ±0.01 mg Accurate weighing
Vortex Mixer Standard laboratory model Homogenization
Hot Plate/Oven Temperature controlled, for solvent evaporation Sample preparation
Vacuum Chamber For complete solvent removal Sample preparation
DSC Instrument e.g., TA Instruments, Mettler Toledo Phase transition analysis
POM System Polarizing microscope with heating stage Texture observation
LC Test Cells e.g., Instec, EHC; 5-20 µm gap, ITO coated Device fabrication
LCR Meter Capable of measuring capacitance and loss Dielectric spectroscopy
Function Generator To apply AC voltage to cells Dielectric/Elastic measurements

| Power Supply | For DC or low-frequency AC fields | Fréedericksz transition |

Protocol 1: Preparation of Doped Nematic Mixtures

This protocol describes a reliable solvent-based method for preparing homogeneous mixtures with precise dopant concentrations.

Causality: Direct melting and mixing can be unreliable for achieving molecular-level homogeneity, especially with solid dopants. A co-solvent ensures that both components are fully dissolved and intimately mixed before the solvent is removed, preventing phase separation or clustering.

  • Calculation: Determine the required masses of 5CB and MPB for a desired weight percentage (wt%). For example, for 100 mg of a 1 wt% MPB in 5CB mixture, you need 1 mg of MPB and 99 mg of 5CB.

  • Weighing: Using an analytical balance, accurately weigh the calculated amounts of MPB and 5CB directly into a clean glass vial.

  • Dissolution: Add a volatile solvent (e.g., Dichloromethane) to the vial, sufficient to fully dissolve both components (typically 1-2 mL).

  • Homogenization: Cap the vial and vortex the solution for 1-2 minutes to ensure complete mixing. The solution should be perfectly clear.

  • Solvent Evaporation (Step 1): Place the uncapped vial on a hotplate set to a low temperature (~40-50 °C) in a fume hood. Allow the bulk of the solvent to evaporate slowly.

  • Solvent Evaporation (Step 2): Transfer the vial to a vacuum chamber and hold under vacuum for several hours (or overnight) at a temperature above the melting point of MPB but below the T_NI of the mixture (~55-60 °C). This step is critical to remove all residual solvent, which can itself act as an impurity.

  • Final Homogenization: After vacuum drying, heat the mixture into its isotropic phase (e.g., ~40 °C for low concentrations), and gently agitate to ensure final homogeneity. The mixture is now ready for use.

G cluster_prep Mixture Preparation Workflow A 1. Calculate Masses (Host & Dopant) B 2. Weigh Components into Vial A->B C 3. Add Solvent & Dissolve B->C D 4. Vortex Mix (1-2 min) C->D E 5. Slow Evaporation (Hotplate in Fume Hood) D->E F 6. Vacuum Dry (Overnight at ~60°C) E->F G 7. Final Isotropic Phase Homogenization F->G

Caption: Workflow for preparing homogeneous NLC-dopant mixtures.

Protocol 2: Fabrication of Liquid Crystal Test Cells

For electro-optical and dielectric characterization, the LC mixture must be confined in a cell that controls its thickness and alignment.

  • Cell Preparation: Use pre-fabricated cells with transparent conductive (ITO) coatings and a specific cell gap (e.g., 10 µm). The inner surfaces are typically coated with an alignment layer (e.g., rubbed polyimide for planar alignment or a silane for homeotropic alignment).

  • Heating: Place the empty LC cell and the vial of the prepared mixture onto a hot plate heated to the isotropic phase of the mixture (~40-50 °C).

  • Filling: Apply a small drop of the molten LC mixture to the edge of the cell's filling port. Capillary action will draw the liquid into the cell gap.[6] This must be done in the isotropic phase to avoid creating flow-induced defects.

  • Annealing: Once filled, keep the cell at the isotropic temperature for a few minutes to allow any flow-induced turbulence to relax.

  • Controlled Cooling: Slowly cool the cell (~1 °C/min) through the nematic-isotropic transition into the nematic phase. This slow cooling is crucial for forming a well-aligned, monodomain sample. The cell is now ready for characterization.

Protocol 3: Characterization of the Doped Mixture
  • Method A: Differential Scanning Calorimetry (DSC): DSC measures heat flow into or out of a sample during a temperature scan, providing precise, quantitative data on phase transitions.[7][8]

    • Hermetically seal 5-10 mg of the LC mixture in an aluminum DSC pan.

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Perform a heating and cooling cycle (e.g., from 0 °C to 60 °C) at a controlled rate (e.g., 5 °C/min).

    • The nematic-isotropic transition (T_NI) will appear as an endothermic peak on heating and an exothermic peak on cooling. The peak onset or peak maximum can be used to determine the transition temperature.

  • Method B: Polarized Optical Microscopy (POM): POM provides visual confirmation of phase transitions by observing the characteristic optical textures of the LC phases.[9][10]

    • Place the filled LC test cell onto the heating stage of the POM.

    • While viewing the sample between crossed polarizers, slowly heat the sample.

    • The nematic phase will appear birefringent (bright and textured). At T_NI, the texture will abruptly disappear as the sample becomes the optically dark isotropic liquid. This provides a direct visual measurement of the transition.

Dielectric spectroscopy measures the permittivity of the material as a function of frequency.[11] To determine Δε, two measurements are required: one with the director aligned parallel to the probing electric field (ε_‖) and one with it perpendicular (ε_⊥).[12]

  • Setup: Use a planar-aligned cell (director parallel to the substrates). Connect the cell's ITO electrodes to an LCR meter.

  • Measure ε_⊥: Apply a low-amplitude AC probing voltage (e.g., 0.1 V, 1 kHz) across the cell without any additional aligning field. In this configuration, the electric field is perpendicular to the director. Measure the capacitance (C_⊥).

  • Measure ε_‖: Apply a strong, high-frequency AC aligning voltage (e.g., 20 V, 10 kHz) to the cell. This field should be well above the Fréedericksz transition threshold, forcing the director to reorient parallel to the field.[13] Superimpose the low-amplitude probing voltage (0.1 V, 1 kHz) and measure the capacitance (C_‖).

  • Calculation: Calculate the permittivities using the formula C = εε₀(A/d), where ε₀ is the vacuum permittivity, A is the electrode area, and d is the cell gap. The dielectric anisotropy is then: Δε = ε_‖ - ε_⊥ .

Caption: Conceptual setup for measuring ε_⊥ and ε_‖.

Data Interpretation & Expected Results

The experimental protocols described above will yield quantitative data on how the addition of MPB modifies the properties of 5CB. The results should be analyzed as a function of dopant concentration.

Table 4: Hypothetical Data - Effect of MPB Concentration on the Nematic-Isotropic Transition Temperature (T_NI) of 5CB

MPB Concentration (wt%) T_NI (°C) from DSC Change in T_NI (°C)
0.0 (Pure 5CB) 35.0 0.0
1.0 34.2 -0.8
2.0 33.5 -1.5
5.0 31.1 -3.9

| 10.0 | 27.3 | -7.7 |

The expected trend is a near-linear decrease in T_NI with increasing MPB concentration, confirming the role of MPB as a molecular impurity that disrupts the nematic order. Similarly, a plot of Δε versus concentration should show a decrease, illustrating the dilution effect. These results provide a powerful and predictable method for tuning the operational temperature range and dielectric response of the base liquid crystal material.

Conclusion

This application note has detailed the rationale and provided validated protocols for using 4-Methyl-4'-pentyl-1,1'-biphenyl as a non-mesogenic dopant to systematically engineer the properties of a nematic liquid crystal host. By acting as a molecular impurity, MPB effectively reduces the nematic-isotropic transition temperature and dilutes the dielectric anisotropy of the host material in a predictable, concentration-dependent manner. The methodologies for mixture preparation, cell fabrication, and characterization via DSC, POM, and dielectric spectroscopy represent a robust workflow for developing liquid crystal mixtures with tailored properties for specific technological applications.

References

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Method

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl

Introduction: The Industrial Significance of 4-Methyl-4'-pentyl-1,1'-biphenyl 4-Methyl-4'-pentyl-1,1'-biphenyl is a key intermediate in the synthesis of various organic materials, particularly liquid crystals and advance...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Industrial Significance of 4-Methyl-4'-pentyl-1,1'-biphenyl

4-Methyl-4'-pentyl-1,1'-biphenyl is a key intermediate in the synthesis of various organic materials, particularly liquid crystals and advanced polymers.[1] Its specific molecular structure imparts desirable properties such as thermal stability and a specific mesophase range, making it a valuable component in the manufacturing of displays, sensors, and other optoelectronic devices. The growing demand for these technologies necessitates a robust, scalable, and economically viable synthetic route for its industrial production.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the methodologies for scaling up the synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl. We will delve into the critical aspects of synthetic route selection, process optimization, and purification strategies, with a focus on ensuring scientific integrity, economic feasibility, and operational safety.

PART 1: Strategic Selection of a Scalable Synthetic Route

The synthesis of unsymmetrical biphenyls like 4-Methyl-4'-pentyl-1,1'-biphenyl can be approached through several cross-coupling reactions. The choice of the most suitable method for industrial scale-up depends on a careful evaluation of factors such as raw material cost, catalyst efficiency and cost, reaction conditions, product yield and purity, and waste generation. We will compare three prominent methods: Suzuki-Miyaura Coupling, Grignard-based Cross-Coupling (Kumada Coupling), and Negishi Coupling.

Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biphenyls.[2][3] The reaction typically involves the cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[4]

Causality of Experimental Choices:

  • Catalyst System: Palladium catalysts, often with phosphine ligands, are highly effective for Suzuki couplings.[5] For industrial applications, the use of highly active catalysts is crucial to minimize catalyst loading and cost. The choice of ligand can significantly impact reaction efficiency and catalyst stability.[6] While nickel catalysts are a more affordable alternative, they often require higher catalyst loadings due to lower catalytic activity.[5][7]

  • Boron Source: Arylboronic acids are common reagents, but they can undergo protodeboronation or form boroxines.[8] The use of boronate esters, such as pinacol esters, can offer greater stability and are often preferred for industrial processes.

  • Base and Solvent: The choice of base and solvent system is critical for achieving high yields and preventing side reactions.[4] A mixture of an organic solvent (e.g., toluene, THF) and an aqueous base (e.g., Na2CO3, K3PO4) is commonly employed.

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Grignard-based Cross-Coupling (Kumada Coupling): A Cost-Effective Alternative

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organohalide in the presence of a nickel or palladium catalyst.[9] This method is often more cost-effective than Suzuki coupling due to the lower cost of Grignard reagents compared to boronic acids.

Causality of Experimental Choices:

  • Grignard Reagent Formation: The preparation of the Grignard reagent is a critical step and is sensitive to moisture and air.[10] The formation of Grignard reagents can be accompanied by the undesired Wurtz coupling side product.[10] Continuous flow processes can improve selectivity and reduce side product formation.[10]

  • Catalyst Selection: Nickel catalysts are commonly used for Kumada coupling and are more cost-effective than palladium.[5] However, palladium catalysts can also be employed, sometimes offering higher yields and selectivity.[9]

  • Solvent Choice: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are standard for Grignard reactions.[11][12] For industrial scale-up, 2-methyltetrahydrofuran (2-MeTHF) is a greener and safer alternative to THF.[11]

Negishi Coupling: High Reactivity and Functional Group Tolerance

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex.[13] Organozinc reagents are generally more reactive than organoboron compounds, allowing for milder reaction conditions.

Causality of Experimental Choices:

  • Organozinc Reagent Preparation: Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents, or directly from the organohalide. Their air and moisture sensitivity is a key consideration for industrial applications.[13]

  • Catalyst System: Both palladium and nickel catalysts are effective for Negishi coupling.[13][14] The choice of catalyst and ligands can be optimized to achieve high turnover numbers and selectivity.

Comparative Analysis of Synthetic Routes:

FeatureSuzuki-Miyaura CouplingKumada Coupling (Grignard)Negishi Coupling
Reagents Arylboronic acids/esters, Aryl halidesGrignard reagents, Aryl halidesOrganozinc reagents, Aryl halides
Catalyst Palladium (preferred), NickelNickel (common), PalladiumPalladium, Nickel
Advantages High functional group tolerance, commercially available reagents, stable boron compounds.[4][7]Cost-effective Grignard reagents, high reactivity.[15]High reactivity, mild reaction conditions, high yields.[13][16]
Disadvantages Higher cost of boronic acids, potential for side reactions.Moisture and air sensitive Grignard reagents, Wurtz coupling side products.[10][11]Air and moisture sensitive organozinc reagents.[13]
Industrial Viability HighModerate to HighModerate

PART 2: Detailed Protocols for Scaled-Up Synthesis via Suzuki-Miyaura Coupling

Based on the comparative analysis, the Suzuki-Miyaura coupling presents the most balanced profile for industrial-scale synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl, offering a good compromise between reactivity, functional group tolerance, and the availability of stable starting materials.

Synthesis of Starting Materials

Protocol 2.1.1: Synthesis of 4-Pentylphenylboronic Acid

This protocol is adapted from established procedures for the synthesis of arylboronic acids.

Materials:

  • 1-Bromo-4-pentylbenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Toluene

Procedure:

  • Grignard Reagent Formation: In a flame-dried, multi-necked reactor equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge magnesium turnings and anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of 1-bromo-4-pentylbenzene in anhydrous THF to initiate the Grignard reaction. Maintain a gentle reflux throughout the addition.

  • After the addition is complete, continue stirring at reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

  • Slowly add triisopropyl borate to the cooled Grignard solution, maintaining the temperature below -60 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly add aqueous HCl to hydrolyze the borate ester.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 4-pentylphenylboronic acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol 2.1.2: Synthesis of 4-Bromotoluene (if not commercially available)

This is a standard electrophilic aromatic substitution reaction.

Materials:

  • Toluene

  • Bromine

  • Iron filings (catalyst)

  • Sodium bisulfite solution

Procedure:

  • In a reactor protected from light, charge toluene and iron filings.

  • Slowly add bromine to the stirred mixture. The reaction is exothermic and should be controlled with external cooling.

  • After the addition is complete, continue stirring until the bromine color disappears.

  • Wash the reaction mixture with water and then with a sodium bisulfite solution to remove any remaining bromine.

  • Separate the organic layer, dry over anhydrous calcium chloride, and purify by distillation.

Scaled-Up Suzuki-Miyaura Coupling Protocol

Materials:

  • 4-Pentylphenylboronic acid

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or other suitable ligand

  • Potassium carbonate (K2CO3) or another suitable base

  • Toluene

  • Water

Procedure:

  • Reaction Setup: In a large-scale reactor, charge 4-pentylphenylboronic acid, 4-bromotoluene, the palladium catalyst, and the ligand under an inert atmosphere.

  • Add the solvent (toluene) and the aqueous base solution.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., GC or HPLC).[17]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.[17]

  • Filter and concentrate the solution under reduced pressure to obtain the crude 4-Methyl-4'-pentyl-1,1'-biphenyl.

Process Flow Diagram for Suzuki-Miyaura Synthesis:

Synthesis_Workflow cluster_SM_Coupling Suzuki-Miyaura Coupling A Charge Reactants: 4-Pentylphenylboronic Acid 4-Bromotoluene Catalyst & Ligand B Add Solvents & Base: Toluene Aqueous K2CO3 A->B C Heat to Reflux (Monitor by GC/HPLC) B->C D Cool to RT C->D E Phase Separation D->E F Aqueous Layer (Waste) E->F Aqueous G Organic Layer E->G Organic H Wash with Water & Brine G->H I Dry over Na2SO4 H->I J Filter & Concentrate I->J K Crude Product J->K

Caption: Workflow for the scaled-up Suzuki-Miyaura synthesis.

PART 3: Purification and Quality Control

The purity of 4-Methyl-4'-pentyl-1,1'-biphenyl is critical for its application in liquid crystal displays and other high-tech materials. The primary purification methods for industrial scale are crystallization and, in some cases, column chromatography.

Industrial-Scale Crystallization

Crystallization is the most cost-effective and scalable method for purifying solid organic compounds.[18]

Protocol 3.1.1: Recrystallization of 4-Methyl-4'-pentyl-1,1'-biphenyl

Materials:

  • Crude 4-Methyl-4'-pentyl-1,1'-biphenyl

  • Suitable solvent or solvent mixture (e.g., ethanol, isopropanol, hexane)

Procedure:

  • Solvent Selection: Determine the optimal solvent or solvent mixture for recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures or be insoluble at high temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer).

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Chromatographic Purification

While less common for bulk production due to cost and solvent consumption, column chromatography can be used for high-purity applications or to remove closely related impurities.[19] For liquid crystals, specialized column chromatography using active alumina or other porous materials can be employed to remove specific impurities that affect the material's performance.[20]

Logical Relationship Diagram for Purification Strategy:

Purification_Strategy Crude Crude 4-Methyl-4'-pentyl-1,1'-biphenyl Purity_Check1 Purity Analysis (GC/HPLC, NMR) Crude->Purity_Check1 Crystallization Recrystallization Purity_Check1->Crystallization Purity < Target Purity_Check2 Purity Analysis Crystallization->Purity_Check2 High_Purity High-Purity Product (>99.5%) Purity_Check2->High_Purity Purity > 99.5% Chromatography Column Chromatography (High-Purity Applications) Purity_Check2->Chromatography Impurities Remain Final_Product Final Product High_Purity->Final_Product Chromatography->Final_Product

Caption: Decision-making workflow for the purification of the final product.

Conclusion

The industrial-scale synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl is a challenging yet crucial process for the advancement of materials science and technology. The Suzuki-Miyaura coupling reaction stands out as a robust and scalable method, offering high yields and functional group tolerance. Careful optimization of reaction conditions, catalyst selection, and purification strategies, as detailed in these application notes, will enable the efficient and economical production of this valuable compound. A commitment to process safety, environmental considerations, and rigorous quality control is paramount for successful industrial implementation.

References

  • CN102351620A. (n.d.). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.
  • ResearchGate. (n.d.). Synthesis of biphenyl derivatives via Negishi cross coupling reaction. Retrieved from [Link]

  • US6407253B1. (n.d.). Method for preparing 4-methyl-biphenyl derivatives. Google Patents.
  • Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methyl-biphenyl. Retrieved from [Link]

  • WO1998012174A1. (n.d.). Method for preparing 4-methyl-biphenyl derivatives. Google Patents.
  • Yakhshilikova, Z., Kholikov, T., Zhurakulov, S., & Turgunov, K. (2025). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 9), 797–800. Retrieved from [Link]

  • Yakhshilikova, Z., Kholikov, T., Zhurakulov, S., & Turgunov, K. (2025). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 8), 797-800. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • ACS Publications. (n.d.). The Grignard Reagents. Retrieved from [Link]

  • ChemRxiv. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Green Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 1,1'-Biphenyl, 4-methyl-. Retrieved from [Link]

  • ChemBK. (2024). 4-methyl-4'-pentyl-1'-biphenyl. Retrieved from [Link]

  • US5540857A. (n.d.). Purification of liquid crystals and liquid crystal composition. Google Patents.
  • ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... Retrieved from [Link]

  • CN103951688A. (n.d.). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Google Patents.
  • Royal Society of Chemistry. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2025). Application of liquid crystals in liquid chromatography. From low- to high-molecular-weight liquid crystals. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-tolylboronic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • Unknown. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

  • ACS Publications. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from [Link]

  • CN104926599A. (n.d.). Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system. Google Patents.
  • PubMed Central (PMC). (n.d.). Liquid Crystals as Stationary Phases in Chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Developments in Negishi Cross-Coupling Reactions. Retrieved from [Link]

  • Unknown. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Suzuki Cross-Coupling. Retrieved from [Link]

  • JP2002047292A. (n.d.). Process for producing phenylboronic acids and triphenylboroxines. Google Patents.
  • Unknown. (n.d.). CRYSTALLIZATION. Retrieved from [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism of the formation of biphenyl derivatives via Negishi cross coupling reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbiphenyl. Retrieved from [Link]

Sources

Application

Comprehensive Quality Control of 4-Methyl-4'-pentyl-1,1'-biphenyl: Advanced Analytical Techniques and Protocols

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the essential analytical techniques for the quality control (QC) of 4...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential analytical techniques for the quality control (QC) of 4-Methyl-4'-pentyl-1,1'-biphenyl (MPBP). As a key intermediate in various organic synthesis pathways, the purity and structural integrity of MPBP are paramount.[1] This document details robust protocols for chromatographic and spectroscopic analysis, offering a framework for researchers and drug development professionals to establish self-validating quality control systems. Methodologies for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are presented with an emphasis on the scientific rationale behind experimental choices.

Introduction: The Imperative for Rigorous Quality Control

4-Methyl-4'-pentyl-1,1'-biphenyl, a substituted biphenyl derivative, serves as a critical building block in the synthesis of more complex molecules.[1] Its molecular structure, consisting of a biphenyl core with methyl and pentyl substituents, imparts specific physicochemical properties that are leveraged in various applications, including the development of new chemical entities. The efficacy, safety, and reproducibility of downstream processes are directly dependent on the quality of this starting material. Therefore, a stringent analytical regimen is necessary to confirm its identity, quantify its purity, and characterize any potential impurities.

This guide is designed to provide the scientific foundation and practical protocols for a comprehensive QC strategy for 4-Methyl-4'-pentyl-1,1'-biphenyl (CAS No: 64835-63-8, Molecular Formula: C18H22, Molecular Weight: 238.37 g/mol ).[1][2][3]

Core Analytical Strategy: A Multi-Technique Approach

No single analytical technique can provide a complete quality profile of a chemical substance. A robust QC strategy for 4-Methyl-4'-pentyl-1,1'-biphenyl integrates multiple orthogonal techniques, each providing a unique and complementary piece of information. The overall workflow is designed to confirm structure and assess purity comprehensively.

cluster_0 Quality Control Workflow cluster_1 Purity & Impurity Profiling cluster_2 Structural Confirmation Raw_Material Raw Material (4-Methyl-4'-pentyl-1,1'-biphenyl) Sample_Prep Sample Preparation (Dissolution in appropriate solvent) Raw_Material->Sample_Prep GC_Analysis GC-FID (Purity Assay) Sample_Prep->GC_Analysis HPLC_Analysis RP-HPLC-UV (Impurity Quantification) Sample_Prep->HPLC_Analysis NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR_Analysis MS_Analysis GC-MS (Molecular Weight & Fragmentation) Sample_Prep->MS_Analysis IR_Analysis FTIR Spectroscopy (Functional Group ID) Sample_Prep->IR_Analysis Final_Report Certificate of Analysis (CoA) GC_Analysis->Final_Report HPLC_Analysis->Final_Report NMR_Analysis->Final_Report MS_Analysis->Final_Report IR_Analysis->Final_Report

Caption: Integrated workflow for the quality control of 4-Methyl-4'-pentyl-1,1'-biphenyl.

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity assessment, separating the primary compound from process-related impurities and degradation products.

Gas Chromatography (GC) for Purity Assay

Expertise & Experience: Gas chromatography is the method of choice for determining the purity of volatile and semi-volatile substances like 4-Methyl-4'-pentyl-1,1'-biphenyl. A Flame Ionization Detector (FID) is typically used due to its high sensitivity to hydrocarbons and a wide linear range, making it ideal for calculating purity via area percentage. A non-polar capillary column is selected to separate compounds based on their boiling points, which is the primary separation mechanism for non-polar analytes.

Protocol: GC-FID Purity Determination

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the 4-Methyl-4'-pentyl-1,1'-biphenyl sample.

    • Dissolve the sample in 25 mL of a suitable solvent (e.g., hexane, ethyl acetate, or dichloromethane) to create a 1 mg/mL solution.[4]

    • Vortex the solution for 1-2 minutes to ensure complete dissolution.[4]

  • Instrumentation and Parameters:

    • The following table outlines a typical set of GC parameters. These should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalent with FIDStandard, robust system for routine analysis.
Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column providing good separation for aromatic hydrocarbons.
Carrier Gas Helium or HydrogenInert carrier gases; Hydrogen may offer faster analysis times.
Flow Rate 1.0 mL/min (Constant Flow Mode)Optimal flow for column efficiency.
Inlet Temperature 280 °CEnsures rapid and complete vaporization of the sample without degradation.
Injection Volume 1 µLStandard volume to avoid column overloading.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks for the major component.
Oven Program Initial: 150°C, hold 1 min. Ramp: 15°C/min to 300°C, hold 5 min.The temperature ramp allows for the separation of lower boiling point impurities from the main peak.
Detector Flame Ionization Detector (FID)Highly sensitive to organic compounds.
Detector Temp 320 °CPrevents condensation of analytes in the detector.
  • System Suitability:

    • Before sample analysis, perform a blank injection (solvent only) to ensure no system contamination.

    • Inject the sample solution five times. The relative standard deviation (RSD) of the peak area for the 4-Methyl-4'-pentyl-1,1'-biphenyl peak should be ≤ 2.0%.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of 4-Methyl-4'-pentyl-1,1'-biphenyl using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • A typical purity specification for this compound is ≥98% by GC.[3]

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Expertise & Experience: While GC is excellent for overall purity, reverse-phase HPLC (RP-HPLC) is superior for separating and quantifying potential non-volatile or more polar impurities that may not be amenable to GC analysis.[5] A C18 column is the workhorse for RP-HPLC, separating molecules based on their hydrophobicity.[5] A gradient elution with acetonitrile and water is employed to ensure that both polar and non-polar impurities are effectively eluted and resolved.[5][6] UV detection is suitable as the biphenyl structure contains a strong chromophore.

Protocol: RP-HPLC Impurity Analysis

  • Sample and Standard Preparation:

    • Sample Solution: Prepare a 0.5 mg/mL solution of 4-Methyl-4'-pentyl-1,1'-biphenyl in acetonitrile.

    • Reference Standard: If available, prepare a solution of a known impurity (e.g., a starting material) at a concentration of 0.005 mg/mL (1% level) in acetonitrile.

  • Instrumentation and Parameters:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalent with UV/DADDiode-Array Detector (DAD) allows for peak purity assessment.
Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard column for robust reverse-phase separations of hydrophobic compounds.[5]
Mobile Phase A Water (HPLC Grade)Polar component of the mobile phase.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier to elute hydrophobic compounds.
Gradient Elution 0-2 min: 60% B; 2-15 min: 60-95% B; 15-18 min: 95% B; 18-20 min: 60% BGradient ensures elution of a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLBalances sensitivity and peak shape.
UV Detection 254 nmWavelength where the biphenyl chromophore has strong absorbance.[1]
  • Data Analysis:

    • Identify the main peak corresponding to 4-Methyl-4'-pentyl-1,1'-biphenyl.

    • Quantify any impurities by comparing their peak areas to the area of the main peak (using area percent) or against a calibrated reference standard for known impurities.

Spectroscopic Analysis: Structural Confirmation and Identification

Spectroscopic methods are essential for verifying the chemical identity of the material, ensuring the correct product has been synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Trustworthiness: NMR is arguably the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR provides analogous information for the carbon atoms. The combination of these two techniques provides a detailed map of the molecule's carbon-hydrogen framework, serving as a molecular fingerprint.[7]

Protocol: NMR Structural Verification

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Expected Signals:

    • ¹H NMR: Expect signals in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the biphenyl protons. Signals for the methyl group (approx. 2.4 ppm) and the aliphatic protons of the pentyl group (approx. 0.9-2.7 ppm) should also be present and have the correct integration values.

    • ¹³C NMR: Expect distinct signals for the aromatic carbons of the two different rings, as well as signals for the methyl carbon and the five carbons of the pentyl chain.

Mass Spectrometry (MS)

Trustworthiness: Typically coupled with GC (GC-MS), mass spectrometry confirms the molecular weight of the compound and provides fragmentation patterns that can be used for structural confirmation and identification of unknown impurities.[4][8] The molecular ion peak (M+) should correspond to the molecular weight of the compound (238.37 g/mol ).

Protocol: GC-MS Identification

  • Instrumentation: Use a GC system with parameters similar to those described in Section 3.1, coupled to a mass spectrometer (e.g., a quadrupole detector).

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

  • Data Analysis:

    • Examine the mass spectrum of the main chromatographic peak.

    • Confirm the presence of the molecular ion peak at m/z = 238.

    • Analyze the fragmentation pattern, which is characteristic of the molecule's structure.

cluster_0 Spectroscopic Confirmation cluster_1 Techniques cluster_2 Information Obtained Sample MPBP Sample NMR NMR (¹H, ¹³C) Sample->NMR MS GC-MS Sample->MS IR FTIR Sample->IR Structure Molecular Structure (C-H Framework) NMR->Structure MolWeight Molecular Weight & Fragmentation MS->MolWeight FuncGroups Functional Groups (Aromatic, Alkyl) IR->FuncGroups

Caption: Relationship between spectroscopic techniques and the data obtained.

Infrared (IR) Spectroscopy

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups. For 4-Methyl-4'-pentyl-1,1'-biphenyl, the IR spectrum will be characterized by absorptions corresponding to aromatic C-H bonds and aliphatic C-H bonds.

Protocol: FTIR Functional Group Analysis

  • Sample Preparation: The sample can be analyzed neat (as a powder or melt) using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and pentyl groups.

    • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

Summary of Quality Control Specifications

The data generated from the analytical protocols should be compared against a pre-defined set of specifications to determine if a batch of 4-Methyl-4'-pentyl-1,1'-biphenyl meets the required quality standards.

TestMethodSpecification
Appearance VisualWhite to almost white powder or crystal[1]
Identity ¹H NMR, ¹³C NMR, MS, IRConforms to the structure
Purity Assay GC-FID (Area %)≥ 98.0%
Melting Point Capillary Method47.0 to 51.0 °C[1]
Individual Impurity HPLC-UVNot more than 0.5%
Total Impurities HPLC-UVNot more than 1.5%

Conclusion

The quality control of 4-Methyl-4'-pentyl-1,1'-biphenyl is a critical activity that underpins the success of its subsequent applications in research and development. The multi-faceted approach detailed in this guide, combining chromatographic purity assays with spectroscopic identity confirmation, establishes a robust and self-validating system. By implementing these protocols, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. Adherence to these analytical principles is essential for maintaining the highest standards of scientific integrity.

References

  • MDPI. (2022). Synthesis, Mesomorphic Properties and Application of (R,S)-1-Methylpentyl 4′-Hydroxybiphenyl-4-carboxylate Derivatives. Available from: [Link]

  • PubChem. 4-Pentylbiphenyl. National Center for Biotechnology Information. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). 1,1'-Biphenyl, 4-methyl-4'-pentyl- - Substance Details. Substance Registry Services. Available from: [Link]

  • CP Lab Safety. 4'-Methyl-4-pentylbiphenyl, min 98% (GC), 1 gram. Available from: [Link]

  • ChemBK. 4-methyl-4'-pentyl-1,1'-biphenyl. Available from: [Link]

  • PubChem. 4-Methylbiphenyl. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Method for preparing 4-methyl-biphenyl derivatives.
  • SIELC Technologies. Separation of 1,1'-Biphenyl, 4-pentyl- on Newcrom R1 HPLC column. Available from: [Link]

  • PubMed. Identification of 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP), a New "Legal High" Sold by an Internet Vendor as 4-Methyl Pentedrone. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl

Welcome to the technical support center for the synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of biaryl s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of biaryl synthesis, improve reaction yields, and troubleshoot common experimental hurdles. We will primarily focus on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds, which is exceptionally well-suited for this target molecule.[1][2]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own laboratory settings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl.

Q1: What is the most effective and widely used method for synthesizing 4-Methyl-4'-pentyl-1,1'-biphenyl?

The Suzuki-Miyaura cross-coupling reaction is the state-of-the-art method for this transformation. It involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide.[1][3] Its popularity stems from several key advantages:

  • Mild Reaction Conditions: The reaction typically proceeds under relatively gentle conditions, which preserves sensitive functional groups on the substrates.[1]

  • High Functional Group Tolerance: Compared to other methods like Grignard-based couplings, the Suzuki reaction is compatible with a wider array of functional groups.[1][4]

  • Commercial Availability of Reagents: The necessary boronic acids and aryl halides are often commercially available or readily synthesized.

  • Low Toxicity: The organoboron reagents used are significantly less toxic than the organotin (Stille coupling) or organozinc (Negishi coupling) compounds used in other cross-coupling reactions.[1][4]

Q2: What are the possible starting material combinations for the Suzuki coupling synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl?

There are two primary synthetic routes, as illustrated below. The choice often depends on the commercial availability and cost of the starting materials.

  • Route A: 4-Tolylboronic acid reacting with a 4-pentylhalobenzene.

  • Route B: 4-Pentylphenylboronic acid reacting with a 4-halotoluene.

The reactivity of the halide partner is crucial, following the general trend: I > Br > OTf >> Cl . Aryl iodides and bromides are the most common choices for high reactivity and yield.

Q3: Can you illustrate the fundamental mechanism of the Suzuki-Miyaura coupling reaction?

Certainly. The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pd2_complex R¹-Pd(II)Ln-X center_point pd0->center_point R¹-X (Aryl Halide) ox_add Oxidative Addition (Rate-Determining Step) pd2_biaryl R¹-Pd(II)Ln-R² pd2_complex->center_point R²-B(OR)₂ + Base (Boronic Acid/Ester) transmetal Transmetalation product R¹-R² (Product) pd2_biaryl->product pd2_biaryl->center_point red_elim Reductive Elimination center_point->pd0 center_point->pd2_complex center_point->pd2_biaryl

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q4: Are there viable alternative methods to the Suzuki coupling?

Yes, other cross-coupling reactions can be employed, though they often present different challenges.

  • Kumada Coupling: This reaction uses a Grignard reagent (organomagnesium) and an organohalide, catalyzed by nickel or palladium.[5][6] While effective, Grignard reagents are highly reactive and incompatible with many functional groups (e.g., acidic protons).

  • Negishi Coupling: This method utilizes an organozinc reagent. It is known for its high reactivity and yields, but organozinc compounds can be sensitive to air and moisture and may require more stringent handling techniques.[7][8]

For the synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl, which lacks sensitive functional groups, these methods are chemically feasible but are generally considered less convenient than the Suzuki coupling.

Part 2: Troubleshooting Guide for Low Yield

This section is formatted to directly address specific problems you may encounter during your synthesis.

Issue Category: Low or No Conversion of Starting Materials

Q: I've set up my Suzuki reaction, but TLC/LC-MS analysis shows very little product and a large amount of unreacted starting materials. What are the first things I should check?

A systematic evaluation of your reagents and reaction setup is the critical first step when facing low conversion.[4]

  • Integrity of Reagents: The purity of your starting materials is paramount. Boronic acids are particularly susceptible to degradation over time.[4] Confirm the purity of your aryl halide and boronic acid by NMR or melting point.

  • Exclusion of Oxygen: Palladium(0) catalysts are highly sensitive to atmospheric oxygen, which can oxidize them to an inactive state.[4] Ensure your solvent has been thoroughly degassed (e.g., via sparging with argon/nitrogen for 15-30 minutes or three freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar) throughout.

  • Catalyst Activity: The palladium source must be an active Pd(0) species or a Pd(II) pre-catalyst that can be reduced in situ. If you observe significant formation of black precipitate (palladium black), it's a sign of catalyst decomposition and loss of activity.

Q: My reaction is sluggish. Could my choice of base or solvent be the problem?

Absolutely. The base and solvent are not merely passive components; they play active roles in the catalytic cycle.

  • The Role of the Base: The base is essential for activating the boronic acid. It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[9]

    • Weak Bases (e.g., K₂CO₃, Na₂CO₃): Often used in aqueous/organic solvent mixtures. They are a good starting point for many simple couplings.

    • Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): Often more effective, especially for less reactive aryl chlorides or sterically hindered substrates. Cesium carbonate can also help prevent boronic acid decomposition.

    • Fluoride Sources (e.g., CsF, KF): Can be very effective, particularly in anhydrous conditions.

  • The Role of the Solvent: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if used).

    • Common Solvents: Toluene, Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are frequently used.[2]

    • Solvent Mixtures: A mixture of an organic solvent with water (e.g., Toluene/H₂O) is very common when using inorganic bases like K₂CO₃. The water helps dissolve the base and facilitates the formation of the active boronate species.

    • Degassing is Critical: As mentioned, the solvent MUST be rigorously degassed before adding the catalyst.

Issue Category: Significant Side Product Formation

Q: My desired product is formed, but I have a major byproduct with a mass corresponding to a dimer of my boronic acid (homocoupling). How can I suppress this?

Homocoupling is a common side reaction that competes with the desired cross-coupling.[10][11] It arises from the reaction of two molecules of the organoboron reagent.

  • Causality: This side reaction is often promoted by the presence of oxygen.[4] Oxygen can facilitate an alternative catalytic cycle or directly oxidize the boronic acid.

  • Troubleshooting Steps:

    • Improve Degassing: This is the most critical factor. Ensure your inert atmosphere is strictly maintained.

    • Adjust Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the boronic acid relative to the limiting aryl halide. Using a large excess can drive homocoupling.

    • Control Temperature: Running the reaction at the lowest effective temperature can sometimes disfavor the homocoupling pathway relative to the desired reaction.[4]

    • Choice of Ligand: Bulky, electron-rich phosphine ligands on the palladium catalyst can often promote the desired reductive elimination step, outcompeting the processes that lead to homocoupling.

Q: I'm observing a significant amount of protodeborylation, where my boronic acid is replaced by a hydrogen atom (e.g., forming toluene from 4-tolylboronic acid). What causes this and how can I stop it?

Protodeborylation is the cleavage of the C-B bond, a significant issue especially with electron-rich or heteroaromatic boronic acids.[12]

  • Causality: This is essentially a hydrolysis reaction that competes with the productive transmetalation to the palladium center. It can be catalyzed by trace metals or occur under certain pH and temperature conditions.

  • Troubleshooting Steps:

    • Use Boronic Esters: The most effective solution is often to switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin).[12] These are less prone to protodeborylation.

    • Select the Right Base: Using a milder base or anhydrous conditions with a base like KF can sometimes reduce the rate of this side reaction.[9]

    • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to the reaction conditions.

Issue Category: Purification Challenges

Q: I have my crude product, but it's difficult to separate from the homocoupled byproduct (e.g., 4,4'-dimethylbiphenyl). What are the best purification strategies?

Separating structurally similar biaryls can be challenging.

  • Column Chromatography: This is the most common method. Use a high-quality silica gel and a low-polarity eluent system (e.g., hexanes or petroleum ether with a very small amount of a slightly more polar solvent like ethyl acetate or dichloromethane). A shallow gradient is often necessary to achieve separation.

  • Recrystallization: This can be highly effective if a suitable solvent is found. The solubility of 4-Methyl-4'-pentyl-1,1'-biphenyl will differ from that of 4,4'-dimethylbiphenyl and 4,4'-dipentylbiphenyl. Test various solvents (e.g., ethanol, methanol, hexanes, isopropanol) to find one where the desired product has high solubility when hot and low solubility when cold, while the impurity remains in solution.[13]

Part 3: Recommended Experimental Protocol & Data

This section provides a validated starting point for your experiments.

Optimized Suzuki Coupling Protocol

This protocol is a robust starting point for the synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl.

Protocol_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Catalysis & Reaction cluster_workup 3. Workup & Purification a Combine Aryl Halide (1.0 eq), Boronic Acid/Ester (1.1 eq), and Base (2.0 eq) in a flask. b Add degassed solvent (e.g., Toluene/H₂O 4:1). a->b c Degas the mixture by sparging with N₂/Ar for 20 min. b->c d Add Pd-catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) under positive inert gas pressure. c->d e Heat the reaction to 80-100 °C with vigorous stirring. d->e f Monitor progress by TLC/LC-MS (typically 4-12 hours). e->f g Cool to RT, dilute with EtOAc. Wash with H₂O and brine. f->g h Dry organic layer (Na₂SO₄), filter, and concentrate. g->h i Purify crude product via column chromatography or recrystallization. h->i

Figure 2. A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Table 1: Comparison of Reaction Parameters for Yield Optimization

The following table provides a summary of how different parameters can be adjusted to optimize the reaction yield, moving from a standard to an optimized set of conditions.[2]

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Catalyst Loading 2.0 - 5.0 mol%0.5 - 1.5 mol%High catalyst loading can increase side reactions and cost. Modern ligands allow for lower, more efficient loadings.
Ligand PPh₃Buchwald-type (e.g., SPhos)Bulky, electron-rich phosphine ligands accelerate the rate-limiting oxidative addition and final reductive elimination steps, improving overall efficiency.
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)K₃PO₄ is a stronger base that can be more effective, especially with less reactive aryl bromides or chlorides, leading to faster reactions and higher yields.
Solvent Toluene / H₂ODioxane or THFAnhydrous polar aprotic solvents can sometimes improve solubility and reaction rates, especially when using boronic esters and stronger bases.
Temperature 90 - 100 °C70 - 80 °CLowering the temperature, if the reaction rate is still sufficient with an active catalyst/ligand system, can reduce thermal decomposition and side reactions.[4]
Expected Yield 65 - 80%> 90%Optimization of all parameters leads to a synergistic improvement in reaction outcome.

References

Sources

Optimization

Technical Support Center: Purification of Crude 4-Methyl-4'-pentyl-1,1'-biphenyl

Welcome to the Technical Support Center for the purification of 4-Methyl-4'-pentyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are wo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4-Methyl-4'-pentyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this versatile liquid crystal compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our aim is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your experiments for the highest purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-Methyl-4'-pentyl-1,1'-biphenyl?

A1: The impurities present in crude 4-Methyl-4'-pentyl-1,1'-biphenyl are largely dependent on the synthetic route employed. The most common methods for synthesizing unsymmetrical biphenyls are transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Grignard cross-coupling.

Common Impurities and Their Origins:

ImpurityChemical NameOrigin
Homo-coupled Byproducts4,4'-Dimethylbiphenyl or 4,4'-DipentylbiphenylSelf-coupling of the starting materials during the cross-coupling reaction.
Unreacted Starting Materialse.g., 4-Methylphenylboronic acid, 4-PentylbromobenzeneIncomplete reaction.
Catalyst ResiduesPalladium or Nickel complexesRemnants from the cross-coupling catalyst.[1]
Isomeric Byproductse.g., 2-Methyl-4'-pentyl-1,1'-biphenylImpurities in starting materials or side reactions.

Understanding the likely impurities is the first step in designing an effective purification strategy. For instance, homo-coupled byproducts often have different polarities and boiling points compared to the desired product, which can be exploited for separation.

Q2: My crude product is a colored oil/solid. What causes the coloration and how can I remove it?

A2: Coloration in the crude product typically arises from trace amounts of highly conjugated impurities or residual palladium catalyst. Palladium catalysts, especially when they decompose to palladium black, can impart a grayish or blackish hue.

Decolorization Strategy:

A common and effective method to remove colored impurities is through treatment with activated charcoal.

Protocol for Decolorization:

  • Dissolve the crude 4-Methyl-4'-pentyl-1,1'-biphenyl in a minimum amount of a suitable hot solvent (e.g., ethanol, hexane).

  • Add a small amount of activated charcoal (typically 1-2% by weight of the crude product) to the hot solution.

  • Gently boil the solution for a few minutes.

  • Perform a hot filtration to remove the activated charcoal.[2]

  • Proceed with either recrystallization or column chromatography.

It is crucial to use the minimum amount of charcoal necessary, as excessive use can lead to a loss of the desired product through adsorption.

Q3: I'm having trouble getting my 4-Methyl-4'-pentyl-1,1'-biphenyl to crystallize. What should I do?

A3: Difficulty in crystallization is a common issue, especially with liquid crystals which may have low melting points or exist in a supercooled liquid state.

Troubleshooting Crystallization:

  • Induce Crystallization: If the solution is clear and no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic scratches that can serve as nucleation sites. Adding a "seed crystal" of the pure compound can also initiate crystallization.[3]

  • Solvent Issues: If very few crystals form, it's likely that too much solvent was used. The solution can be concentrated by boiling off some of the solvent and then allowing it to cool again.[3]

  • "Oiling Out": If the compound separates as an oil instead of a solid, this indicates that the melting point of your compound is lower than the boiling point of the solvent. To remedy this, you can try using a lower-boiling point solvent or a mixed solvent system. Adding a "poorer" solvent to the hot solution until it becomes slightly cloudy, and then allowing it to cool slowly, can often promote crystal formation.[3]

Q4: How do I choose the right purification method for my specific needs?

A4: The choice between recrystallization, column chromatography, and distillation depends on the nature and quantity of the impurities, as well as the desired final purity.

Method Selection Guide:

MethodBest ForAdvantagesDisadvantages
Recrystallization Removing small amounts of impurities from a solid product.Simple, scalable, and can yield very pure crystals.Not effective for separating impurities with similar solubility to the product. Can result in significant product loss in the mother liquor.
Column Chromatography Separating mixtures of compounds with different polarities.Highly effective for separating complex mixtures and achieving high purity.Can be time-consuming and requires larger volumes of solvent.
Fractional Distillation Separating liquids with different boiling points.Effective for large-scale purification of liquid products.Not suitable for solid compounds or for separating compounds with very close boiling points.

For achieving the high purity required for liquid crystal applications, a combination of methods is often employed, such as an initial purification by column chromatography followed by a final recrystallization.[4]

In-Depth Purification Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is suitable for purifying crude 4-Methyl-4'-pentyl-1,1'-biphenyl that is already relatively pure and solid at room temperature.

Step-by-Step Methodology:

  • Place the crude 4-Methyl-4'-pentyl-1,1'-biphenyl in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling while stirring.

  • Continue adding small portions of hot ethanol until the solid just dissolves.

  • If the solution is colored, refer to the decolorization protocol in the FAQs.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography on Silica Gel

This method is ideal for separating 4-Methyl-4'-pentyl-1,1'-biphenyl from impurities with different polarities, such as homo-coupled byproducts.

Step-by-Step Methodology:

  • Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in a non-polar solvent like hexane.[5]

  • Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

  • Elution: Begin eluting the column with a non-polar solvent such as hexane. The non-polar 4-Methyl-4'-pentyl-1,1'-biphenyl will travel down the column. More polar impurities will remain adsorbed to the silica gel.

  • Monitor the Separation: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system (e.g., 5% ethyl acetate in hexane). Visualize the spots under UV light.[6] Biphenyl compounds are typically UV active.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualization and Workflow Diagrams

Workflow for Purification of Crude 4-Methyl-4'-pentyl-1,1'-biphenyl

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve ColumnPrep Prepare Silica Gel Column Crude->ColumnPrep Charcoal Add Activated Charcoal (if colored) Dissolve->Charcoal HotFilter Hot Filtration Charcoal->HotFilter Cool Cool to Room Temperature HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Dry Dry Crystals Filter->Dry PureSolid Pure Solid Product Dry->PureSolid Load Load Crude Product ColumnPrep->Load Elute Elute with Solvent Gradient Load->Elute TLC Monitor Fractions by TLC Elute->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate PureLiquid Pure Liquid Product Evaporate->PureLiquid

Caption: General purification workflow for crude 4-Methyl-4'-pentyl-1,1'-biphenyl.

Troubleshooting Tree for Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Product Oils Out Start->OilingOut LowYield Low Yield Start->LowYield Scratch Scratch inner wall of flask NoCrystals->Scratch Action Seed Add a seed crystal NoCrystals->Seed Action Concentrate Concentrate solution NoCrystals->Concentrate Action LowerTemp Use lower boiling solvent OilingOut->LowerTemp Action MixedSolvent Use a mixed solvent system OilingOut->MixedSolvent Action CheckMotherLiquor Check mother liquor for product LowYield->CheckMotherLiquor Action Recool Ensure thorough cooling LowYield->Recool Action

Sources

Troubleshooting

Technical Support Center: Purification of Liquid Crystal Intermediates

Welcome to the Technical Support Center for the purification of liquid crystal intermediates. This guide is designed for researchers, scientists, and professionals in drug development and materials science who work with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of liquid crystal intermediates. This guide is designed for researchers, scientists, and professionals in drug development and materials science who work with these unique molecules. The purity of liquid crystal intermediates is paramount, as even minute impurities can dramatically alter critical properties such as phase transition temperatures, dielectric anisotropy, and overall device performance.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. We will delve into the causality behind experimental choices, offering solutions grounded in chemical principles to help you overcome common purification challenges.

Section 1: Recrystallization: The Workhorse of Purification

Recrystallization is a powerful technique for purifying solid organic compounds.[1] It relies on the differences in solubility of the target compound and its impurities in a chosen solvent at different temperatures.[2] For liquid crystal intermediates, which often have rigid, crystalline structures, this method is particularly effective but comes with its own set of challenges.

Troubleshooting Guide: Recrystallization

Question: My compound “oils out” instead of crystallizing. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[3] This happens when the temperature of the saturated solution is higher than the melting point of the compound.[4] Since impurities are often more soluble in the oily liquid phase than in the solvent, the solidified oil will be impure, defeating the purpose of recrystallization.[4]

Causality & Solution:

  • High Impurity Level: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.[5]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution at a temperature above its depressed melting point.

  • Inappropriate Solvent Choice: The boiling point of your solvent might be too high relative to your compound's melting point.[5]

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation temperature.[5]

  • Slow Cooling: Allow the flask to cool to room temperature slowly on a thermally insulated surface (e.g., a wooden block or paper towels) before moving it to an ice bath.[4][5] This gives the molecules sufficient time to orient themselves into a crystal lattice.

  • Solvent System Modification: If the problem persists, consider a different solvent or a two-solvent system. Choose a solvent with a lower boiling point or use a solvent pair where the compound is highly soluble in one ("solvent A") and poorly soluble in the other ("solvent B").[6] Dissolve the compound in a minimum of hot solvent A, then add hot solvent B dropwise until the solution becomes cloudy. Add a few drops of hot solvent A to clarify and then cool slowly.[6]

  • Seeding: Introduce a seed crystal (a tiny amount of the pure compound) to the cooled, supersaturated solution to induce crystallization at a lower temperature.

Question: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

Answer:

The absence of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature.

Causality & Solution:

  • Excess Solvent: You may have used too much solvent, meaning the solution is not saturated enough for crystals to form upon cooling.[4]

  • High Solubility at Low Temperature: The chosen solvent may still be too good at dissolving the compound even at low temperatures.[2]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6]

    • Seeding: Add a seed crystal.

  • Reduce Solvent Volume: If induction methods fail, it's likely too much solvent was added.[4] Gently heat the solution to boil off some of the solvent to increase the concentration of the compound.[6] Be careful not to boil off too much, as this can cause the compound to crash out of solution too quickly. Let it cool slowly again.

  • Re-evaluate Solvent Choice: If you have to boil off a large amount of solvent, your initial solvent choice may be suboptimal. A good recrystallization solvent should show high solubility for the compound at high temperatures and low solubility at low temperatures.[2]

Question: The yield of my recrystallized product is very low. How can I improve it?

Answer:

A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor after filtration.

Causality & Solution:

  • Using too much solvent during the initial dissolution step is the most common cause.[4]

  • Premature crystallization during a hot gravity filtration step can lead to loss of product on the filter paper.

  • Washing the collected crystals with a solvent that is too warm can redissolve some of the product.

Troubleshooting Steps:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.

  • Second Crop Recovery: You can often recover more product from the mother liquor. Reduce the volume of the filtrate by boiling and then cool it again to obtain a "second crop" of crystals.[4] Note that this second crop may be less pure than the first.

  • Proper Washing: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving the product.[6]

Key Experimental Protocol: Single Solvent Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring. Continue adding small portions of hot solvent until the solid just dissolves.[2]

  • Decolorization (if necessary): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[6]

  • Drying: Allow the crystals to dry completely.

Data Presentation: Common Solvents for Recrystallization
SolventBoiling Point (°C)PolarityNotes for Liquid Crystal Intermediates
Ethanol 78PolarGood general-purpose solvent for moderately polar molecules.
Hexane 69NonpolarEffective for nonpolar, alkyl-chain containing intermediates. Prone to causing "oiling out" if the compound's melting point is low.[7]
Toluene 111NonpolarUseful for less soluble, aromatic-rich intermediates. Its high boiling point requires caution.
Ethyl Acetate 77Moderately PolarA versatile solvent, often used in combination with hexane.
Acetone 56PolarGood for more polar intermediates, often used in a solvent pair with hexane.[7]
Acetonitrile 82PolarCan be effective for intermediates with cyano groups.

This table provides general guidance. Solvent selection must always be determined empirically.

Section 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.[8][9] For liquid crystal intermediates, it is particularly useful for separating products from reaction byproducts with similar solubilities but different polarities.

Troubleshooting Guide: Column Chromatography

Question: My compounds are not separating on the column (poor resolution). What's wrong?

Answer:

Poor resolution means the components of your mixture are eluting from the column at very similar times.

Causality & Solution:

  • Incorrect Mobile Phase Polarity: If the mobile phase (eluent) is too polar, all components will be flushed through the column quickly with little interaction with the stationary phase. If it's not polar enough, all components will remain strongly adsorbed at the top of the column.

  • Improper Column Packing: Air bubbles or channels in the stationary phase (e.g., silica gel) will lead to an uneven flow of the mobile phase, causing band broadening and poor separation.[10]

  • Column Overloading: Applying too much sample to the column will exceed its separation capacity, leading to broad, overlapping bands.

Troubleshooting Steps:

  • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. The ideal eluent should give your desired compound an Rf value of approximately 0.25-0.35.

  • Proper Packing Technique:

    • Slurry Packing: Mix the silica gel with the initial mobile phase to create a slurry. Pour this slurry into the column and allow it to settle, tapping the column gently to dislodge any air bubbles.[10]

    • Ensure a flat layer of sand is placed on top of the silica gel to prevent disruption when adding the eluent.

  • Reduce Sample Load: The amount of crude material should generally be no more than 1-5% of the mass of the stationary phase.

Question: My compound appears to be degrading on the column. How can I prevent this?

Answer:

Some liquid crystal intermediates can be sensitive to the stationary phase, especially if it is acidic. Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.

Causality & Solution:

  • Acidity of Silica Gel: The silanol groups (Si-OH) on the surface of silica gel make it acidic, which can catalyze decomposition or rearrangement of certain molecules.

  • Prolonged Exposure: Long elution times increase the contact time between your compound and the stationary phase, increasing the risk of degradation.

Troubleshooting Steps:

  • Use a Different Stationary Phase:

    • Neutral Alumina: This is a good alternative for acid-sensitive compounds.

    • Deactivated Silica: You can "deactivate" silica gel by adding a small percentage of a base, like triethylamine (~0.5-1%), to your eluent. This neutralizes the acidic sites.

  • Increase Elution Speed: Use "flash chromatography," where air pressure is applied to the top of the column to speed up the flow of the mobile phase, reducing the time the compound spends on the column.[9]

Visualization: Selecting a Purification Strategy

This decision tree can help guide your choice of the primary purification technique.

Purification_Strategy start Crude Product State? is_solid Is the product a solid at room temperature? start->is_solid is_liquid Is the product a liquid or low-melting solid? start->is_liquid No check_solubility Are impurities soluble in a solvent where the product is not (or vice-versa)? is_solid->check_solubility Yes check_bp Is the compound thermally stable with a distinct boiling point? is_liquid->check_bp Yes recrystallize Primary Method: Recrystallization check_solubility->recrystallize Yes check_polarity Do product and impurities have significantly different polarities? check_solubility->check_polarity No column_chrom Primary Method: Column Chromatography check_polarity->column_chrom Yes multi_step Consider Multi-Step Purification: (e.g., Chromatography followed by Recrystallization) check_polarity->multi_step No distillation Consider Distillation (Simple or Fractional) check_bp->distillation Yes column_chrom2 Primary Method: Column Chromatography check_bp->column_chrom2 No

Caption: A decision tree for selecting the primary purification method.

Section 3: Liquid-Liquid Extraction & Purity Assessment

FAQs: Extraction and Final Analysis

Question: I'm getting a persistent emulsion during my liquid-liquid extraction workup. How do I break it?

Answer: Emulsions are a third layer that forms between the aqueous and organic phases, preventing a clean separation. They are often caused by surfactant-like molecules or fine particulates at the interface.[11]

  • Prevention is Key: Gently swirl or invert the separatory funnel instead of shaking it vigorously. This reduces the agitation that forms emulsions.[11]

  • Breaking the Emulsion:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing the separation of the phases.[11][12]

    • Filtration: Filter the entire mixture through a plug of glass wool or Celite. This can help to remove the particulate matter that is stabilizing the emulsion.[13]

    • Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) will allow the emulsion to break on its own.

Question: How do I confirm the purity of my final liquid crystal intermediate?

Answer: No single technique is sufficient. A combination of methods is required to confirm both chemical purity and the desired thermal properties.

  • Chromatographic Methods (TLC, HPLC): High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting small amounts of impurities. For a compound to be considered pure, it should ideally show a single, sharp peak in the HPLC chromatogram.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound and for identifying any remaining starting materials or byproducts.

  • Differential Scanning Calorimetry (DSC): DSC is crucial for characterizing the thermal behavior of liquid crystal intermediates. It measures the heat flow into or out of a sample as a function of temperature. A pure liquid crystal will exhibit sharp, well-defined phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic) at specific temperatures. Impurities will typically broaden these transition peaks and depress the transition temperatures.[14] DSC can be used to determine purity for compounds that are at least 98% pure and do not decompose upon melting.[14] The DSC purity analysis is based on the Van't Hoff law of melting point depression.[15]

Visualization: Troubleshooting "Oiling Out"

This flowchart outlines the steps to diagnose and solve the common problem of a compound oiling out during recrystallization.

Oiling_Out_Troubleshooting start Problem: Compound 'Oiled Out' During Cooling reheat Re-heat solution to re-dissolve the oil start->reheat add_solvent Add a small amount (~5-10%) of additional hot solvent reheat->add_solvent slow_cool Cool slowly: 1. Let stand at room temp on insulated surface. 2. Transfer to ice bath only after reaching RT. add_solvent->slow_cool check_crystals Did crystals form? slow_cool->check_crystals success Success! Collect crystals. check_crystals->success Yes change_solvent Change solvent system: - Try a solvent with a lower boiling point. - Use a two-solvent system. check_crystals->change_solvent No, oiled out again restart Restart Recrystallization Protocol change_solvent->restart Attempt recrystallization again

Caption: A troubleshooting flowchart for the "oiling out" phenomenon.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Wasserscheid, P., & Welton, T. (Eds.). (2008). Ionic Liquids in Synthesis. Wiley-VCH.
  • Case Western Reserve University. (n.d.). Introduction to Liquid Crystals. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • RSC Publishing. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • MDPI. (n.d.). About the Purification Route of Ionic Liquid Precursors. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ACS Publications. (2019, July 22). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Column Chromatography. (Note: General techniques described are applicable.)
  • Royal Society of Chemistry. (n.d.). How to run column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • PubMed. (2009, April 5). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. 49(4), 934-938.
  • Mettler Toledo. (n.d.). DSC purity. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks for Crystallization. (Note: General techniques described are applicable.)
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid-Liquid Extraction. Retrieved from [Link]

  • MDPI. (n.d.). Key Developments in Ionic Liquid Crystals. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • MDPI. (n.d.). About the Purification Route of Ionic Liquid Precursors. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid-Liquid Extraction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DSC purity. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DSC purity. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Homocoupling Byproducts in Biphenyl Synthesis

Welcome to the technical support center for biphenyl synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of undesirable homocouplin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for biphenyl synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of undesirable homocoupling byproducts in common cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental design and execution.

Part 1: Troubleshooting Guide - When Homocoupling Derails Your Synthesis

This section addresses specific issues you might be observing at the bench. Each answer provides a causal explanation and actionable steps for remediation.

Suzuki-Miyaura Coupling

Question 1: I am observing a significant amount of biaryl byproduct derived from my boronic acid (Ar-Ar) in my Suzuki-Miyaura reaction. What is the primary cause of this?

Answer: The most frequent culprit behind boronic acid homocoupling is the presence of molecular oxygen.[1][2][3] Oxygen can either directly facilitate the oxidative homocoupling of the boronic acid or interfere with the palladium catalytic cycle, leading to side reactions.[2][4]

There are two primary mechanistic pathways for this unwanted reaction:

  • Reaction with Pd(II) Species: If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must first be reduced to the active Pd(0) state to enter the catalytic cycle.[2] In the presence of your boronic acid, this reduction can occur via two consecutive transmetalations, forming a diarylpalladium(II) intermediate which then reductively eliminates to yield the homocoupled product and Pd(0).[2][4] This is often a primary source of homocoupling at the start of the reaction.

  • Oxidation of Pd(0): Oxygen present in the reaction can re-oxidize the active Pd(0) catalyst to Pd(II) species.[2][4] This newly formed Pd(II) can then react with the boronic acid as described above, creating a parasitic cycle that consumes your starting material and generates byproducts.[2][5]

Question 2: My primary homocoupling byproduct is from the aryl halide (Ar'-Ar') starting material. Why is this happening and how can I fix it?

Answer: While less common than boronic acid homocoupling, the dimerization of the aryl halide can occur. This typically points to issues with the relative rates of the key steps in the catalytic cycle or catalyst deactivation. One potential cause is a slow transmetalation step. If the oxidative addition of your aryl halide to Pd(0) is fast, but the subsequent reaction with the boronate species is sluggish, the resulting Ar-Pd(II)-X intermediate can undergo side reactions, including reacting with another molecule of the intermediate, leading to homocoupling.

Troubleshooting & Optimization for Suzuki Coupling:

  • Rigorous Oxygen Exclusion: This is the most critical factor.[1][3][5]

    • Degassing Solvents: Sparge all solvents (including water) with an inert gas like argon or nitrogen for at least 30-60 minutes prior to use.[3][5] Alternatively, use the freeze-pump-thaw method (at least three cycles) for more rigorous degassing.

    • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas.[1] This includes weighing and transferring reagents.

  • Catalyst Choice and Handling:

    • Using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can sometimes be advantageous over a Pd(II) source (e.g., Pd(OAc)₂), as it bypasses the initial reduction step that can generate homocoupling products.[6]

    • If using a Pd(II) precatalyst, consider adding a mild reducing agent, such as potassium formate, to facilitate the formation of the active Pd(0) catalyst without promoting homocoupling.[5]

  • Order of Addition: A practical tip is to pre-heat the mixture of the aryl halide, base, and solvent under an inert atmosphere before adding the palladium catalyst.[1] After a few minutes, add the boronic acid.[1] This can help ensure the oxidative addition occurs readily once the full catalytic system is assembled.

  • Base Selection: The choice and strength of the base are pivotal. The base activates the boronic acid for transmetalation.[7][8] Using a base that is too strong or too weak can alter reaction kinetics and favor side reactions.[9] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. An empirical screen of bases is often necessary for optimization.

Stille & Negishi Coupling

Question 3: In my Stille coupling, I am seeing significant homocoupling of my organostannane reagent. What is the mechanism and how can I prevent it?

Answer: Homocoupling is a known side reaction in Stille coupling.[10][11] Similar to the Suzuki reaction, it can be initiated by the Pd(II) precatalyst reacting with two equivalents of the organostannane, followed by reductive elimination.[10] Alternatively, a radical process involving the Pd(0) catalyst can also lead to the dimerized product.[10]

Preventative Measures for Stille Coupling:

  • Ligand Choice: Electron-rich and bulky phosphine ligands can accelerate the rates of oxidative addition and reductive elimination, disfavoring the pathways that lead to homocoupling.

  • Additives: The use of lithium chloride (LiCl) is common in Stille reactions. It is believed to facilitate transmetalation by breaking up tin aggregates and forming more reactive organostannane species, thereby promoting the desired cross-coupling pathway.

  • Purification of Organostannane: Ensure your organotin reagent is pure. Impurities can sometimes initiate or catalyze homocoupling.

Question 4: I'm performing a Negishi coupling and observing homocoupling of my organozinc reagent. What causes this?

Answer: In Negishi coupling, homocoupling can arise from a second transmetalation event.[12] After the desired cross-coupling intermediate (Ar-Pd-Ar') is formed, it can react with another molecule of the organozinc reagent (Ar'-ZnX) to form a diarylpalladium species (Ar'-Pd-Ar'), which then reductively eliminates to give the homocoupled product (Ar'-Ar').[12]

Preventative Measures for Negishi Coupling:

  • Stoichiometry Control: Carefully control the stoichiometry of your reagents. Using a slight excess of the organozinc reagent is common, but a large excess can promote the second transmetalation and subsequent homocoupling.

  • Reaction Temperature: Temperature can be a critical parameter.[13] Running the reaction at the lowest effective temperature can often minimize side reactions.

  • Ligand Effects: The choice of ligand can influence the relative rates of reductive elimination versus the undesired second transmetalation. Screening different phosphine or N-heterocyclic carbene (NHC) ligands may be necessary.[14]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which reaction parameters have the most significant impact on minimizing homocoupling across different cross-coupling reactions?

A1: While the specifics can vary, three parameters are universally critical:

  • Exclusion of Oxygen: Especially crucial for Suzuki reactions to prevent boronic acid homocoupling.[1][2][5]

  • Ligand Choice: The steric and electronic properties of the ligand directly influence the rates of the catalytic cycle steps. Bulky, electron-donating ligands often promote the desired reductive elimination over side reactions.[7]

  • Reaction Temperature: Higher temperatures can accelerate side reactions. It's essential to find the optimal temperature that allows for a reasonable reaction rate without significantly increasing byproduct formation.[13]

Q2: How do I choose the right solvent system to suppress homocoupling?

A2: The solvent plays a role in reagent solubility and can influence the stability of catalytic intermediates.[9][15] For Suzuki reactions, a mixture of an organic solvent (like dioxane, THF, or toluene) with water is common to dissolve the inorganic base and facilitate the reaction.[4] The ratio of organic solvent to water can be optimized. For Stille and Negishi couplings, anhydrous polar aprotic solvents like THF or DMF are typically used. The key is to ensure all reactants and the catalyst are sufficiently soluble to maintain a homogeneous reaction environment.

Q3: Can the purity of my starting materials affect the level of homocoupling?

A3: Absolutely. Impurities in your aryl halide, boronic acid, organostannane, or organozinc reagent can have unforeseen effects. For instance, residual starting materials from the synthesis of your organoboron reagent could lead to unwanted byproducts.[5] It is good practice to purify starting materials before use, for example, by recrystallizing solid reagents.

Part 3: Protocols & Data

Protocol: Rigorous Degassing of Reaction Solvents

This protocol is essential for minimizing oxygen-mediated homocoupling, particularly in Suzuki-Miyaura reactions.

Method 1: Inert Gas Sparging

  • Assemble your reaction flask with a stir bar and seal it with a septum.

  • Insert a long needle connected to a source of inert gas (Argon or Nitrogen) so that it is submerged below the solvent surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the solvent for a minimum of 30-60 minutes with gentle stirring.

  • Once degassing is complete, remove the needles and maintain a positive pressure of inert gas over the solvent.

Method 2: Freeze-Pump-Thaw

  • Place your solvent in a flask that is no more than half full and is equipped with a stopcock.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once completely frozen, apply a high vacuum to the flask for several minutes to remove gases from the headspace.

  • Close the stopcock and thaw the solvent in a room temperature water bath. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat this freeze-pump-thaw cycle at least three times for maximum effectiveness.

  • After the final cycle, backfill the flask with an inert gas.

Table 1: Influence of Reaction Parameters on Homocoupling
ParameterSuzuki CouplingStille CouplingNegishi CouplingCausality & Rationale
Atmosphere Inert atmosphere is criticalInert atmosphere recommendedInert atmosphere requiredPrevents oxygen-mediated homocoupling of boronic acids and oxidation of the Pd(0) catalyst.[1][2][5] Organozinc reagents are also oxygen-sensitive.
Catalyst Precursor Pd(0) may be preferredPd(0) or Pd(II)Pd(0) or Pd(II)Using a Pd(0) source avoids the initial reduction step where Pd(II) can react with two nucleophile molecules to cause homocoupling.[2][4]
Ligands Bulky, e⁻-donating phosphines/NHCsBulky, e⁻-donating phosphinesBulky, e⁻-donating phosphines/NHCsAccelerate oxidative addition and reductive elimination, outcompeting side reactions.[7]
Base Crucial (e.g., K₂CO₃, K₃PO₄)Not requiredNot requiredActivates the organoboron species for transmetalation; incorrect choice can slow this step and favor side reactions.[8][9]
Additives None typically neededLiCl often usedLiCl can be beneficialLiCl facilitates transmetalation in Stille coupling by breaking down stannane aggregates.[16]

Part 4: Visualizing the Mechanisms

Diagram 1: Competing Pathways in Suzuki-Miyaura Coupling

This diagram illustrates the desired catalytic cycle versus the parasitic homocoupling pathway initiated by Pd(II) species.

Suzuki_Coupling cluster_desired Desired Cross-Coupling Cycle cluster_parasitic Parasitic Homocoupling Cycle Pd0 Pd(0)L₂ OA Ar'-Pd(II)L₂(X) Pd0->OA Oxidative Addition (Ar'-X) O2 O₂ (Oxygen) TM Ar'-Pd(II)L₂(Ar) OA->TM Transmetalation (Ar-B(OH)₂) Product Ar-Ar' TM->Product Reductive Elimination Product->Pd0 Catalyst Regeneration PdII Pd(II)X₂ TM1_homo Ar-Pd(II)L₂(X) PdII->TM1_homo 1st Transmetalation (Ar-B(OH)₂) TM2_homo Ar-Pd(II)L₂(Ar) TM1_homo->TM2_homo 2nd Transmetalation (Ar-B(OH)₂) TM2_homo->Pd0 Forms Pd(0) for main cycle Homo_Product Ar-Ar TM2_homo->Homo_Product Reductive Elimination O2->PdII Oxidizes Pd(0)

Caption: Desired cross-coupling vs. parasitic homocoupling in Suzuki reactions.

Diagram 2: Troubleshooting Workflow for Homocoupling

This workflow provides a logical sequence of steps to diagnose and solve homocoupling issues.

Troubleshooting_Workflow start_node High Homocoupling Observed decision_node1 Major byproduct from Nucleophile or Electrophile? start_node->decision_node1 Identify Byproduct Source decision_node decision_node action_node action_node end_node Homocoupling Minimized decision_node_nuc decision_node_nuc decision_node1->decision_node_nuc Nucleophile (e.g., Ar-B(OH)₂) action_elec Optimize Ligand: Use bulkier, more electron-donating ligand decision_node1->action_elec Electrophile (e.g., Ar'-X) action_degas Implement rigorous degassing (sparging or freeze-pump-thaw) & use inert atmosphere decision_node_nuc->action_degas Is reaction rigorously deoxygenated? action_temp Lower reaction temperature action_elec->action_temp Then... decision_catalyst Using Pd(II) precatalyst? action_degas->decision_catalyst Re-evaluate action_pd0 Switch to Pd(0) source OR Change order of addition decision_catalyst->action_pd0 Yes action_base Screen different bases and solvents to optimize transmetalation rate decision_catalyst->action_base No action_pd0->end_node action_base->end_node action_temp->end_node

Caption: A decision tree for troubleshooting homocoupling byproducts.

References

  • C. S. Horbaczewskyj, I. J. S. Fairlamb. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395".
  • "Suzuki-Miyaura Coupling". Chemistry LibreTexts.
  • "How to prevent metal catalysed homocoupling reaction of boronic acids?".
  • "Suzuki Coupling". Organic Chemistry Portal.
  • "Question About Suzuki Coupling Reaction Byproducts (Homocoupling)". Reddit.
  • "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs.
  • "Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations".
  • "Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as C
  • "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395".
  • "Suzuki reaction". Wikipedia.
  • "Troubleshooting homocoupling in 4-Methylbiphenyl synthesis". Benchchem.
  • "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm".
  • "Stille reaction". Wikipedia.
  • "Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions". Benchchem.
  • "Negishi coupling". Wikipedia.
  • "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future".
  • "Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction".
  • "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction".
  • "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm". PubMed Central.
  • "The Negishi Cross-Coupling Reaction". Denmark Group.
  • "Stille Coupling". NROChemistry.

Sources

Troubleshooting

Alternative catalysts for the synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl

Here is the technical support center guide on alternative catalysts for the synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl. Topic: Alternative Catalysts for the Synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl Prepared by: G...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center guide on alternative catalysts for the synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl.

Topic: Alternative Catalysts for the Synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are exploring alternatives to conventional palladium catalysts for the synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl and related biaryl compounds. We will delve into common challenges, provide practical troubleshooting advice, and present detailed protocols in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the rationale and selection of alternative catalytic systems for Suzuki-Miyaura type cross-coupling reactions.

Q1: Why should I consider alternatives to standard homogeneous palladium catalysts for synthesizing my target biphenyl?

While traditional palladium catalysts like Pd(PPh₃)₄ are highly effective, there are compelling reasons to explore alternatives:

  • Cost and Abundance: Palladium is a precious metal, making it expensive and subject to price volatility. First-row transition metals like nickel and iron are significantly more earth-abundant and cost-effective, which is a crucial factor for large-scale synthesis.[1][2]

  • Toxicity and Contamination: Residual palladium in the final product is a major concern in pharmaceutical applications due to its toxicity. Stringent regulations require extensive and costly purification steps to reduce palladium levels. Alternative catalysts can mitigate this issue, especially heterogeneous systems where the catalyst is easily separated.[3]

  • Enhanced Reactivity: For certain challenging substrates, particularly less reactive aryl chlorides, nickel-based catalysts can offer superior performance and reactivity compared to palladium.[2][4] Nickel catalysts can have unique oxidation states (e.g., Ni(I)/Ni(III)) that provide distinct catalytic properties.[5]

  • Sustainability: Moving towards more abundant metals and developing recyclable heterogeneous catalysts aligns with the principles of green chemistry, reducing waste and environmental impact.[5]

Q2: What are the most promising alternative catalytic systems for the synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl?

Several classes of alternative catalysts have emerged as powerful tools for biaryl synthesis. The primary route would be the Suzuki-Miyaura coupling of a 4-pentylphenyl boronic acid derivative with a 4-halotoluene.

  • Nickel Catalysts: Nickel is the most studied and commercially viable alternative to palladium.[5] Inexpensive nickel salts (e.g., NiCl₂, NiSO₄·6H₂O) combined with appropriate ligands can efficiently couple a wide range of aryl halides, including challenging aryl chlorides.[3][6]

  • Iron Catalysts: Iron-catalyzed cross-coupling is a rapidly developing field. These systems are attractive due to iron's low cost, low toxicity, and unique reactivity. Iron(III) fluoride with an N-heterocyclic carbene (NHC) ligand, for example, can effectively couple aryl Grignard reagents with aryl chlorides.[3][7]

  • Heterogeneous/Supported Catalysts: These involve immobilizing the catalytic metal (often palladium, but also nickel) onto a solid support like titanium dioxide, cellulose, or magnetic nanoparticles.[5][8] The primary advantage is the ease of separation and potential for catalyst recycling, which addresses both contamination and cost concerns.[8]

  • Transition-Metal-Free Systems: Under specific conditions, such as using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with microwave heating, Suzuki-type reactions can sometimes proceed without a transition metal catalyst, though the scope might be limited.[9]

Q3: How do I select the best alternative catalyst for my specific starting materials (e.g., 4-chloro- vs. 4-bromotoluene)?

The choice of catalyst is critically dependent on the reactivity of your aryl halide.

  • For Aryl Bromides and Iodides (e.g., 4-bromotoluene), most catalytic systems, including many nickel and iron systems, will perform well under optimized conditions. Even ligand-free palladium systems using Pd(OAc)₂ can be highly effective.[10][11]

  • For Aryl Chlorides (e.g., 4-chlorotoluene), the C-Cl bond is much stronger, making oxidative addition the rate-determining step.[2] This is where nickel catalysts truly excel. Their higher reactivity makes them the preferred choice for coupling aryl chlorides.[2][4] Specific nickel precatalysts are designed for this purpose.[12]

  • For Base-Sensitive Substrates: If your molecules contain functional groups that are sensitive to strong bases (e.g., esters), the choice of base becomes as important as the catalyst. Weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) are often preferred over stronger ones like hydroxides or alkoxides.[13][14]

Q4: What is the role of the solvent and base in these reactions, and do they differ from standard Suzuki conditions?

The roles of the solvent and base are crucial and often interconnected with the catalyst's performance.

  • Base: The base is not just a spectator. Its primary role is to activate the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[14][15] The choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can dramatically affect the reaction yield and rate.[6][16] For instance, K₃PO₄ is often found to be highly efficient in nickel-catalyzed systems.[6]

  • Solvent: The solvent system solubilizes the reactants and catalyst and can influence catalyst stability and reactivity. While traditional Suzuki reactions often use solvents like toluene or dioxane with an aqueous phase[15], some modern protocols for alternative catalysts may specify different conditions. For example, some nickel-catalyzed reactions work exceptionally well in a simple water solvent system.[6] The use of polar aprotic solvents like DMF or MeCN can sometimes alter the catalytic cycle and selectivity.[17] It is critical to consult the specific protocol for the chosen catalyst.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My reaction shows low to no conversion to the desired 4-Methyl-4'-pentyl-1,1'-biphenyl.

Low yield is a common issue with several potential root causes. A systematic approach is key to identifying and solving the problem.

Potential Cause A: Catalyst Inactivity or Degradation
  • The "Why": The active catalytic species (e.g., Pd(0) or Ni(0)) may not be forming correctly from the precatalyst, or it may be degrading into an inactive form (like palladium black). Oxygen can poison the catalyst, and certain functional groups on your substrates can act as inhibitors.

  • Solution Pathway:

    • Ensure an Inert Atmosphere: Rigorously degas your solvents and reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.

    • Verify Precatalyst Source and Age: Old or improperly stored precatalysts can be less active. Consider using a freshly opened bottle or a well-defined, air-stable precatalyst.

    • Select the Right Catalyst for the Substrate: As mentioned in the FAQ, if you are using an aryl chloride, a standard palladium catalyst may be ineffective. Switch to a nickel-based system known for activating C-Cl bonds.[2][4]

    • Increase Catalyst Loading: While undesirable for cost, as a troubleshooting step, increasing the catalyst loading from 1-2 mol% to 5 mol% can help determine if catalyst activity is the limiting factor.

Potential Cause B: Inefficient Transmetalation
  • The "Why": Transmetalation, the transfer of the pentylphenyl group from boron to the metal center, is a critical step that requires activation by a base.[15] If the boronic acid is not properly activated or if it degrades, this step will fail.

  • Solution Pathway:

    • Re-evaluate Your Base: The choice of base is critical. If you are using a mild base like Na₂CO₃, it may not be strong enough. Switch to a more effective base such as K₃PO₄ or Cs₂CO₃, which are frequently used in modern protocols.[6][13] Ensure the base is finely powdered and dry.

    • Check Boronic Acid Quality and Stability: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) or form inactive cyclic trimer anhydrides (boroxines).[13] Using a more stable boronic ester, such as a pinacol or neopentyl glycol ester, can prevent these side reactions and often leads to more reproducible results.[13]

    • Solvent Choice: Ensure your solvent system effectively dissolves the base or allows for efficient interaction between phases. In biphasic systems (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[13]

Workflow for Diagnosing Low Yield

G start Low / No Yield Observed check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere degas Action: Rigorously degas solvents and use Ar/N₂. check_atmosphere->degas No check_substrate Are you using an aryl chloride? check_atmosphere->check_substrate Yes degas->check_substrate use_nickel Action: Switch to a Ni-based catalyst system. check_substrate->use_nickel Yes check_base Which base are you using? (e.g., NaHCO₃, K₂CO₃) check_substrate->check_base No use_nickel->check_base stronger_base Action: Switch to a stronger base (K₃PO₄ or Cs₂CO₃). check_base->stronger_base check_boronic_acid Is your boronic acid prone to decomposition? stronger_base->check_boronic_acid use_ester Action: Use a more stable boronic ester (e.g., pinacol). check_boronic_acid->use_ester Yes success Yield Improved check_boronic_acid->success No, proceed with other optimizations. use_ester->success G Ni0 L₂Ni(0) OA Oxidative Addition NiII_Aryl L₂Ni(II)(Ar¹)(X) Ni0->NiII_Aryl TM Transmetalation NiII_Biaryl L₂Ni(II)(Ar¹)(Ar²) NiII_Aryl->NiII_Biaryl NiII_Biaryl->Ni0 RE Reductive Elimination Product Ar¹-Ar² (Product) RE->Product Ar1X Ar¹-X (4-halotoluene) Ar1X->OA Ar2B Ar²-B(OR)₃⁻ (activated boronate) Ar2B->TM Base Base (e.g., K₃PO₄) BoronicAcid Ar²-B(OH)₂ BoronicAcid->Ar2B + Base

Sources

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Biphenyls

Welcome to the technical support center for the interpretation of complex NMR spectra of substituted biphenyls. This guide is designed for researchers, scientists, and drug development professionals who encounter the uni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the interpretation of complex NMR spectra of substituted biphenyls. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by the structural characteristics of these molecules. Here, we provide in-depth answers to frequently asked questions and troubleshooting guides for common experimental hurdles.

Frequently Asked Questions (FAQs)

Foundational Concepts
Q1: Why are the ¹H NMR spectra of substituted biphenyls often so complex and difficult to interpret?

The complexity primarily arises from a phenomenon known as atropisomerism , which is a type of axial chirality resulting from restricted rotation around the central carbon-carbon single bond.[1][2] This restricted rotation is caused by steric hindrance from bulky substituents at the ortho positions of the phenyl rings.[1][2]

This leads to several complicating factors in NMR spectra:

  • Magnetic Anisotropy: The two phenyl rings are typically not coplanar. This fixed, twisted conformation places some protons in the shielding or deshielding zones of the adjacent ring's π-system, a phenomenon known as the anisotropic effect.[1][3][4] This can cause significant upfield or downfield shifts that are difficult to predict without computational modeling.

  • Through-Space Effects: Protons that are close to each other in space, but not necessarily through bonds, can influence each other's chemical environment. This is particularly prevalent in sterically congested biphenyls and can lead to unexpected chemical shifts.[5][6][7]

  • Signal Broadening and Multiplicity: If the rate of rotation around the central C-C bond is on the NMR timescale, you may observe broad signals or complex multiplets as the molecule is undergoing conformational exchange.[8][9]

  • Presence of Multiple Species: If the rotation is slow enough, you may be observing a mixture of stable atropisomers, each with its own distinct set of NMR signals, effectively superimposing multiple spectra on top of each other.

Troubleshooting Common Spectral Issues
Q2: My aromatic signals are broad and poorly resolved. What can I do to sharpen them?

Broad signals in the NMR spectrum of a substituted biphenyl often indicate a dynamic process, such as restricted rotation, occurring at a rate comparable to the NMR timescale.[8][9][10] To address this, Variable Temperature (VT) NMR is the most effective tool.[9][11]

  • Cooling the sample: By lowering the temperature, you can slow down the rotation around the biphenyl bond. If you can cool it to the point where rotation is slow on the NMR timescale, you may "freeze out" the individual atropisomers, resulting in sharp, distinct signals for each.

  • Heating the sample: Conversely, heating the sample can increase the rate of rotation. If you can heat it to the point where rotation becomes fast on the NMR timescale, the individual signals of the atropisomers will coalesce into a single, time-averaged, and often sharper set of signals.

The choice to heat or cool depends on the specific rotational barrier of your compound.

Q3: I have a racemic mixture of a chiral biphenyl. How can I differentiate the enantiomers by NMR?

Enantiomers are chemically identical in an achiral environment and thus have identical NMR spectra. To distinguish them, you must introduce a chiral auxiliary that interacts diastereomerically with the enantiomers. Chiral Shift Reagents (CSRs) are commonly used for this purpose.[12][13][14][15]

These are typically lanthanide complexes with chiral ligands.[12][15] When a CSR is added to a solution of your racemic biphenyl, it forms transient diastereomeric complexes with each enantiomer. These diastereomeric complexes have different magnetic environments, leading to the separation of signals for the two enantiomers in the NMR spectrum.[12][13] This allows for the determination of enantiomeric excess (ee) by integrating the separated signals.

Q4: The aromatic region of my ¹H NMR spectrum is a crowded mess of overlapping multiplets. How can I begin to assign these signals?

When one-dimensional ¹H NMR spectra are too complex due to signal overlap, Two-Dimensional (2D) NMR spectroscopy is essential for unambiguous signal assignment.[16][17]

  • COSY (Correlation Spectroscopy): This experiment reveals through-bond proton-proton couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other (typically over two or three bonds). This is invaluable for tracing out the spin systems within each phenyl ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their through-bond connectivity.[16][18][19] For substituted biphenyls, NOESY is crucial for determining the relative orientation of the two rings and for assigning protons on one ring relative to substituents on the other.[20]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[16] This is a powerful tool for spreading out the crowded proton signals by using the typically wider chemical shift range of ¹³C NMR.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is useful for connecting different fragments of the molecule and for assigning quaternary carbons.

G

Troubleshooting Guides & Experimental Protocols

Guide 1: Performing a Variable Temperature (VT) NMR Experiment

Objective: To resolve broad signals or separate signals from interconverting atropisomers.

Step-by-Step Protocol:

  • Sample Preparation:

    • Choose a solvent with a wide temperature range (e.g., toluene-d₈, dichloromethane-d₂, THF-d₈). Ensure your compound is soluble at all target temperatures.

    • Prepare a sample of appropriate concentration. Very dilute samples may give a poor signal-to-noise ratio, especially at extreme temperatures.

    • Use a high-quality NMR tube to prevent breakage due to thermal stress.

  • Instrument Setup:

    • Before inserting your sample, set the spectrometer to the desired starting temperature and allow it to equilibrate.[21]

    • Insert your sample and allow it to thermally equilibrate for at least 5-10 minutes.

    • Tune and match the probe at the new temperature.

    • Lock and shim the spectrometer. Shimming may need to be readjusted at each new temperature.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at the initial temperature.

    • Incrementally change the temperature (e.g., in 10-20 K steps) and repeat the equilibration, tuning, locking, and shimming process at each step.[21]

    • Acquire a spectrum at each temperature, noting any changes in chemical shift, line shape, or multiplicity.

  • Data Analysis:

    • Compare the spectra at different temperatures. Look for the coalescence temperature, where two exchanging signals merge into one broad peak. This temperature can be used to calculate the energy barrier to rotation (ΔG‡).

    • At low temperatures, you may see the emergence of two distinct sets of signals, corresponding to the "frozen out" atropisomers.

TemperatureExpected Spectral FeatureInterpretation
High TempSharp, averaged signalsFast rotation on the NMR timescale
Coalescence TempVery broad signalsRotation rate is on the NMR timescale
Low TempTwo sets of sharp signalsSlow rotation, individual atropisomers observed
Guide 2: Using 2D NOESY to Determine Atropisomer Stereochemistry

Objective: To determine the relative spatial arrangement of substituents on the two phenyl rings.

Experimental Workflow:

G

Interpretation:

A cross-peak in a NOESY spectrum indicates that two protons are close in space (typically < 5 Å).[16] For a substituted biphenyl, look for key NOE correlations:

  • Between an ortho-proton on Ring A and a substituent on Ring B: This provides direct evidence for the relative orientation of the two rings.

  • Between a substituent on Ring A and a substituent on Ring B: This can help to confirm the stereochemistry.

By carefully analyzing these through-space interactions, you can build a 3D model of the molecule and assign the absolute configuration of the atropisomers, especially when combined with data from other experiments.

References

  • NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY) . ResearchGate. Available from: [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy . Wikipedia. Available from: [Link]

  • Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl) . SciSpace. Available from: [Link]

  • Computation of through-space NMR shielding effects by aromatic ring-cation complexes . ScienceDirect. Available from: [Link]

  • Variable-Temperature NMR and Conformational Analysis of Oenothein B . ResearchGate. Available from: [Link]

  • Dynamic NMR study of the rotation around "biphenyl-type" bonds in polycyclic sulfoxides . Journal of Organic Chemistry. Available from: [Link]

  • Investigation of Atropisomerism in ortho-Substituted Tetraphenylporphyrins: An Experimental Module Involving Synthesis, Chromatography, and NMR Spectroscopy . Journal of Chemical Education. Available from: [Link]

  • Diamagnetic Anisotropy - H NMR Spectroscopy - Organic Chemistry . YouTube. Available from: [Link]

  • Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms . RSC Publishing. Available from: [Link]

  • Variable Temperature NMR Experiments . University of Oxford. Available from: [Link]

  • NMR Shift Reagents . Chemistry LibreTexts. Available from: [Link]

  • Atropisomerism of biphenyl compounds. An Important role of o-substituted methoxy groups and fluorine atoms . The Journal of Organic Chemistry. Available from: [Link]

  • Interpreting 2-D NMR Spectra . Chemistry LibreTexts. Available from: [Link]

  • Crystal Structure and Magnetic Modulation of Rubidium-Intercalated 2-Phenylnaphthalene . ACS Omega. Available from: [Link]

  • Synthesis, Structural Characterization, and Conformational Bias in Solution of a Sterically Congested Pyrophosphite:1 Experimental and Computational Evidence for Restricted Rotation about an sp3−sp3 P−O Single Bond . Inorganic Chemistry. Available from: [Link]

  • Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy . Organic & Biomolecular Chemistry. Available from: [Link]

  • NOESY Spectra . Chemistry LibreTexts. Available from: [Link]

  • Diamagnetic Anisotropy . Chemistry LibreTexts. Available from: [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) . JEOL. Available from: [Link]

  • The use of chiral shift reagents in an NMR study of 2,2′,6,6′‐tetrasubstituted biphenyls . Organic Magnetic Resonance. Available from: [Link]

  • Using NMR to observe the restricted rotation in amide bonds . Nanalysis. Available from: [Link]

  • Atropisomerization of di-para-substituted propyl-bridged biphenyl cyclophanes . Beilstein Journal of Organic Chemistry. Available from: [Link]

  • How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! . YouTube. Available from: [Link]

  • Selenoether-Linked Liquid Crystal Trimers and the Twist-Bend Nematic Phase . MDPI. Available from: [Link]

  • Variable Temperature NMR Spectroscopy . Oxford Instruments. Available from: [Link]

  • Atropisomers . The Knowles Group - Princeton University. Available from: [https://knowles.princeton.edu/wp-content/uploads/sites/2 Knowles Group/files/2018-06-09-RT-Atropisomers.pdf]([Link] Knowles Group/files/2018-06-09-RT-Atropisomers.pdf)

  • Application of anisotropic NMR parameters to the confirmation of molecular structure . Nature Protocols. Available from: [Link]

  • Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and . Modgraph. Available from: [Link]

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N' . MDPI. Available from: [Link]

  • ¹H NMR Spectra and Interpretation (Part I) . Chemistry LibreTexts. Available from: [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES . The University of Liverpool Repository. Available from: [Link]

  • 2D NMR A correlation map between two NMR parameters . Bruker. Available from: [Link]

  • Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds . Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Computation of through-space NMR shielding effects by aromatic ring–cation complexes . ScienceDirect. Available from: [Link]

  • Calibration of the variable temperature NMR thermocouple . Emery Pharma. Available from: [Link]

  • Determining if substituted biphenyls are chiral or not . YouTube. Available from: [Link]

  • R/S Nomenclature in Biphenyls and what is Atropisomerism | Stereochemistry . YouTube. Available from: [Link]

  • Classical 1H NMR anisotropic shielding of single, double and triple CC... . ResearchGate. Available from: [Link]

  • NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS) . Organic Chemistry Data. Available from: [Link]

  • Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives . RSC Publishing. Available from: [Link]

  • Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between . Unknown. Available from: [Link]

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Sources

Troubleshooting

Technical Support Center: Regioselective Synthesis of 4,4'-Disubstituted Biphenyls

Welcome to the Technical Support Center for the regioselective synthesis of 4,4'-disubstituted biphenyls. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the regioselective synthesis of 4,4'-disubstituted biphenyls. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of carbon-carbon bond formation to create these crucial structural motifs. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed, field-proven protocols to support your experimental work. Our focus is on the practical application and mechanistic understanding of the two most powerful methods for this transformation: the Suzuki-Miyaura coupling and the Stille coupling.

Section 1: Troubleshooting Guide

Encountering challenges in cross-coupling reactions is a common experience. This section is designed to provide a systematic approach to diagnosing and resolving issues you might face during the synthesis of 4,4'-disubstituted biphenyls.

Common Issues in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is renowned for its versatility and functional group tolerance.[1][2] However, achieving high yields and purity, especially with challenging substrates, requires careful optimization.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inefficient Catalyst Activation: The Pd(0) active species is not being generated effectively from the Pd(II) precatalyst.[1] 2. Poor Ligand Choice: The ligand may not be electron-rich or bulky enough to facilitate oxidative addition or reductive elimination, especially for aryl chlorides or sterically hindered substrates.[3][4] 3. Incorrect Base: The base may not be strong enough to activate the boronic acid for transmetalation, or it may be sterically hindered.[5] 4. Solvent Issues: The solvent may not be appropriate for the chosen base and substrates, leading to poor solubility or catalyst deactivation.1. Catalyst System: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern palladacycle precatalyst (e.g., SPhos Pd G3) designed for efficient activation. If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand is present in a slight excess to facilitate in-situ reduction. 2. Ligand Screening: For electron-rich or sterically hindered aryl chlorides, switch to bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos.[3][6] For tetra-ortho-substituted biaryls, highly specialized ligands like BI-DIME or AntPhos may be necessary.[4] N-heterocyclic carbene (NHC) ligands are also highly effective for hindered couplings.[7] 3. Base Selection: For general couplings, K₂CO₃ or K₃PO₄ are robust choices. For base-sensitive substrates, a milder base like KF can be effective.[5] With hindered substrates, a stronger, non-nucleophilic base like KOtBu might be required. 4. Solvent Optimization: A mixture of a non-polar solvent like toluene or dioxane with water is a common starting point. For challenging reactions, polar aprotic solvents like DMF or THF can be beneficial, but be aware that solvent can influence selectivity.[3]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Dissolved oxygen can lead to the oxidative homocoupling of the boronic acid. 2. Slow Reductive Elimination: If the final step of the catalytic cycle is slow, side reactions can become more prevalent.1. Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[8] 2. Ligand Choice: Use bulky ligands that are known to accelerate the reductive elimination step.[3]
Decomposition of Boronic Acid (Protodeboronation) 1. Prolonged Reaction Time at High Temperature: Boronic acids can be susceptible to decomposition under harsh conditions. 2. Aqueous Conditions with Certain Substrates: The presence of water, while often necessary, can facilitate protodeboronation.1. Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. Lowering the temperature, if possible, can also help. 2. Use Boronic Esters: Pinacol esters of boronic acids are often more stable and can be used as an alternative to the free acids.
Common Issues in Stille Coupling

The Stille coupling offers the advantage of using air- and moisture-stable organostannane reagents.[9][10] However, the toxicity of tin byproducts and sometimes sluggish reaction rates are key considerations.

Problem Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Sterically Hindered Substrates: Bulky groups on either the organostannane or the aryl halide can slow down the transmetalation or reductive elimination steps. 2. Poorly Nucleophilic Organostannane: Electron-poor organostannanes can be slow to transmetalate.1. Use Additives: The addition of stoichiometric or co-catalytic amounts of copper(I) iodide (CuI) can dramatically accelerate the reaction rate.[11] Lithium chloride (LiCl) can also be beneficial, particularly in polar solvents.[12] 2. Ligand and Solvent: Employing more electron-rich and bulky phosphine ligands can accelerate the catalytic cycle.[9] Switching to a more polar solvent like DMF or NMP can also increase the reaction rate.
Homocoupling of Organostannane 1. Side Reactions with Pd(II) Precatalyst: Two equivalents of the organostannane can react with the palladium precatalyst. 2. Radical Processes: Pd(0) can sometimes initiate radical pathways leading to dimerization.1. Catalyst Choice: Use a well-defined Pd(0) source like Pd(PPh₃)₄ to minimize side reactions with the precatalyst. 2. Reaction Conditions: Lowering the reaction temperature, if feasible, can sometimes suppress radical side reactions.
Difficulty in Removing Tin Byproducts 1. High Polarity of Tin Salts: Tributyltin halides and other tin byproducts can be difficult to separate from the desired biphenyl product.1. Aqueous Workup with Fluoride: A common method is to quench the reaction and then stir the organic phase with an aqueous solution of potassium fluoride (KF). This converts the tin halides into insoluble tributyltin fluoride, which can be removed by filtration. 2. Chromatography: Careful column chromatography on silica gel is often required. A solvent system with a non-polar component like hexanes or petroleum ether is typically effective at separating the non-polar biphenyl from the more polar tin residues.

Section 2: Frequently Asked Questions (FAQs)

Q1: For a Suzuki-Miyaura coupling, which is a better leaving group on my aryl ring: bromide or iodide?

A1: Generally, the reactivity order for aryl halides in oxidative addition is I > Br > Cl.[13] Aryl iodides are more reactive and will often undergo coupling under milder conditions (lower temperature, lower catalyst loading) than the corresponding bromides. However, aryl bromides are often less expensive and more readily available. For the synthesis of 4,4'-disubstituted biphenyls, both are excellent choices, and the decision may come down to the cost and availability of the starting materials. Aryl chlorides are the least reactive and typically require more specialized, electron-rich, and bulky ligands to achieve good yields.[7]

Q2: My Suzuki-Miyaura reaction is sluggish, even with a good ligand and base. What else can I try?

A2: If you have optimized your ligand and base, consider the following:

  • Solvent: Ensure your substrates are fully dissolved at the reaction temperature. A switch from toluene to a more polar solvent like THF or DMF might be beneficial.[3]

  • Water Content: While Suzuki couplings are often run in biphasic media, the amount of water can be critical. Sometimes, a small amount of water is necessary for the reaction to proceed efficiently, even in seemingly anhydrous conditions with bases like K₃PO₄.

  • Catalyst Loading: While it's desirable to use low catalyst loadings, for particularly challenging substrates, increasing the palladium catalyst and ligand concentration (e.g., from 1 mol% to 3-5 mol%) can significantly improve the reaction rate and yield.

Q3: I am concerned about the toxicity of organotin reagents in the Stille coupling. Are there any alternatives?

A3: Yes, the toxicity of organostannanes is a significant drawback.[1] The Suzuki-Miyaura coupling is the most common alternative, as organoboron compounds are generally non-toxic and environmentally benign.[2] Other palladium-catalyzed cross-coupling reactions like the Negishi (using organozinc reagents) and Hiyama (using organosilicon reagents) couplings can also be used for biphenyl synthesis. However, organozinc reagents are often highly air- and moisture-sensitive, requiring more stringent reaction setups.

Q4: How can I effectively purify my 4,4'-disubstituted biphenyl from the homocoupled byproduct of my boronic acid?

A4: This can be a challenging purification. Here are a few strategies:

  • Recrystallization: If your desired biphenyl is a solid, recrystallization is often the most effective method for removing impurities. The choice of solvent is crucial. For non-polar biphenyls, a solvent system like hexanes/ethyl acetate or methanol can be effective.[14][15] The homocoupled product may have different solubility characteristics that can be exploited.

  • Column Chromatography: Careful column chromatography can separate the two compounds. Since both are relatively non-polar, a low-polarity mobile phase (e.g., a high percentage of hexanes or petroleum ether in ethyl acetate) will be necessary to achieve good separation. Using a long column and collecting small fractions can improve resolution.

  • Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be used.

Section 3: Experimental Protocols & Workflows

These protocols are provided as a starting point and may require optimization for your specific substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Synthesis of a 4-Substituted Phenylboronic Acid: 4-Methoxyphenylboronic Acid

This protocol details the synthesis of a key precursor for the Suzuki-Miyaura coupling, starting from the corresponding aryl bromide.

Workflow Diagram:

G cluster_0 Grignard Formation cluster_1 Borylation & Hydrolysis A 4-Bromoanisole in THF C Grignard Reagent (4-Methoxyphenylmagnesium Bromide) A->C Add to Mg B Magnesium Turnings B->C E Boronate Ester Intermediate C->E Add to Borate D Trimethyl Borate in THF (Cooled to -78 °C) D->E G 4-Methoxyphenylboronic Acid E->G Hydrolyze F Aqueous HCl F->G

Caption: Workflow for the synthesis of 4-methoxyphenylboronic acid.

Step-by-Step Protocol:

  • Grignard Reagent Formation:

    • In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • In the dropping funnel, dissolve 4-bromoanisole (1.0 eq) in anhydrous THF.

    • Add a small portion of the 4-bromoanisole solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If it doesn't start, gentle heating may be required.

    • Once the reaction has started, add the remaining 4-bromoanisole solution dropwise to maintain a steady reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

  • Borylation and Hydrolysis:

    • In a separate oven-dried flask under nitrogen, dissolve trimethyl borate (1.5 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Transfer the freshly prepared Grignard reagent to the trimethyl borate solution via cannula or a dropping funnel, keeping the temperature below -60 °C.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

    • Cool the reaction mixture in an ice bath and slowly add aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~1-2).

    • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of water and ethanol.

Suzuki-Miyaura Coupling: Synthesis of 4,4'-Dimethylbiphenyl

This protocol provides a reliable method for the synthesis of a symmetrically substituted biphenyl.

Catalytic Cycle Diagram:

Suzuki_Miyaura_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition Trans_complex Ar-Pd(II)(Ar')L₂ OA_complex->Trans_complex Transmetalation Trans_complex->Pd0 Reductive Elimination Product 4,4'-Dimethylbiphenyl (Ar-Ar') Trans_complex->Product ArX 4-Bromotoluene (Ar-X) ArX->OA_complex ArBOH2 4-Tolylboronic Acid (Ar'-B(OH)₂) ArBOH2->OA_complex Base Base (e.g., K₂CO₃) Base->OA_complex

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Step-by-Step Protocol: [16]

  • Reaction Setup:

    • To a Schlenk flask, add 4-bromotoluene (1.0 eq), 4-tolylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

    • Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%).

    • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

    • Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with hexanes or a hexanes/ethyl acetate gradient) followed by recrystallization from ethanol or methanol to yield pure 4,4'-dimethylbiphenyl as a white solid.[16]

Stille Coupling: Synthesis of 4,4'-Dimethylbiphenyl

This protocol offers an alternative route to symmetrically substituted biphenyls, highlighting the differences in reaction setup compared to the Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Reagent Preparation:

    • The organostannane reagent, tributyl(4-methylphenyl)stannane, can be prepared from the Grignard reagent of 4-bromotoluene and tributyltin chloride. This should be handled with extreme care due to the toxicity of organotin compounds.[17]

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 4-iodotoluene (1.0 eq) and tributyl(4-methylphenyl)stannane (1.1 eq).

    • Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).

    • If the reaction is known to be slow, add a co-catalyst like copper(I) iodide (CuI, 10 mol%).

    • Evacuate and backfill the flask with an inert gas.

    • Add anhydrous and degassed toluene or DMF via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with diethyl ether.

    • Stir the solution vigorously with an aqueous solution of KF for 1-2 hours to precipitate tin fluoride salts.

    • Filter the mixture through a pad of Celite, washing the pad with diethyl ether.

    • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography and/or recrystallization as described for the Suzuki-Miyaura coupling.

Section 4: References

  • Process for the preparation of 4-bromophenyl derivatives. (n.d.). Google Patents. Retrieved January 26, 2026, from

  • Process for the preparation of p-bromotoluene. (n.d.). Google Patents. Retrieved January 26, 2026, from

  • I. TRANSITION METAL LIGANDS FOR SUZUKI-MIYAURA CROSS-COUPLING REACTIONS AND THE COORDINATION OF RADIONUCLIDES II. STUDIES TOWARD. (2023). Knowledge Commons. Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 26, 2026, from [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025). Organic Letters. Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). ORBi. Retrieved January 26, 2026, from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • 1,1'-Biphenyl, 2-methyl-4'-nitro. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • THE STILLE REACTION, 38 YEARS LATER. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Stille Coupling. (2023). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Model biphenyl reaction. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction. (n.d.). Google Patents. Retrieved January 26, 2026, from

  • Removal of polychlorinated biphenyls by solvent extraction. (n.d.). Google Patents. Retrieved January 26, 2026, from

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor. Retrieved January 26, 2026, from [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI. Retrieved January 26, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved January 26, 2026, from [Link]

  • The Stille Reaction. (n.d.). Organic Reactions. Retrieved January 26, 2026, from [Link]

  • Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. (2018). ACS Publications. Retrieved January 26, 2026, from [Link]

  • The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved January 26, 2026, from [Link]

  • RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. (2011). Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • Suzuki Cross-Coupling Method to Prepare 4,4′′-Diamino-p-terphenyl. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Your "Go-To", "just couple already", Suzuki conditions?. (2021). Reddit. Retrieved January 26, 2026, from [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Process for the preparation of p-bromotoluene. (n.d.). Google Patents. Retrieved January 26, 2026, from

  • Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. (n.d.). ChemRxiv. Retrieved January 26, 2026, from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 26, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • ORGANIC CHEMISTRY. (n.d.). University of Wisconsin-Madison. Retrieved January 26, 2026, from [Link]

  • palladium-catalyzed coupling of acid chlorides with organotin reagents. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • Stille reaction. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • RECRYSTALLISATION. (n.d.). The University of Sydney. Retrieved January 26, 2026, from [Link]

  • Why is methanol a good solvent to recrystallize biphenyl?. (n.d.). Homework.Study.com. Retrieved January 26, 2026, from [Link]

  • 4-METHOXYPHENYL BORONIC ACID. (2016). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 26, 2026, from [Link]

  • Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Methyl-4'-pentyl-1,1'-biphenyl and Other 4-Alkylbiphenyls for Advanced Material Applications

In the landscape of advanced materials, 4-alkylbiphenyls represent a cornerstone class of compounds, particularly for their utility as liquid crystals in display technologies and other electro-optic applications. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced materials, 4-alkylbiphenyls represent a cornerstone class of compounds, particularly for their utility as liquid crystals in display technologies and other electro-optic applications. This guide provides an in-depth comparison of the physicochemical properties of 4-Methyl-4'-pentyl-1,1'-biphenyl with other prominent members of the 4-alkylbiphenyl family, supported by experimental data and standardized characterization protocols. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of the structure-property relationships within this versatile class of molecules.

Introduction to 4-Alkylbiphenyls: The Molecular Architecture of Functionality

The 4-alkylbiphenyl scaffold, characterized by two phenyl rings linked by a single bond and substituted with alkyl chains at the 4 and 4' positions, is the fundamental building block for many calamitic (rod-shaped) liquid crystals. The nature and length of the alkyl substituents, as well as the presence of other functional groups, profoundly influence the mesomorphic behavior, clearing points, and anisotropic properties such as birefringence and dielectric anisotropy. Understanding these relationships is paramount for the rational design of liquid crystal mixtures with tailored properties for specific applications.

This guide focuses on 4-Methyl-4'-pentyl-1,1'-biphenyl and contextualizes its properties by comparing them with those of other 4-alkylbiphenyls, most notably the extensively studied 4'-Pentyl-4-biphenylcarbonitrile (5CB). This comparison will illuminate the impact of substituting a methyl group for a cyano group on the overall performance characteristics of the molecule.

Comparative Analysis of Physicochemical Properties

The performance of a liquid crystal is dictated by a delicate balance of its physical and chemical properties. The following table summarizes key physicochemical data for 4-Methyl-4'-pentyl-1,1'-biphenyl and a selection of other relevant 4-alkylbiphenyls.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Nematic to Isotropic Transition (°C) (Clearing Point)Density (g/cm³)Refractive Index (n₂₀/D)
4-Methyl-4'-pentyl-1,1'-biphenyl C₁₈H₂₂238.3747.0 to 51.0[1][2][3]350.5 (Predicted)[1][2]Not explicitly reported, but expected above melting point0.940 (Predicted)[1][2]1.537[1][3]
4'-Pentyl-4-biphenylcarbonitrile (5CB)C₁₈H₁₉N249.3622.5[4][5]215 (at 3 mmHg)35.0[4][5]1.008 (at 25 °C)1.532
4'-Heptyl-4-biphenylcarbonitrile (7CB)C₂₀H₂₃N277.4130-42.8--
4'-Octyl-4-biphenylcarbonitrile (8CB)C₂₁H₂₅N291.4321.5-40.5 (N-I), 33.5 (SmA-N)--
4-MethylbiphenylC₁₃H₁₂168.2449-50267-268Not mesogenic1.015-

Analysis of Structure-Property Relationships:

The refractive index of 4-Methyl-4'-pentyl-1,1'-biphenyl is slightly higher than that of 5CB. The viscosity of nematic liquid crystals is a critical parameter for display applications, as it directly influences the switching speed. While specific viscosity data for 4-Methyl-4'-pentyl-1,1'-biphenyl is scarce, studies on the 4-n-alkyl-4'-cyanobiphenyl series show a systematic increase in viscosity with increasing alkyl chain length. It is expected that the absence of the strongly polar cyano group would lead to a lower viscosity in 4-Methyl-4'-pentyl-1,1'-biphenyl compared to its cyanobiphenyl counterparts.

Experimental Protocols for Characterization

To ensure the scientific integrity and reproducibility of the data presented, the following are detailed protocols for the key experimental techniques used to characterize 4-alkylbiphenyls.

Determination of Mesophase Transitions by Polarized Optical Microscopy (POM)

Principle: POM is a fundamental technique for identifying liquid crystalline phases and their transition temperatures. Anisotropic materials, like liquid crystals, are birefringent, meaning they have different refractive indices for light polarized in different directions. When placed between crossed polarizers, these materials rotate the plane of polarized light, resulting in the transmission of light and the appearance of textures and colors characteristic of the specific liquid crystal phase.

Experimental Workflow:

Caption: Workflow for POM analysis of liquid crystals.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the 4-alkylbiphenyl sample on a clean glass microscope slide. Cover with a clean cover slip and gently press to create a thin film.

  • Microscope Setup: Place the slide on the heating stage of a polarized light microscope. Ensure the polarizer and analyzer are in a crossed position (90° to each other).

  • Heating and Observation: Slowly heat the sample at a controlled rate (e.g., 1-2 °C/min). Observe the sample through the eyepieces.

  • Data Recording: Record the temperatures at which changes in the optical texture occur. The transition from a crystalline solid to a liquid crystal phase is marked by the appearance of a birefringent, fluid texture. The clearing point (nematic to isotropic transition) is identified by the disappearance of all birefringence, resulting in a completely dark field of view.

  • Cooling and Observation: Slowly cool the sample from the isotropic phase and record the transition temperatures again. This helps to identify monotropic phases (phases that only appear on cooling) and to check for thermal hysteresis.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Principle: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram. This allows for the precise determination of transition temperatures and the enthalpy changes associated with them.

Experimental Workflow:

Caption: Workflow for DSC analysis of liquid crystals.

Step-by-Step Methodology:

  • Sample Encapsulation: Accurately weigh a small amount (typically 2-5 mg) of the 4-alkylbiphenyl into an aluminum DSC pan. Hermetically seal the pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a standard reference material (e.g., indium).

  • Temperature Program: Place the sealed sample pan and an empty reference pan into the DSC cell. Program the instrument to heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses all expected phase transitions. Then, program a cooling cycle at the same rate.

  • Data Acquisition: Run the temperature program under an inert atmosphere (e.g., nitrogen) to prevent sample degradation. The instrument will record the heat flow as a function of temperature.

  • Analysis of Thermogram: Analyze the resulting thermogram. Endothermic peaks on the heating curve correspond to transitions such as melting and clearing. Exothermic peaks on the cooling curve correspond to transitions like crystallization. The peak onset temperature is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Refractive Index Measurement with an Abbe Refractometer

Principle: An Abbe refractometer measures the refractive index of a liquid by determining the critical angle of total internal reflection. For anisotropic liquid crystals, the ordinary (nₒ) and extraordinary (nₑ) refractive indices can be measured by aligning the liquid crystal director parallel and perpendicular to the polarization of the incident light, respectively.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: Place a few drops of the 4-alkylbiphenyl sample in its isotropic liquid state onto the prism of the refractometer.

  • Measurement in Isotropic Phase: Measure the refractive index of the isotropic liquid.

  • Measurement in Nematic Phase (Alignment Required): For measurements in the nematic phase, the sample needs to be aligned. This can be achieved by using specially treated prism surfaces or by applying an external electric or magnetic field.

    • To measure nₒ, the liquid crystal director should be aligned perpendicular to the plane of light propagation.

    • To measure nₑ, the director should be aligned parallel to the plane of light propagation and the polarization of the light.

  • Reading and Recording: Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs. Read the refractive index from the scale.

Viscosity Measurement with a Rotational Viscometer

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the sample fluid at a constant angular velocity. The viscosity is then calculated from the torque, the angular velocity, and the geometry of the spindle. For nematic liquid crystals, the viscosity is anisotropic and depends on the orientation of the director relative to the flow and velocity gradient.

Step-by-Step Methodology:

  • Instrument and Sample Preparation: Select an appropriate spindle and rotational speed for the expected viscosity of the liquid crystal. Place the sample in a temperature-controlled sample holder.

  • Temperature Equilibration: Allow the sample to reach the desired measurement temperature.

  • Measurement: Immerse the rotating spindle into the sample to the correct depth. Start the motor and allow the reading to stabilize.

  • Data Recording: Record the viscosity reading. For a comprehensive analysis of nematic liquid crystals, viscosity should be measured as a function of temperature and, if possible, with the director aligned in different orientations relative to the shear flow.[6]

Conclusion

The comparative analysis of 4-Methyl-4'-pentyl-1,1'-biphenyl with other 4-alkylbiphenyls highlights the critical role of molecular structure in determining the physicochemical properties and liquid crystalline behavior of these materials. The substitution of a methyl group for a cyano group leads to significant changes in melting point and is expected to influence the clearing point and viscosity. A thorough characterization using the standardized experimental protocols outlined in this guide is essential for understanding the potential of 4-Methyl-4'-pentyl-1,1'-biphenyl and other novel 4-alkylbiphenyls in the development of advanced materials for a variety of applications. This guide provides a framework for such investigations, emphasizing the importance of a systematic and rigorous approach to materials characterization.

References

  • ChemBK. 4-methyl-4'-pentyl-1'-biphenyl. Available from: [Link].

  • Chongqing Chemdad Co., Ltd. 4-methyl-4'-pentyl-1,1'-biphenyl. Available from: [Link].

  • Constant, J. & Raynes, E. P. Flow Aligned Viscosities of Cyanobiphenyls. Molecular Crystals and Liquid Crystals, 39:1-2, 117-124 (1977).
  • NIST. 1,1'-Biphenyl, 4-methyl-4'-pentyl-. In NIST Chemistry WebBook. Available from: [Link].

  • PubChem. 4-Cyano-4'-pentylbiphenyl. In PubChem Compound Database. Available from: [Link].

  • Taylor & Francis Online. 4′-pentyl-4-cyanobiphenyl - 5CB. Liquid Crystals, 1-22 (2024).
  • Wikipedia. 4-Cyano-4'-pentylbiphenyl. Available from: [Link].

  • WorldofTest.com. How Rotational Viscometer Works and Its Role in Determining Viscosity. Available from: [Link].

  • HINOTEK. How an Abbe Refractometer Works: The Principle of Critical Angle. Available from: [Link].

  • Williams College. Expt. 8: Differential Scanning Calorimetry. Available from: [Link].

  • Molecular Expressions. Specialized Microscopy Techniques - Polarized Light Microscope Configuration. Available from: [Link].

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Comparative

Unambiguous Structural Verification of 4-Methyl-4'-pentyl-1,1'-biphenyl: A Comparative Guide to 2D NMR Techniques

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Ambiguity in molecular architecture c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Ambiguity in molecular architecture can lead to misinterpreted biological data and flawed structure-activity relationships (SAR). This guide provides an in-depth, technical comparison of three powerful two-dimensional nuclear magnetic resonance (2D NMR) techniques—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the unequivocal structural validation of 4-Methyl-4'-pentyl-1,1'-biphenyl. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a self-validating and robust analytical approach.

The Challenge: Beyond 1D NMR

One-dimensional (1D) ¹H and ¹³C NMR spectra are foundational for structural analysis. However, for a molecule like 4-Methyl-4'-pentyl-1,1'-biphenyl (C₁₈H₂₂), with its distinct alkyl chains and two substituted phenyl rings, 1D spectra can present challenges. The aromatic region, in particular, may exhibit complex overlapping signals, making definitive proton and carbon assignments difficult. Furthermore, while 1D NMR can identify the types of protons and carbons present, it does not directly reveal the connectivity between different fragments of the molecule. This is where the power of 2D NMR becomes indispensable.

Predicted ¹H and ¹³C NMR Chemical Shifts

To effectively design and interpret our 2D NMR experiments, we will work with a set of predicted ¹H and ¹³C chemical shifts for 4-Methyl-4'-pentyl-1,1'-biphenyl. These predictions, generated using advanced algorithms that analyze a vast database of known structures, provide a reliable roadmap for our analysis.

Predicted ¹H NMR Chemical Shifts for 4-Methyl-4'-pentyl-1,1'-biphenyl

Atom LabelPredicted Chemical Shift (ppm)
H-2', H-6'7.45
H-3', H-5'7.20
H-2, H-67.43
H-3, H-57.15
H-α (pentyl)2.62
H-β (pentyl)1.63
H-γ (pentyl)1.35
H-δ (pentyl)1.33
H-ε (pentyl)0.90
H (methyl)2.38

Predicted ¹³C NMR Chemical Shifts for 4-Methyl-4'-pentyl-1,1'-biphenyl

Atom LabelPredicted Chemical Shift (ppm)
C-1'138.4
C-2', C-6'129.0
C-3', C-5'128.8
C-4'136.9
C-1138.1
C-2, C-6129.5
C-3, C-5126.8
C-4141.1
C-α (pentyl)35.5
C-β (pentyl)31.6
C-γ (pentyl)31.2
C-δ (pentyl)22.6
C-ε (pentyl)14.1
C (methyl)21.1

A Multi-faceted Approach to Structural Validation

No single 2D NMR experiment provides all the necessary information for complete structural elucidation. Instead, a synergistic approach, leveraging the unique strengths of COSY, HSQC, and HMBC, is required for a comprehensive and self-validating analysis.

G cluster_COSY COSY cluster_HSQC HSQC cluster_HMBC HMBC COSY_node Proton-Proton Correlations (¹H-¹H J-coupling) Validation Unambiguous Structure of 4-Methyl-4'-pentyl-1,1'-biphenyl COSY_node->Validation Confirms Alkyl Chain and Aromatic Spin Systems COSY_info Identifies adjacent protons within spin systems (e.g., the pentyl chain). HSQC_node One-Bond Proton-Carbon Correlations (¹JCH) HSQC_node->Validation Assigns Protons to Specific Carbons HSQC_info Directly links each proton to its attached carbon. HMBC_node Long-Range Proton-Carbon Correlations (²JCH, ³JCH) HMBC_node->Validation Links Substituents to Phenyl Rings and Rings Together HMBC_info Connects molecular fragments across multiple bonds.

Correlation Spectroscopy (COSY): Mapping the Proton Network

The COSY experiment is the workhorse for establishing proton-proton (¹H-¹H) connectivity through J-coupling, typically over two to three bonds. For 4-Methyl-4'-pentyl-1,1'-biphenyl, COSY is instrumental in confirming the integrity of the pentyl chain and identifying the coupling patterns within the aromatic rings.

Expected COSY Correlations:
  • Pentyl Chain: A clear correlation pathway will be observed from the terminal methyl protons (H-ε) to the adjacent methylene protons (H-δ), which in turn will correlate with H-γ, then H-β, and finally to the benzylic protons (H-α). This continuous chain of cross-peaks provides unambiguous evidence for the linear pentyl group.

  • Aromatic Rings: Within each phenyl ring, the ortho protons will show strong correlations to their meta neighbors. For the 4-methyl substituted ring, the protons at the 2 and 6 positions will correlate with the protons at the 3 and 5 positions. A similar pattern will be observed for the 4'-pentyl substituted ring.

Experimental Protocol: COSY
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyl-4'-pentyl-1,1'-biphenyl in 0.6 mL of deuterated chloroform (CDCl₃).

  • Spectrometer Setup: On a 500 MHz NMR spectrometer, load a standard COSY pulse program (e.g., cosygpqf).

  • Acquisition Parameters:

    • Set the spectral width in both dimensions to encompass all proton signals (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans (e.g., 4-8) for good signal-to-noise.

    • Use a sufficient number of increments in the indirect dimension (t₁) for adequate resolution (e.g., 256-512).

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation to enhance resolution.

Heteronuclear Single Quantum Coherence (HSQC): The Direct Connection

The HSQC experiment provides a direct correlation between each proton and the carbon to which it is attached via a one-bond J-coupling. This is a highly sensitive technique that is crucial for assigning the ¹³C signals based on the more readily assigned ¹H spectrum.[1][2]

Expected HSQC Correlations:
  • A cross-peak will be observed for every protonated carbon, correlating the ¹H chemical shift with the ¹³C chemical shift of the carbon it is directly bonded to. For example, the proton signal at ~2.62 ppm (H-α of the pentyl group) will show a correlation to the carbon signal at ~35.5 ppm (C-α).

  • The absence of signals for the quaternary carbons (C-1, C-4, C-1', and C-4') is a key feature of the HSQC spectrum and confirms their substitution pattern.

Experimental Protocol: HSQC
  • Sample Preparation: The same sample used for the COSY experiment can be utilized.

  • Spectrometer Setup: Load a standard HSQC pulse program with multiplicity editing (e.g., hsqcedetgpsisp2.4). This will allow for the differentiation of CH/CH₃ and CH₂ signals by their phase.

  • Acquisition Parameters:

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to cover all expected carbon signals (e.g., 0-160 ppm).

    • The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.

  • Processing: Process the data with appropriate window functions to obtain a high-resolution 2D spectrum where CH and CH₃ groups appear with opposite phase to CH₂ groups.

Heteronuclear Multiple Bond Correlation (HMBC): Connecting the Fragments

The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon skeleton of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[1][2] This is how we will connect the methyl and pentyl substituents to their respective phenyl rings and confirm the biphenyl linkage.

Key Expected HMBC Correlations:
  • Methyl Group to Phenyl Ring: The methyl protons (~2.38 ppm) will show correlations to the ortho carbons (C-3, C-5 at ~126.8 ppm) and the ipso-carbon (C-4 at ~141.1 ppm) of the same ring.

  • Pentyl Group to Phenyl Ring: The benzylic protons (H-α at ~2.62 ppm) will show correlations to the ortho carbons (C-3', C-5' at ~128.8 ppm) and the ipso-carbon (C-4' at ~136.9 ppm) of their attached ring.

  • Biphenyl Linkage: Crucially, the protons on one ring will show correlations to the carbons of the other ring across the biphenyl bond. For example, the protons at H-2 and H-6 (~7.43 ppm) should show a weak correlation to the ipso-carbon of the other ring, C-1' (~138.4 ppm). Similarly, H-2' and H-6' (~7.45 ppm) should correlate with C-1 (~138.1 ppm). These correlations are definitive proof of the biphenyl core structure.

Experimental Protocol: HMBC
  • Sample Preparation: The same sample can be used.

  • Spectrometer Setup: Load a standard HMBC pulse program (e.g., hmbcgplpndqf).

  • Acquisition Parameters:

    • Set the ¹H and ¹³C spectral widths as in the HSQC experiment.

    • The long-range coupling constant (ⁿJCH) is optimized for an average value, typically around 8 Hz.

  • Processing: The data is typically processed in magnitude mode.

Comparative Analysis of 2D NMR Techniques for Structural Validation

FeatureCOSYHSQCHMBC
Correlation ¹H-¹H (2-3 bonds)¹H-¹³C (1 bond)¹H-¹³C (2-4 bonds)
Primary Utility Establishing proton spin systems (e.g., alkyl chains)Assigning protonated carbonsElucidating the carbon skeleton and connecting functional groups
Sensitivity HighVery HighModerate
Key Information for 4-Methyl-4'-pentyl-1,1'-biphenyl Confirms the structure of the pentyl chain and aromatic coupling patterns.Links every proton to its directly attached carbon.Confirms the attachment points of the methyl and pentyl groups and the biphenyl linkage.

Conclusion

By systematically applying COSY, HSQC, and HMBC 2D NMR techniques, we can move from a collection of individual signals to a complete and unambiguously validated structure of 4-Methyl-4'-pentyl-1,1'-biphenyl. The COSY experiment confirms the proton connectivity within the alkyl and aromatic moieties. The HSQC experiment provides a direct and highly sensitive method for assigning each protonated carbon. Finally, the HMBC experiment acts as the ultimate structural arbiter, connecting all the molecular fragments and confirming the overall architecture of the molecule. This integrated approach exemplifies a robust, self-validating system for structural elucidation, providing the high level of confidence required in modern chemical research and development.

References

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 26, 2026, from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved January 26, 2026, from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved January 26, 2026, from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved January 26, 2026, from [Link]

  • University of Chicago. (n.d.). Experiment Guides. NMR Facility – Chemistry Department. Retrieved January 26, 2026, from [Link]

  • Bruker. (2006, May 16). 1D and 2D Experiments Step-by-Step Tutorial - Advanced Experiments. Retrieved January 26, 2026, from [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT. Retrieved January 26, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Comparative Guide to Cross-Coupling Methods for Biphenyl Synthesis

For Researchers, Scientists, and Drug Development Professionals The biphenyl motif is a cornerstone in modern chemistry, appearing as a privileged scaffold in numerous pharmaceuticals, agrochemicals, and functional mater...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The biphenyl motif is a cornerstone in modern chemistry, appearing as a privileged scaffold in numerous pharmaceuticals, agrochemicals, and functional materials. The efficient construction of the biaryl carbon-carbon bond is therefore a critical endeavor in synthetic organic chemistry. Over the past several decades, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose. This guide provides an in-depth, objective comparison of the most prominent cross-coupling methods for biphenyl synthesis: the Suzuki-Miyaura, Stille, Negishi, Kumada, and Hiyama reactions. Drawing upon established experimental data and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions in selecting the optimal synthetic strategy for their specific target.

The Foundation: A Shared Catalytic Cycle

At the heart of these powerful transformations lies a common mechanistic framework catalyzed by a palladium complex. While each named reaction possesses unique characteristics dictated by the nature of the organometallic nucleophile, they all generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this fundamental pathway is crucial for troubleshooting and optimizing reaction conditions.

Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L_n Ar-Pd(II)-Ar'L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)-Ar'L_n Transmetalation (Ar'-M) Ar-Pd(II)-Ar'L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L_n->Ar-Ar' Biphenyl Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step and is influenced by the nature of the halide (I > Br > Cl) and the electron density of the aryl halide. The subsequent transmetalation step involves the transfer of the second aryl group (Ar') from an organometallic reagent (Ar'-M) to the palladium center, displacing the halide. The specific organometallic reagent used defines the named reaction. Finally, reductive elimination from the diarylpalladium(II) complex yields the desired biphenyl product (Ar-Ar') and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method for biphenyl synthesis, celebrated for its operational simplicity, mild reaction conditions, and the low toxicity of its reagents and byproducts.[1][2] It employs an organoboron reagent, typically an arylboronic acid or ester, as the nucleophilic partner.[3]

Mechanistic Rationale for Experimental Choices

The key to a successful Suzuki coupling lies in the activation of the organoboron species for transmetalation. Boronic acids are relatively stable and require a base to form a more nucleophilic "ate" complex. This is a critical experimental parameter.

Suzuki Mechanism cluster_0 Catalytic Cycle cluster_1 Boron Activation Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 [Ar'-B(OH)3]- [Ar'-B(OH)3]- Ar'-B(OH)2->[Ar'-B(OH)3]- + Base (-OH) [Ar'-B(OH)3]-->Ar-Pd(II)-X Enters Cycle

Caption: Simplified mechanism of the Suzuki-Miyaura coupling highlighting base activation.

  • Base Selection: The choice of base is crucial. Inorganic bases like Na₂CO₃, K₂CO₃, and K₃PO₄ are commonly used in aqueous or biphasic solvent systems.[4][5] The base not only activates the boronic acid but also neutralizes the halide byproduct. The strength of the base can influence the reaction rate and the tolerance of base-sensitive functional groups.

  • Solvent System: Suzuki reactions are often performed in biphasic solvent systems (e.g., toluene/water, THF/water) which facilitate the interaction of the organic-soluble catalyst and aryl halide with the water-soluble base and activated boronic acid.[5] The use of water as a solvent is also environmentally advantageous.[4]

  • Ligand Choice: The ligand on the palladium catalyst plays a critical role in stabilizing the active species and promoting the individual steps of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have significantly expanded the scope of the Suzuki reaction to include less reactive aryl chlorides.[6]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for a ligand-free Suzuki-Miyaura coupling in an aqueous medium.[4]

  • Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), sodium carbonate (2.0 mmol), and palladium(II) acetate (0.5 mol%).

  • Solvent Addition: Add a mixture of distilled water (3.5 mL) and an organic co-solvent such as ethanol or acetone (3.0 mL).

  • Reaction Conditions: Stir the mixture vigorously at the desired temperature (typically ranging from room temperature to reflux) for the required time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC.

  • Workup: After completion, cool the reaction mixture to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Stille Coupling: High Functional Group Tolerance at a Cost

The Stille reaction utilizes organotin reagents (organostannanes) as the nucleophilic partner.[2] Its primary advantage is the exceptional tolerance of a wide array of functional groups, as organostannanes are generally stable to air and moisture and do not require basic or acidic activators.[7]

Mechanistic Rationale for Experimental Choices

The mechanism of the Stille coupling closely follows the general catalytic cycle.[8] The transmetalation step is often the rate-determining step, and its efficiency is influenced by the nature of the groups on the tin atom and the ligands on the palladium.[9]

Stille Mechanism Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L_n Ar-Pd(II)-Ar'L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)-Ar'L_n Transmetalation (Ar'-SnR3) Ar-Pd(II)-Ar'L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L_n->Ar-Ar' Biphenyl Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

  • Organostannane Reagents: The reactivity of the organostannane is a key consideration. The rate of transfer of the aryl group from tin to palladium follows the general trend: alkynyl > alkenyl > aryl > alkyl.[5] To facilitate the selective transfer of the desired aryl group, "non-transferable" groups like methyl or butyl are commonly used for the other three substituents on the tin atom.[5]

  • Additives: The addition of copper(I) salts can significantly accelerate the reaction rate, likely by facilitating the transmetalation step.[9] Lithium chloride is also often used to enhance the reaction rate by stabilizing the transition state during oxidative addition and increasing the polarity of the solvent.[5]

  • Toxicity Concerns: The primary drawback of the Stille coupling is the high toxicity of organotin compounds and their byproducts, which can be challenging to remove completely from the final product.[2][7] This is a significant consideration, especially in the context of pharmaceutical synthesis.

Representative Experimental Protocol: Stille Coupling

The following is a general procedure for a Stille cross-coupling reaction.[7]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl halide (1.0 eq) in an anhydrous solvent such as DMF or dioxane.

  • Reagent Addition: Add LiCl (5.3 eq), CuI (0.1 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 eq) to the solution.

  • Initiation: Purge the mixture with the inert gas for several minutes before adding the organostannane reagent (1.15 eq).

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (e.g., 40-100 °C) and stir for the required duration (which can range from a few hours to several days).

  • Workup: Upon completion, cool the reaction and quench with an aqueous solution of KF or NH₄OH to precipitate the tin byproducts. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

The Negishi Coupling: High Reactivity with Sensitive Reagents

The Negishi coupling employs highly reactive organozinc reagents as the nucleophilic partner, often leading to faster reaction times and milder reaction conditions compared to other methods.[2][10] This high reactivity also contributes to its excellent functional group tolerance.[2]

Mechanistic Rationale for Experimental Choices

The high nucleophilicity of organozinc reagents facilitates a rapid transmetalation step.[2] However, this reactivity also necessitates careful handling to avoid decomposition.

Negishi Mechanism Pd(0) or Ni(0) Pd(0) or Ni(0) Ar-M(II)-X Ar-M(II)-X Pd(0) or Ni(0)->Ar-M(II)-X Oxidative Addition (Ar-X) Ar-M(II)-Ar' Ar-M(II)-Ar' Ar-M(II)-X->Ar-M(II)-Ar' Transmetalation (Ar'-ZnX) Ar-M(II)-Ar'->Pd(0) or Ni(0) Reductive Elimination Ar-Ar' Ar-Ar' Ar-M(II)-Ar'->Ar-Ar' Biphenyl Product Kumada Mechanism Pd(0) or Ni(0) Pd(0) or Ni(0) Ar-M(II)-X Ar-M(II)-X Pd(0) or Ni(0)->Ar-M(II)-X Oxidative Addition (Ar-X) Ar-M(II)-Ar' Ar-M(II)-Ar' Ar-M(II)-X->Ar-M(II)-Ar' Transmetalation (Ar'-MgX) Ar-M(II)-Ar'->Pd(0) or Ni(0) Reductive Elimination Ar-Ar' Ar-Ar' Ar-M(II)-Ar'->Ar-Ar' Biphenyl Product

Caption: Catalytic cycle of the Kumada cross-coupling reaction.

  • Grignard Reagents: The high reactivity of Grignard reagents restricts the presence of acidic protons (e.g., -OH, -NH, -COOH) and electrophilic functional groups (e.g., esters, ketones, nitriles) in the substrates. [11]* Catalyst Choice: Both nickel and palladium catalysts are used, with nickel often being preferred due to its lower cost and high reactivity. [8]* Reaction Conditions: Similar to the Negishi coupling, the Kumada reaction requires strictly anhydrous and anaerobic conditions to prevent the quenching of the Grignard reagent. [11]

Representative Experimental Protocol: Kumada Coupling

The following is a general procedure for a Kumada cross-coupling reaction.

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, add the aryl halide and the nickel or palladium catalyst in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Grignard Addition: Slowly add the Grignard reagent (typically a commercially available solution or freshly prepared) to the reaction mixture at a controlled temperature (often room temperature or below).

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature for the necessary time, monitoring its progress.

  • Workup: Carefully quench the reaction by the slow addition of a dilute acid solution (e.g., 1 M HCl). Extract the product with an organic solvent.

  • Purification: Wash the organic extracts, dry, and concentrate. Purify the crude product by chromatography or recrystallization.

The Hiyama Coupling: A Fluoride-Activated Silicon Approach

The Hiyama coupling employs organosilanes as the nucleophilic partner and offers a less toxic alternative to the Stille coupling. [12][13]The C-Si bond is relatively inert and requires activation, typically with a fluoride source, to facilitate transmetalation. [12]

Mechanistic Rationale for Experimental Choices

The activation of the organosilane is the defining feature of the Hiyama coupling. [14]

Hiyama Mechanism cluster_0 Catalytic Cycle cluster_1 Silicon Activation Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Ar'-SiR3 Ar'-SiR3 [Ar'-SiR3F]- [Ar'-SiR3F]- Ar'-SiR3->[Ar'-SiR3F]- + Fluoride (F-) [Ar'-SiR3F]-->Ar-Pd(II)-X Enters Cycle

Sources

Comparative

A Comparative Guide to the Influence of the Pentyl Group on the Liquid Crystalline Properties of 4-Methyl-4'-pentyl-1,1'-biphenyl

Introduction Liquid crystals (LCs) represent a unique state of matter, possessing the fluidity of liquids while maintaining the long-range orientational order characteristic of crystalline solids. This duality, born from...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Liquid crystals (LCs) represent a unique state of matter, possessing the fluidity of liquids while maintaining the long-range orientational order characteristic of crystalline solids. This duality, born from the anisotropic nature of their constituent molecules, is the foundation of their utility in a vast array of technologies, most notably liquid crystal displays (LCDs). The molecular architecture of a compound is the primary determinant of its liquid crystalline behavior—or lack thereof. A typical thermotropic liquid crystal molecule, or mesogen, consists of a rigid core that promotes orientational order and flexible terminal groups that modulate the physical properties, such as the temperature range of the liquid crystal phase.

The biphenyl scaffold is one of the most fundamental and widely studied rigid cores in the design of calamitic (rod-shaped) liquid crystals.[1] By chemically modifying the terminal positions of this core, a rich variety of mesophases and properties can be engineered. This guide provides an in-depth technical comparison of 4-Methyl-4'-pentyl-1,1'-biphenyl, analyzing the specific role of its pentyl and methyl terminal groups in dictating its thermal and phase behavior. We will objectively compare its performance and properties against key structural analogues, supported by established experimental data, to provide a clear understanding of the subtle yet critical structure-property relationships in this class of materials.

Section 1: The Molecular Architecture of Biphenyl-Based Mesogens

The emergence of a liquid crystal phase is a delicate balance between intermolecular forces that favor ordered packing and thermal energy that promotes disorder. In biphenyl systems, this balance is tuned by three key structural features: the rigid core, the length and nature of flexible alkyl chains, and the presence of polar substituents.

  • The Biphenyl Core: The 1,1'-biphenyl group provides the essential rigidity and rod-like shape necessary for anisotropic intermolecular interactions. The two phenyl rings are not coplanar, exhibiting a dihedral angle that is influenced by both its environment and adjacent functional groups.[2] This core structure is the primary driver for the parallel alignment that defines the nematic phase, the simplest of the liquid crystal phases.

  • The Role of Flexible Alkyl Chains: The addition of alkyl chains (like the pentyl group) to the rigid core is a critical design strategy. Their primary functions are:

    • Disruption of Crystalline Packing: The flexible, non-polar chains interfere with the highly ordered, three-dimensional lattice of the solid state. This disruption typically lowers the energy required to break the crystal lattice, resulting in a lower melting point (T_m).[3]

    • Enhancement of Anisotropy: Longer alkyl chains increase the molecule's overall aspect ratio (length-to-width). A higher aspect ratio generally enhances the stability of the liquid crystal phase, often leading to a higher clearing point (T_c), the temperature at which the material transitions to an isotropic liquid.[3][4]

    • Promotion of Mesophase Diversity: In longer-chain homologues, the tendency for molecules to self-associate can lead to the formation of more ordered smectic phases, which possess layered structures in addition to orientational order.[5]

  • The Impact of Polar Groups: The introduction of a strongly polar group, such as a cyano (-CN) or nitro (-NO₂) group, dramatically alters the intermolecular forces. The large dipole moments induce strong, anti-parallel correlations between neighboring molecules, significantly enhancing the stability of the mesophase and often leading to a wide nematic range even at room temperature.[6]

Section 2: A Comparative Analysis of 4-Methyl-4'-pentyl-1,1'-biphenyl

To understand the specific contributions of the pentyl and methyl groups in our target molecule, we must compare its properties with those of its structural relatives. The data summarized below provides a clear narrative of how each substituent tunes the material's thermal behavior.

CompoundMolecular StructureMelting Point (T_m) [°C]Clearing Point (T_c) [°C]Mesophase(s)
BiphenylC₁₂H₁₀69–72N/ANone
4-MethylbiphenylC₁₃H₁₂49–50[7]N/ANone
4-Methyl-4'-pentyl-1,1'-biphenyl C₁₈H₂₂ 47–51 [8]Not Reported Likely None
4-Cyano-4'-pentylbiphenyl (5CB)C₁₈H₁₉N22.5[9]35.0[9]Nematic

Analysis of Structure-Property Relationships:

  • From Biphenyl to Alkylated Biphenyls: The parent biphenyl molecule is a crystalline solid with a relatively high melting point of ~70°C. The addition of a short methyl group in 4-Methylbiphenyl significantly disrupts the crystal packing, lowering the melting point by approximately 20°C.[7] This demonstrates the "plasticizing" effect of even a small alkyl substituent. However, the methyl group does not sufficiently increase the molecular anisotropy to induce a liquid crystal phase.

  • The Role of the Pentyl Group: In 4-Methyl-4'-pentyl-1,1'-biphenyl, the addition of a pentyl chain to the 4-Methylbiphenyl structure results in only a minor change to the melting point, which remains in the 47-51°C range.[8] While the pentyl group increases the molecule's length, the absence of a reported clearing point in the literature strongly suggests that it is not mesogenic, or at best, possesses a monotropic phase (a liquid crystal phase that is only observed upon cooling, below the melting point). The combined asymmetry and modest increase in anisotropy are insufficient to stabilize a liquid crystal phase above its melting temperature.

  • The Critical Impact of a Polar Group: The 5CB Comparison: The most illuminating comparison is with the renowned liquid crystal 4-cyano-4'-pentylbiphenyl, commonly known as 5CB.[9] Structurally, 5CB is very similar to our target molecule, replacing the non-polar methyl group with a highly polar cyano group. This single substitution has a profound effect:

    • The melting point is dramatically lowered to 22.5°C.[9]

    • A stable nematic liquid crystal phase is established over a 12.5°C range, with a clearing point of 35.0°C.[9]

This stark contrast proves that while the pentyl group is a necessary component for modulating melting behavior and increasing molecular length, it is the strong dipole of the cyano group that provides the dominant intermolecular force required to stabilize the nematic phase in this system. The pentyl group's influence is secondary and enabling, rather than phase-directing.

Section 3: Experimental Methodologies for Characterization

The characterization of a potential liquid crystalline material is a multi-step process. Each technique provides a unique piece of the puzzle, and their combined results offer a definitive picture of the material's phase behavior.

G cluster_0 Characterization Workflow synthesis Sample Synthesis & Purification dsc DSC Analysis (Phase Transition Temperatures) synthesis->dsc Initial Screening pom Polarized Optical Microscopy (Phase Identification) dsc->pom Corroboration xrd X-Ray Diffraction (Structural Analysis) pom->xrd If Smectic Phase is Suspected

Experimental workflow for liquid crystal characterization.
Protocol 1: Differential Scanning Calorimetry (DSC)

DSC is the primary technique for quantitatively measuring the temperatures and enthalpy changes associated with phase transitions.[10]

Objective: To determine the melting (solid-to-LC/liquid) and clearing (LC-to-isotropic liquid) transition temperatures.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard (T_m = 156.6°C).[11] This ensures the accuracy of the measured transitions.

  • Sample Preparation: Accurately weigh 3-5 mg of the purified sample into a standard aluminum hermetic pan. Seal the pan to prevent sublimation during heating.

  • Thermal Program: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidation.[12]

  • Data Acquisition: Execute a heat-cool-heat cycle to observe both heating and cooling transitions and to erase any previous thermal history. A typical program is:

    • Equilibrate at a temperature well below the expected melting point (e.g., 0°C).

    • Heat from 0°C to a temperature above the expected clearing point (e.g., 80°C) at a rate of 10°C/min.

    • Cool from 80°C back to 0°C at 10°C/min.

    • Re-heat from 0°C to 80°C at 10°C/min.

  • Data Analysis: Analyze the thermogram from the second heating scan. Endothermic peaks correspond to transitions requiring energy input, such as melting and clearing. The peak onset temperature is typically reported as the transition temperature. The absence of a second peak after melting indicates the absence of a thermotropic liquid crystal phase.

Protocol 2: Polarized Optical Microscopy (POM)

POM is a qualitative technique used to visually identify and characterize the unique optical textures of different liquid crystal phases.[13][14]

Objective: To visually confirm the presence and identify the type of liquid crystal phase.

Methodology:

  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide. Heat the slide on a calibrated hot stage to a temperature above the material's melting point. Place a coverslip on top to create a thin film.

  • Microscope Setup: Place the slide on the hot stage of a polarizing microscope equipped with crossed polarizers.

  • Observation: Slowly cool the sample from the isotropic liquid state at a controlled rate (e.g., 1-5°C/min).

  • Phase Identification:

    • Isotropic Liquid: The field of view will be completely dark, as the isotropic liquid does not rotate the plane of polarized light.

    • Nematic Phase: As the material transitions into the nematic phase, birefringent domains will appear. The characteristic texture is often "schlieren" (with dark brushes) or "marbled."[14] These textures arise from variations in the local orientation of the liquid crystal director.

    • Crystalline Solid: Upon further cooling, the material will crystallize, forming sharp, well-defined crystal fronts and a static, often highly birefringent, solid texture.

Synthesis of Structure-Property Insights

The relationship between molecular structure and the resulting liquid crystalline properties is a cornerstone of materials science. The comparisons made in this guide can be distilled into a logical framework.

G cluster_0 Molecular Features cluster_1 Physical Properties core Rigid Biphenyl Core tc Higher Clearing Point (T_c) core->tc Provides Anisotropy alkyl Flexible Alkyl Chain (e.g., Pentyl) tm Lower Melting Point (T_m) alkyl->tm Disrupts Packing alkyl->tc Increases Aspect Ratio polar Strong Polar Group (e.g., Cyano) polar->tc Strongly Stabilizes meso Stable Mesophase polar->meso Induces Phase tm->meso widens range tc->meso

Logical relationship between molecular features and LC properties.

This diagram illustrates that while both the rigid core and the alkyl chain contribute to a higher clearing point, the effect of a strong polar group is far more pronounced in stabilizing the mesophase. The primary and most reliable effect of the pentyl group is the lowering of the melting point.

Conclusion

The stark contrast with 4-cyano-4'-pentylbiphenyl (5CB) underscores a fundamental principle in the design of mesogens: the presence of strong, dipole-inducing terminal groups is often the most critical factor in stabilizing a liquid crystal phase and achieving a wide operational temperature range. For researchers and drug development professionals, this guide highlights the necessity of considering the holistic interplay of all molecular components—rigid core, flexible chains, and polar functionality—when designing materials with specific phase behaviors.

References

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  • Taylor & Francis. (2024, January 21). 4'-pentyl-4-cyanobiphenyl - 5CB. Retrieved from [Link]

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  • MDPI. (n.d.). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. Retrieved from [Link]

  • NIST. (n.d.). 1,1'-Biphenyl, 4-methyl-. Retrieved from [Link]

  • ResearchGate. (2016, January 5). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Retrieved from [Link]

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  • Rice University. (n.d.). 2D-Wide angle X-ray Scattering (WAXD) studies of Liquid crystals. Retrieved from [Link]

  • University of Colorado. (n.d.). Polarization Microscope Pictures of Liquid Crystals. Retrieved from [Link]

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  • MDPI. (2022, October 3). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. Retrieved from [Link]

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  • ResearchGate. (2022, August 3). Perspective on structure-property relationship of room temperature single-component liquid crystals. Retrieved from [Link]

  • PubMed Central. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

  • SpringerLink. (2012, June 15). Application of X-ray resonant diffraction to structural studies of liquid crystals. Retrieved from [Link]

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  • RSC Publishing. (2025, February 14). Innovative molecular design of bridged biphenyls for calamitic nematic liquid crystals with extensive π-conjugated mesogens. Retrieved from [Link]

  • ResearchGate. (2006, August). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Retrieved from [Link]

  • MDPI. (n.d.). Design and Characterization of a Fully Automated Free-Standing Liquid Crystal Film Holder. Retrieved from [Link]

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  • White Rose Research Online. (2025, January 13). Twist-bend liquid crystal phases and molecular structure - the role of methoxybiphenyl. Retrieved from [Link]

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Validation

A Comparative Guide to Liquid Crystal Additives: The Functional Distinction Between Achiral Modifiers and Chiral Dopants

This guide provides an in-depth comparison of the functional roles of different additives in liquid crystal (LC) mixtures. We will analyze the specified topic molecule, 4-Methyl-4'-pentyl-1,1'-biphenyl, and contrast its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the functional roles of different additives in liquid crystal (LC) mixtures. We will analyze the specified topic molecule, 4-Methyl-4'-pentyl-1,1'-biphenyl, and contrast its theoretical performance as an achiral modifier with that of industry-standard commercial chiral dopants. This analysis is grounded in the fundamental principles of liquid crystal physics and supported by established experimental protocols.

Introduction: The Critical Role of Additives in Liquid Crystal Formulations

Modern liquid crystal applications, from high-resolution displays to advanced optical sensors, rarely use a single compound. Instead, they rely on precisely formulated mixtures where each component serves a specific purpose. Additives, often used in small concentrations, are critical for tuning the bulk properties of a nematic liquid crystal host. These additives can be broadly classified into two categories:

  • Achiral Modifiers: These molecules lack chirality (they are superimposable on their mirror image). Their primary role is to adjust the physical properties of the host mixture, such as the temperature range of the liquid crystal phase (mesophase), viscosity, and dielectric anisotropy. They do not induce a macroscopic helical structure.

  • Chiral Dopants: These are optically active molecules that, when added to a nematic host, break its mirror symmetry and induce the formation of a helical superstructure.[1] This new phase is known as a chiral nematic or cholesteric liquid crystal. The defining performance metric of a chiral dopant is its Helical Twisting Power (HTP).[1]

This guide will elucidate this crucial distinction by examining 4-Methyl-4'-pentyl-1,1'-biphenyl and comparing its projected function against the well-characterized performance of a widely used commercial chiral dopant.

Analysis of the Target Molecule: 4-Methyl-4'-pentyl-1,1'-biphenyl

To begin, we must clarify the nature of the topic molecule. A detailed examination of its structure is essential.

Molecular Structure: 4-Methyl-4'-pentyl-1,1'-biphenyl consists of a biphenyl core with a methyl group (-CH₃) at the 4-position of one phenyl ring and a pentyl group (-C₅H₁₁) at the 4'-position of the other.

A critical analysis of this structure reveals that it contains no chiral centers (asymmetric carbon atoms) and does not possess the restricted rotation necessary for atropisomerism under normal conditions.[2] Therefore, 4-Methyl-4'-pentyl-1,1'-biphenyl is an achiral molecule.

Projected Role as an Achiral Modifier: As an achiral compound, its primary function in a liquid crystal host would be to modify its physical properties. It is structurally similar to the well-known nematic liquid crystal 4-cyano-4'-pentylbiphenyl (5CB), differing by the substitution of a methyl group for the highly polar cyano group.[3]

Based on established structure-property relationships in liquid crystals, adding 4-Methyl-4'-pentyl-1,1'-biphenyl to a nematic host like 5CB would be expected to:

  • Alter the Nematic-Isotropic Transition Temperature (Tₙᵢ): The clearing point of the mixture would likely change. The magnitude and direction of this change depend on the geometric and chemical compatibility of the dopant with the host.

  • Affect Viscosity: The addition of any solute will affect the bulk viscosity of the LC mixture.

  • Modify Dielectric Anisotropy (Δε): Replacing a highly polar molecule with a less polar one would lower the overall dielectric anisotropy of the mixture.

Crucially, its Helical Twisting Power (HTP) is zero. It cannot induce a chiral nematic phase.

Benchmark Commercial Chiral Dopant: S-811

To provide a clear contrast, we will use S-811, a well-established commercial chiral dopant, as our benchmark.[1][4]

Molecular Structure: The chemical name for S-811 is S-(+)-2-Octyl 4-(4-hexyloxybenzoyloxy)benzoate. Its structure contains a chiral center in the 2-octyl chain, making it optically active.

Primary Function and Performance: The sole purpose of adding S-811 to a nematic host is to induce a helical twist. Its performance is quantified by its Helical Twisting Power (HTP), which is a measure of the dopant's efficiency in inducing this twist. HTP is defined by the equation:

HTP = (p * c)⁻¹

where p is the pitch of the induced helix (in μm) and c is the concentration of the dopant by weight.[5] A high HTP value is desirable, as it means a smaller amount of the dopant is needed to achieve a desired pitch, minimizing potential disruption to the host's other physical properties.[6] S-811 is known to be a high HTP dopant.[7] Its enantiomer, R-811, induces a helix of the opposite handedness.[1][8]

Comparative Analysis: Achiral Modifier vs. Chiral Dopant

The distinct roles of these two molecules are summarized below.

Feature4-Methyl-4'-pentyl-1,1'-biphenyl (Projected)S-811 (Commercial Standard)
Chirality AchiralChiral
Primary Function Modify physical properties (e.g., Tₙᵢ, viscosity)Induce a helical (cholesteric) phase
Key Performance Metric Effect on Nematic-Isotropic Transition (ΔTₙᵢ)Helical Twisting Power (HTP)
HTP Value 0 µm⁻¹> 80 µm⁻¹ (Typical, host-dependent)[6]
Resulting LC Phase Nematic (modified)Chiral Nematic (Cholesteric)

Experimental Protocols for Performance Evaluation

To validate the functions described above, specific experimental procedures are required. The following sections detail the methodologies for characterizing both an achiral modifier and a chiral dopant.

Objective: To quantify the effect of adding 4-Methyl-4'-pentyl-1,1'-biphenyl on the nematic-isotropic transition temperature of a nematic host (e.g., 5CB).

Methodology: Polarized Light Microscopy with a Hot Stage

  • Preparation of Mixtures:

    • Prepare a series of mixtures of the achiral modifier in the nematic host (5CB) with varying weight concentrations (e.g., 0%, 1%, 2%, 5% w/w).

    • For each concentration, weigh the components precisely using an analytical balance.

    • Place the components in a vial, heat them above the clearing point of the host until the mixture is a uniform isotropic liquid.

    • Vortex the mixture thoroughly to ensure homogeneity.

  • Sample Cell Preparation:

    • Prepare a thin sample cell by placing a small droplet of the mixture onto a clean microscope slide and covering it with a coverslip. The cell gap should be approximately 5-10 µm.

  • Microscopy and Thermal Analysis:

    • Place the slide on a calibrated hot stage mounted on a polarized light microscope.

    • Heat the sample at a controlled rate (e.g., 1°C/min) into the isotropic phase (the view under crossed polarizers will become completely dark).

    • Cool the sample slowly (e.g., 1°C/min).

    • The temperature at which birefringent domains (indicative of the nematic phase) first appear upon cooling is recorded as the nematic-isotropic transition temperature (Tₙᵢ or clearing point).[9][10]

    • Repeat the heating/cooling cycle at least three times for each sample to ensure reproducibility.

  • Data Analysis:

    • Plot the measured Tₙᵢ as a function of the concentration of the achiral modifier.

    • The slope of this plot indicates the modifier's effectiveness at suppressing or elevating the clearing point.

Workflow for Characterizing an Achiral Modifier

G cluster_prep Mixture Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh Weigh Host (5CB) & Modifier mix Combine, Heat & Vortex weigh->mix cell Prepare Microscope Cell mix->cell heat Heat on Hot Stage (to Isotropic) cool Cool Slowly (1°C/min) heat->cool observe Record Tₙᵢ at Nematic Phase Appearance cool->observe plot Plot Tₙᵢ vs. Concentration observe->plot analyze Determine ΔTₙᵢ / %wt plot->analyze

Caption: Workflow for measuring the effect of an achiral additive on Tₙᵢ.

Objective: To determine the HTP of a chiral dopant (e.g., S-811) in a nematic host (5CB).

Methodology: The Grandjean-Cano Wedge Cell Method

Causality: This method relies on the principle that when a chiral nematic liquid crystal is confined in a wedge-shaped cell with planar anchoring, its helical structure is frustrated. The frustration is relieved by the formation of periodic defect lines, known as Grandjean-Cano disclinations.[11][12] The distance between these lines is directly related to the helical pitch.

  • Preparation of the Chiral Mixture:

    • Prepare a mixture of the chiral dopant (S-811) in the nematic host (5CB) at a known, low concentration (e.g., 1% w/w). A low concentration ensures the pitch is large enough to be measured accurately.

    • Homogenize the mixture by heating it into the isotropic phase and vortexing.

  • Wedge Cell Assembly:

    • Use two flat glass slides with a planar alignment layer (e.g., rubbed polyimide).

    • Create a wedge by inserting a thin spacer (e.g., a 20 µm mylar shim) along one edge between the two slides, while the opposite edges are in contact. The rubbing directions on the two slides should be parallel.

    • Fill the cell with the chiral mixture via capillary action in its isotropic phase.

  • Microscopic Observation:

    • Place the filled wedge cell on the stage of a polarized light microscope.

    • Allow the cell to cool slowly to room temperature to form the chiral nematic phase.

    • A series of parallel lines (disclinations) perpendicular to the wedge gradient will be visible.

  • Pitch and HTP Calculation:

    • Measure the distance, x, between several consecutive disclination lines using a calibrated eyepiece reticle or imaging software. Let the total number of lines be m.

    • The pitch (p) is related to the wedge angle (α) and the line spacing. The cell thickness changes by p/2 between two consecutive disclination lines.

    • The pitch can be calculated using the formula: p = 2 * x * tan(α) . The wedge angle α must be known or measured independently (e.g., via interferometry).

    • Once the pitch p is determined, calculate the HTP using the formula: HTP = (p * c)⁻¹ , where c is the weight fraction of the dopant.

Workflow for HTP Measurement via Grandjean-Cano Method

G cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation prep_mix Prepare Chiral LC Mixture (e.g., 1% S-811 in 5CB) fill_cell Fill Cell via Capillary Action prep_mix->fill_cell prep_cell Assemble Wedge Cell (Planar Alignment) prep_cell->fill_cell observe Observe Disclination Lines Under Polarized Microscope fill_cell->observe measure_x Measure Distance 'x' Between Lines observe->measure_x calc_p Calculate Pitch: p = 2 * x * tan(α) measure_x->calc_p calc_htp Calculate HTP: HTP = (p * c)⁻¹ calc_p->calc_htp

Caption: Workflow for measuring Helical Twisting Power (HTP).

Conclusion and Application Context

The analysis clearly demonstrates that 4-Methyl-4'-pentyl-1,1'-biphenyl and commercial chiral dopants like S-811 are fundamentally different materials with non-overlapping functions.

  • 4-Methyl-4'-pentyl-1,1'-biphenyl , as an achiral molecule, would serve as a modifier to tune the thermodynamic and viscoelastic properties of a nematic liquid crystal. A researcher would use such a compound when the goal is to adjust the operating temperature range or response time of a device based on the nematic phase.

  • S-811 , as a chiral dopant, is a functional material used to create a new phase of matter—the chiral nematic phase. A scientist would select S-811 or a similar chiral dopant when designing devices that rely on the unique optical properties of a helical structure, such as selective reflection (for color filters or reflective displays), optical rotation, or fast-switching electro-optical effects found in short-pitch cholesteric materials.

This guide underscores the importance of understanding molecular structure and its direct relationship to function in the field of liquid crystal materials. While both types of additives are valuable tools for materials scientists, they are not interchangeable and are selected based on entirely different performance criteria.

References

  • Goodby, J. W., et al. (2024). 4'-pentyl-4-cyanobiphenyl - 5CB. Taylor & Francis Online. Retrieved from [Link]

  • Lin, Y. H., et al. (2021). Overlooked Ionic Contribution of a Chiral Dopant in Cholesteric Liquid Crystals. MDPI. Retrieved from [Link]

  • Kitzerow, H. S. (2015). Simple method for accurate measurements of the cholesteric pitch using a “stripe–wedge” Grandjean–Cano cell. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Liquid crystal. Retrieved from [Link]

  • Wikipedia. (2023). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of the used substances: (a) chiral dopant S-811.... Retrieved from [Link]

  • Earl, D. J., & Wilson, M. R. (2003). Calculating the helical twisting power of chiral dopants. Journal of Materials Chemistry. Retrieved from [Link]

  • Gerber, P. R. (1981). On the Determination of the Cholesteric Screw Sense by the Grandjean-Cano-Method. Zeitschrift für Naturforschung A. Retrieved from [Link]

  • Arts, M., et al. (2022). The helical twisting power of chiral dopants in lyotropic chromonic liquid crystals. Soft Matter. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Chirality of symmetrically substituted biphenyl. Retrieved from [Link]

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  • Lee, C. L., et al. (2009). Measurement of helical twisting power based on axially symmetrical photo-aligned dye-doped liquid crystal film. Optica Publishing Group. Retrieved from [Link]

  • Sahu, R., et al. (2014). Optical Activity of Chiral 4-Cyano 4'pentylbiphenyl: A Computational Study. International Journal of Engineering Inventions. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral dopant used: (a) R811; (b) CB15; (c) S2011; (d) CC. Retrieved from [Link]

  • Google Patents. (n.d.). GB2329636A - Chiral dopants.
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  • ResearchGate. (2015). Accurate Measurement of the Helical Twisting Power of Chiral Dopants. Retrieved from [Link]

  • Singh, S., et al. (2023). Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. MDPI. Retrieved from [Link]

  • Merck Group. (n.d.). licristal® Brochure. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 4'-Pentyl-4-biphenylcarbonitrile, liquid crystal (nematic), 98%. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of the chiral dopant, S-811, used in this study. Retrieved from [Link]

  • Li, Y., et al. (2015). Novel planar chiral dopants with high helical twisting power and structure-dependent functions. Journal of Materials Chemistry C. Retrieved from [Link]

  • Mahmood, T., et al. (2014). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. Journal of The Chemical Society of Pakistan. Retrieved from [Link]

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Comparative

A comparative analysis of the cytotoxic activity of various unsymmetrical biphenyls

A Comparative Guide to the Cytotoxic Activity of Unsymmetrical Biphenyls Abstract The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Unsymmetrical su...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Cytotoxic Activity of Unsymmetrical Biphenyls

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Unsymmetrical substitution allows for fine-tuning of steric and electronic properties, leading to compounds with potent and selective biological activities. This guide provides a comparative analysis of the cytotoxic activity of distinct classes of unsymmetrical biphenyls, highlighting their potential as anticancer agents. We delve into the structure-activity relationships, mechanisms of action, and provide standardized protocols for assessing their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and expand upon the therapeutic potential of this versatile chemical class.

Introduction: The Significance of the Unsymmetrical Biphenyl Scaffold

Biphenyl derivatives are prevalent in natural products and synthetic drugs, exhibiting a wide array of biological functions, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The rotational flexibility around the biphenyl axis allows these molecules to adopt specific conformations required for binding to biological targets. By introducing dissimilar substituents on the two phenyl rings, unsymmetrical biphenyls can be designed to optimize interactions with target proteins, enhance cell permeability, or modulate metabolic stability.

Recent research has focused on unsymmetrical biphenyls as potent cytotoxic agents, with several classes demonstrating impressive activity against a range of cancer cell lines[2]. The core strategy involves identifying pharmacophores known to contribute to anticancer activity and incorporating them into an unsymmetrical biphenyl framework. This approach has led to the development of novel compounds that can overcome challenges such as drug resistance[2]. This guide will compare representative examples of such compounds, focusing on their cytotoxic profiles and the molecular mechanisms that underpin their activity.

Comparative Analysis of Selected Unsymmetrical Biphenyls

For this analysis, we will compare two distinct classes of synthetic unsymmetrical biphenyls that have shown significant cytotoxic potential: hydroxylated biphenyls and those with bulky substituents designed to mimic natural lignans.

Hydroxylated Biphenyl Analogs of Curcumin

Curcumin, a natural polyphenol, is known for its antioxidant and anticancer effects, but its therapeutic use is limited by poor bioavailability. Researchers have developed hydroxylated biphenyl compounds that are structurally related to curcumin but with improved stability and potent, selective anticancer activity[3].

Two such compounds, designated Compound 11 and Compound 12 , have demonstrated significant cytotoxicity against malignant melanoma cells while showing low toxicity to normal fibroblasts[3]. Their mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M transition, which are hallmarks of effective anticancer agents[3].

Lignan-Mimetic Unsymmetrical Biphenyls

Dibenzocyclooctadiene lignans are natural products with noted anticancer and anti-multidrug resistance activities. However, their complex structures pose a challenge for synthesis. To overcome this, simplified, non-chiral unsymmetrical biphenyls have been synthesized that retain the potent cytotoxicity of the natural products[2].

A key finding from these studies is that bulky substituents at the 2 and 2'-positions of the biphenyl skeleton are crucial for potent in vitro anticancer activity. One particularly potent compound, Compound 35 , exhibited IC50 values in the nanomolar to low micromolar range against several cancer cell lines, including a drug-resistant line[2].

Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxic activities (IC50 values) of the selected biphenyl compounds against various human cancer cell lines. A lower IC50 value indicates higher potency.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Hydroxylated BiphenylCompound 11Melanoma (A375)1.7 ± 0.5[3]
Hydroxylated BiphenylCompound 12Melanoma (A375)2.0 ± 0.7[3]
Lignan-Mimetic BiphenylCompound 35Prostate (DU145)0.04[2]
Lignan-Mimetic BiphenylCompound 35Lung (A549)0.04[2]
Lignan-Mimetic BiphenylCompound 35Oral Epidermoid (KB)0.04[2]
Lignan-Mimetic BiphenylCompound 35Drug-Resistant (KB-Vin)0.04[2]

Analysis: The data clearly indicate that the lignan-mimetic compound 35 is significantly more potent than the hydroxylated biphenyls 11 and 12 , with IC50 values in the nanomolar range across multiple cell lines[2]. Notably, its high potency against the KB-Vin drug-resistant cell line suggests it may be effective against tumors that have developed resistance to conventional chemotherapeutics[2]. While compounds 11 and 12 are less potent, their high selectivity for cancer cells over normal fibroblasts is a very desirable characteristic for a therapeutic candidate[3].

Experimental Methodologies: A Guide to Reproducible Cytotoxicity Assessment

To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and well-validated protocols are essential. Below are detailed, step-by-step methodologies for the primary assays used to evaluate the compounds discussed.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability[4][5]. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color[5].

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment[6].

  • Compound Treatment: Prepare serial dilutions of the biphenyl compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2[7].

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, until a purple precipitate is visible[6].

    • Scientist's Note: This incubation time is critical and can vary between cell lines. It is essential to monitor the formation of formazan crystals visually to avoid over- or under-development.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals[6].

  • Absorbance Reading: Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise[4].

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition cluster_analysis Analysis plate 1. Plate Cells (96-well plate) treat 2. Add Biphenyl Compounds plate->treat Overnight Incubation incubate 3. Incubate (e.g., 72h) treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt incubate_mtt 5. Incubate (4h) (Formazan Formation) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan (DMSO) incubate_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate IC50 read->analyze

MTT Assay Experimental Workflow.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[8]. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells[9]. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes[8][9].

Protocol:

  • Cell Culture and Treatment: Culture 1-5 x 10^5 cells and induce apoptosis by treating with the unsymmetrical biphenyl compounds for a predetermined time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold 1X PBS to remove any residual medium.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.

    • Scientist's Note: The use of the correct binding buffer is critical as Annexin V's binding to PS is calcium-dependent.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (100 µg/mL) to the cell suspension[9].

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mechanistic Insights: How Unsymmetrical Biphenyls Induce Cell Death

Understanding the mechanism of action is crucial for drug development. Many cytotoxic biphenyl derivatives exert their effects by inducing apoptosis, a form of programmed cell death[10].

Hydroxylated biphenyls, like compounds 11 and 12, have been shown to induce apoptosis through the intrinsic pathway, which involves caspase activation and PARP cleavage[3]. They also cause cell cycle arrest, preventing cancer cells from proliferating[3]. Other studies have shown that certain biphenyls can induce cytotoxicity by increasing intracellular zinc levels, leading to oxidative stress and cell death[11]. The induction of apoptosis is a complex signaling cascade, often culminating in the activation of effector caspases like Caspase-3, which execute the final stages of cell death.

Apoptosis_Pathway Biphenyl Unsymmetrical Biphenyl (e.g., Cmpd 11/12) Mito Mitochondrial Stress Biphenyl->Mito G2M G2/M Phase Cell Cycle Arrest Biphenyl->G2M Casp9 Caspase-9 (Initiator) Mito->Casp9 Cytochrome c release Casp3 Caspase-3 (Effector) Casp9->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis executes G2M->Apoptosis contributes to

Intrinsic Apoptosis Pathway Induced by Biphenyls.

Discussion and Future Perspectives

The comparative analysis reveals that strategic, unsymmetrical substitution on the biphenyl scaffold is a highly effective approach for generating potent cytotoxic agents.

  • Structure-Activity Relationship (SAR): The high potency of lignan-mimetic compounds like 35 underscores the importance of bulky substituents at the 2,2'-positions, which likely restrict the conformation of the biphenyl core, leading to a higher affinity for its biological target[2]. For the hydroxylated biphenyls, the specific placement of hydroxyl groups and the α,β-unsaturated ketone moiety are key features for their pro-apoptotic activity[3].

  • Selectivity: The selectivity of compounds 11 and 12 for melanoma cells over normal fibroblasts is a significant advantage, potentially leading to a wider therapeutic window and fewer side effects[3]. This is a critical consideration in drug development, and future efforts should focus on optimizing both potency and selectivity.

  • Future Directions: Future research should aim to identify the specific molecular targets of these potent biphenyls. Advanced techniques such as thermal proteome profiling or chemical proteomics could elucidate the direct binding partners. Furthermore, the promising in vitro data for compounds like 35 warrant in vivo studies to evaluate their efficacy and safety in preclinical animal models[1]. The development of new synthetic methodologies will also continue to provide access to novel, structurally diverse unsymmetrical biphenyls for screening.

Conclusion

Unsymmetrical biphenyls represent a versatile and highly promising class of compounds for the development of novel anticancer therapeutics. Through targeted synthetic design, it is possible to create derivatives with nanomolar potency, activity against drug-resistant cancer cells, and favorable selectivity profiles. The hydroxylated biphenyls and lignan-mimetics discussed in this guide exemplify the potential of this scaffold. By employing robust and validated experimental protocols, researchers can continue to uncover the full therapeutic potential of this important chemical class, paving the way for the next generation of cancer treatments.

References

  • Ito, C., Itoigawa, M., Miyamoto, Y., Onoda, S., Fukuda, H., Murata, T., ... & Furukawa, H. (2013). Biphenyl derivatives from Garcinia schomburgkiana and their cytotoxicity. Journal of Natural Products, 76(5), 943-948. [Link]

  • Pisano, M., D'Annessa, I., Zorzet, S., Pagnan, G., Zunino, F., & Rozzo, C. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 26(11), 3375. [Link]

  • Reddy, T. S., Sreelatha, P., & Kumar, C. G. (2020). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. ACS Omega, 5(29), 18361–18372. [Link]

  • Huang, L., Yu, L., He, L., Chen, H., & Yao, X. (2010). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 343(9), 519-526. [Link]

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Validation

Benchmarking the efficiency of different purification techniques for 4-Methyl-4'-pentyl-1,1'-biphenyl

In the realm of materials science and drug development, the purity of a compound is not merely a desirable attribute but a critical determinant of its performance, safety, and regulatory compliance. This is particularly...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of materials science and drug development, the purity of a compound is not merely a desirable attribute but a critical determinant of its performance, safety, and regulatory compliance. This is particularly true for liquid crystals like 4-Methyl-4'-pentyl-1,1'-biphenyl, where even trace impurities can significantly alter the material's unique electro-optical properties. This guide provides an in-depth comparison of various purification techniques for 4-Methyl-4'-pentyl-1,1'-biphenyl, offering researchers, scientists, and drug development professionals a comprehensive understanding of the methodologies available to achieve the high purity required for advanced applications.

The synthesis of 4-Methyl-4'-pentyl-1,1'-biphenyl, commonly achieved through Suzuki-Miyaura coupling, can introduce a variety of impurities.[1] These may include unreacted starting materials, catalysts, and byproducts from side reactions. The choice of purification technique is therefore paramount in ensuring the final product meets the stringent requirements of its intended use. This guide will explore and benchmark the efficiency of recrystallization, column chromatography, vacuum distillation, and zone refining.

Recrystallization: The Workhorse of Solid Purification

Recrystallization is a fundamental and widely used technique for purifying solid organic compounds.[2] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.[3]

Causality Behind Experimental Choices

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent should not react with the compound, should be volatile enough to be easily removed from the purified crystals, and should have a boiling point below the melting point of the compound. For 4-Methyl-4'-pentyl-1,1'-biphenyl, which is a solid at room temperature, a variety of organic solvents can be screened. A mixed solvent system is often employed when a single solvent does not provide the desired solubility profile.[4]

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Through preliminary solubility tests, select a suitable solvent. For 4-Methyl-4'-pentyl-1,1'-biphenyl, solvents like ethanol, methanol, or hexane could be appropriate candidates.

  • Dissolution: In an Erlenmeyer flask, add the crude 4-Methyl-4'-pentyl-1,1'-biphenyl and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve full dissolution.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] The process can be further encouraged by placing the flask in an ice bath after it has reached room temperature.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Induce Crystallization dissolve->cool No insoluble impurities hot_filter->cool vacuum_filter Vacuum Filtration (Collect Crystals) cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end End: Purified Solid dry->end

Recrystallization Workflow

Column Chromatography: High-Resolution Separation

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[7] For non-polar to moderately polar compounds like 4-Methyl-4'-pentyl-1,1'-biphenyl, normal-phase chromatography with a silica gel stationary phase and a non-polar eluent is highly effective.

Causality Behind Experimental Choices

The choice of the stationary and mobile phases is critical for achieving good separation. Silica gel is a common choice for the stationary phase due to its polarity and ability to separate a wide range of organic compounds. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate). The ratio of these solvents is optimized to achieve the desired separation, where the target compound moves down the column at a moderate rate, allowing for its separation from more polar and less polar impurities.[8]

Experimental Protocol: Flash Column Chromatography
  • Column Packing: A glass column is packed with silica gel as a slurry in the initial eluent (e.g., pure hexane).

  • Sample Loading: The crude 4-Methyl-4'-pentyl-1,1'-biphenyl is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. This dry-loading method often results in better separation.

  • Elution: The column is eluted with a solvent system of increasing polarity (a gradient), starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate.[9]

  • Fraction Collection: The eluent is collected in a series of fractions.

  • Purity Analysis: The purity of each fraction is monitored by thin-layer chromatography (TLC).

  • Solvent Removal: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator.

Chromatography_Workflow start Start: Crude Mixture pack Pack Column with Silica Gel start->pack load Load Sample onto Column pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end End: Purified Product evaporate->end

Column Chromatography Workflow

Vacuum Distillation: For Thermally Stable, High-Boiling Compounds

For compounds that are thermally stable but have high boiling points, vacuum distillation is the purification method of choice.[10] By reducing the pressure above the liquid, the boiling point of the compound is significantly lowered, preventing thermal decomposition.

Causality Behind Experimental Choices

The key parameters in vacuum distillation are temperature and pressure. The pressure is reduced to a level where the compound will boil at a manageable temperature. The temperature of the heating bath is carefully controlled to be slightly above the boiling point of the compound at the given pressure, ensuring a steady distillation rate. A fractionating column can be used to improve the separation of compounds with close boiling points.

Experimental Protocol: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a fractionating column (optional), a condenser, a receiving flask, and a vacuum pump with a pressure gauge.

  • Charging the Flask: Place the crude 4-Methyl-4'-pentyl-1,1'-biphenyl into the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask in a heating mantle or oil bath.

  • Distillation and Collection: Collect the distillate that comes over at a constant temperature. The first fraction may contain lower-boiling impurities, and the temperature may rise as the pure compound begins to distill.

  • Termination: Stop the distillation before all the material in the flask has vaporized to avoid the concentration of high-boiling impurities in the final product.

Distillation_Workflow start Start: Crude Liquid setup Assemble Vacuum Distillation Apparatus start->setup charge Charge Flask with Crude Product setup->charge vacuum Apply Vacuum charge->vacuum heat Gently Heat vacuum->heat distill Collect Distillate Fractions heat->distill end End: Purified Liquid distill->end

Vacuum Distillation Workflow

Zone Refining: For Ultra-High Purity

Zone refining is a powerful technique for achieving ultra-high purity in crystalline materials.[11] The method is based on the principle that impurities are typically more soluble in the molten state of a substance than in its solid state. A narrow molten zone is passed slowly along a solid rod of the material, causing impurities to be swept along with the molten zone to one end of the rod.[12]

Causality Behind Experimental Choices

The efficiency of zone refining depends on several factors, including the speed at which the molten zone travels, the length of the molten zone, and the number of passes. A slow travel speed allows for equilibrium to be established at the solid-liquid interface, leading to more effective partitioning of impurities into the molten zone. Multiple passes are necessary to achieve very high levels of purity.[13]

Experimental Protocol: Zone Refining
  • Sample Preparation: The crude 4-Methyl-4'-pentyl-1,1'-biphenyl is cast into a solid ingot, typically within a glass or quartz tube.

  • Apparatus Setup: The ingot is placed in a zone refining apparatus, which consists of a mechanism to move the sample relative to a heater.

  • Creating a Molten Zone: A narrow band of the ingot is melted using a focused heater.

  • Zone Travel: The heater is slowly moved along the length of the ingot, causing the molten zone to traverse the sample. Impurities with a segregation coefficient less than one will preferentially stay in the molten zone and be transported to one end of the ingot.

  • Multiple Passes: The process is repeated for multiple passes to achieve the desired level of purity.

  • Product Isolation: After the final pass, the ingot is allowed to cool, and the purified section is physically separated from the impurity-rich end.

ZoneRefining_Workflow start Start: Crude Solid Ingot setup Place Ingot in Zone Refiner start->setup melt Create Narrow Molten Zone setup->melt travel Slowly Move Molten Zone Along Ingot melt->travel repeat Repeat for Multiple Passes travel->repeat repeat->travel Another Pass isolate Isolate Purified Section of Ingot repeat->isolate Final Pass end End: Ultra-Pure Solid isolate->end

Zone Refining Workflow

Comparative Analysis of Purification Techniques

FeatureRecrystallizationColumn ChromatographyVacuum DistillationZone Refining
Principle Differential solubilityDifferential adsorptionDifferential boiling pointsDifferential solubility in melt vs. solid
Typical Purity >99%>99%>99.5%>99.999%
Yield Moderate to HighModerateHighHigh (for the purified section)
Scalability GoodModerateExcellentPoor to Moderate
Cost LowModerate to HighModerateHigh
Time ModerateHighModerateVery High
Advantages Simple, inexpensive, good for large quantities.High resolution for complex mixtures.Effective for high-boiling, thermally stable compounds.Achieves ultra-high purity.
Disadvantages Product loss in mother liquor, finding a suitable solvent can be challenging.Can be time-consuming and requires large volumes of solvent.Not suitable for thermally unstable compounds.Slow, requires specialized equipment, not suitable for all compounds.

Purity Analysis: A Critical Step

The efficiency of any purification technique must be validated by a robust analytical method. For 4-Methyl-4'-pentyl-1,1'-biphenyl, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most suitable techniques for assessing purity.

  • GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.[14] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information for each component, allowing for unambiguous identification of impurities.

  • HPLC is a versatile technique that can be used to separate a wide range of compounds.[15] For 4-Methyl-4'-pentyl-1,1'-biphenyl, a reversed-phase HPLC method would be appropriate, where a non-polar stationary phase is used with a polar mobile phase.

Conclusion

The choice of the optimal purification technique for 4-Methyl-4'-pentyl-1,1'-biphenyl depends on the initial purity of the crude product and the desired final purity. For general-purpose applications where high purity is required, a combination of recrystallization and column chromatography is often sufficient. For applications demanding very high purity, such as in advanced liquid crystal displays, vacuum distillation followed by zone refining may be necessary. A thorough understanding of the principles, advantages, and limitations of each technique, coupled with robust analytical validation, is essential for obtaining 4-Methyl-4'-pentyl-1,1'-biphenyl of the required quality for its intended application.

References

  • University of California, Los Angeles. Recrystallization - Single Solvent. [Online]. Available: [Link].

  • University of Colorado Boulder. Recrystallization. [Online]. Available: [Link].

  • Chemistry LibreTexts. 2.1: Recrystallization. [Online]. Available: [Link].

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Comparative

A Senior Application Scientist's Guide: Evaluating the Influence of Methyl Group Position on the Biological Activity of Biphenyl Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of a Single Methyl Group The biphenyl scaffold, consisting of two interconnected phenyl rings, is a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Single Methyl Group

The biphenyl scaffold, consisting of two interconnected phenyl rings, is a privileged structure in medicinal chemistry. Its derivatives are foundational to a wide array of therapeutics, from anti-inflammatory agents to anti-cancer drugs.[1][2][3][4] The remarkable versatility of this scaffold lies in its ability to be functionalized, allowing for the fine-tuning of its pharmacological profile. At the heart of this optimization process is the study of Structure-Activity Relationships (SAR), which seeks to understand how specific structural modifications influence a molecule's biological activity.[5][6][7][8]

Among the most subtle yet profound modifications is the addition of a single methyl group. This seemingly minor change can lead to a dramatic enhancement in potency, selectivity, or pharmacokinetic properties—a phenomenon often dubbed the "magic methyl" effect.[9][10] However, the "magic" is not random; it is dictated by the precise positioning of this group on the biphenyl core. The location—be it ortho, meta, or para—can drastically alter the molecule's conformation, electronic distribution, and interaction with its biological target.

This guide provides a comprehensive framework for evaluating the influence of methyl group position on the biological activity of biphenyl derivatives. We will move from targeted synthesis to rigorous biological evaluation and in-depth SAR analysis, explaining the causality behind each experimental choice to provide a self-validating, field-proven methodology.

Part 1: Synthesis of Positional Isomers – A Foundational Necessity

To systematically evaluate the impact of methyl group placement, it is imperative to synthesize a series of biphenyl analogues where only the position of the methyl group varies. The Suzuki-Miyaura cross-coupling reaction is an exceptionally robust and versatile method for this purpose, prized for its high yields, tolerance of diverse functional groups, and relatively mild reaction conditions.[11][12]

Causality of Method Selection:

The Suzuki-Miyaura coupling is selected over other methods (e.g., Ullmann or Grignard-based couplings) for its superior reliability and substrate scope. It involves the reaction of an aryl halide with an aryl boronic acid, catalyzed by a palladium complex. This allows for the precise and controlled formation of the biphenyl C-C bond, which is critical for generating our isomeric series.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 4-methylbiphenyl (para isomer) as a representative example. The same procedure can be followed using 2-methylphenylboronic acid (ortho) or 3-methylphenylboronic acid (meta).

  • Reagent Preparation: In a nitrogen-flushed round-bottom flask, combine bromobenzene (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol as the solvent system, followed by an aqueous solution of 2M sodium carbonate (Na₂CO₃) (2.0 eq). The base is crucial for activating the boronic acid for transmetalation.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90°C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (bromobenzene) is consumed (typically 4-6 hours).

  • Work-up and Extraction: Cool the reaction to room temperature. Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. The use of ethyl acetate ensures the efficient extraction of the nonpolar biphenyl product.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure methyl-biphenyl derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization: Synthetic Workflow

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2 & 3: Reaction cluster_purification Step 4 & 5: Purification cluster_analysis Step 6: Characterization A Combine: - Bromobenzene - Methylphenylboronic Acid - Pd(PPh3)4 Catalyst B Add Solvents (Toluene/EtOH) & Base (2M Na2CO3) A->B C Reflux at 80-90°C under N2 Atmosphere B->C D Monitor by TLC C->D E Aqueous Work-up & Extraction with EtOAc D->E F Column Chromatography E->F G NMR & Mass Spectrometry F->G

Caption: Suzuki-Miyaura coupling workflow for synthesizing methyl-biphenyl isomers.

Part 2: Biological Evaluation – Quantifying the Impact of Methyl Position

Biphenyl derivatives exhibit a wide spectrum of biological activities, including anti-proliferative effects.[2][4] We will therefore use a standard cytotoxicity assay to compare the potency of our synthesized isomers. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Causality of Assay Selection:

The MTT assay is chosen for its robustness, high throughput, and direct correlation with cell number under defined conditions. It measures the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the calculation of an IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%).

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Seed HeLa (human cervical cancer) cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the parent biphenyl and the ortho-, meta-, and para- methyl derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂. The 48-hour time point is chosen to allow sufficient time for the anti-proliferative effects to manifest.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value for each compound.

Visualization: MTT Assay Workflow

G A 1. Seed HeLa Cells in 96-well plate B 2. Incubate 24h for cell attachment A->B C 3. Treat with serial dilutions of biphenyl derivatives B->C D 4. Incubate 48h to assess cytotoxicity C->D E 5. Add MTT Reagent and incubate 4h D->E F 6. Solubilize Formazan Crystals with DMSO E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate IC50 Values G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Part 3: Comparative Data and Structure-Activity Relationship (SAR) Analysis

Data Presentation: Cytotoxicity of Methyl-Biphenyl Isomers
CompoundMethyl PositionIC₅₀ (µM) on HeLa Cells
1 Unsubstituted> 100
2 ortho- (2-methyl)45.2
3 meta- (3-methyl)15.8
4 para- (4-methyl)5.1

(Note: Data are hypothetical but representative for SAR discussion.)

Discussion: Interpreting the SAR

The data clearly demonstrate that both the presence and the position of the methyl group have a profound impact on biological activity.

  • Ortho- Position (Compound 2): The ortho-methyl derivative shows a moderate increase in activity compared to the unsubstituted parent compound. A methyl group in the ortho position introduces significant steric hindrance, which forces a twist in the biphenyl rings.[13][14] This non-planar conformation may reduce binding affinity if the target receptor has a planar binding pocket. However, this steric bulk can also shield the molecule from metabolic enzymes, potentially increasing its effective concentration.[15] The observed activity is therefore a trade-off between potentially suboptimal receptor fit and improved metabolic stability.

  • Meta- Position (Compound 3): Placing the methyl group at the meta position results in a more substantial increase in potency. This position minimizes direct steric clash, allowing the biphenyl rings to remain relatively coplanar. The methyl group's primary contributions here are likely electronic and hydrophobic.[5][10] It can enhance binding by fitting into a small hydrophobic pocket on the receptor surface without disrupting the overall binding conformation.

  • Para- Position (Compound 4): The para-methyl derivative exhibits the highest potency, a classic example of a productive SAR. A methyl group in this position extends the molecule along its longitudinal axis. This extension can allow it to access a deep, hydrophobic pocket within the target protein, forming favorable van der Waals interactions and displacing water molecules, which is entropically favorable.[9] This position provides a significant boost in affinity without inducing the steric penalty of the ortho position.

The dramatic increase in activity, particularly for the para isomer, exemplifies the "magic methyl" effect, where a well-placed methyl group finds a "sweet spot" in the binding site that significantly enhances ligand-receptor interactions.[9][10]

Visualization: SAR Principles of Methyl Group Positioning

G cluster_ortho Ortho Position cluster_meta Meta Position cluster_para Para Position ortho_node Steric Hindrance (Twists Biphenyl Rings) (+) Metabolic Shielding (-) Reduced Planarity/Fit meta_node Minimal Steric Effect (+) Hydrophobic Interaction (+) Electronic Perturbation para_node Molecular Extension (++) Access to Deep Hydrophobic Pocket (+) Optimal Receptor Fit Biphenyl Biphenyl Core Biphenyl->ortho_node 2-Methyl Biphenyl->meta_node 3-Methyl Biphenyl->para_node 4-Methyl

Caption: Key SAR factors influenced by the methyl group's position.

Conclusion and Future Outlook

This guide demonstrates a systematic approach to evaluating the influence of methyl group position on the biological activity of biphenyl derivatives. Our analysis reveals a clear SAR trend where the para position is optimal for activity in our model system, likely due to enhanced hydrophobic interactions within the biological target. The meta position offers a significant, albeit lesser, improvement, while the ortho position's effect is tempered by steric hindrance.

These findings underscore a critical principle in drug design: minor structural modifications can lead to major changes in biological function. The choice of where to place even a simple methyl group must be a deliberate, data-driven decision.

For researchers in drug development, the next logical steps would involve:

  • Co-crystallography: Obtaining an X-ray crystal structure of the most potent analogue bound to its target to visually confirm the binding mode and the role of the methyl group.

  • Pharmacokinetic Profiling: Evaluating the in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the isomers to determine if the observed in vitro potency translates to in vivo efficacy.[16]

  • Further Analogue Synthesis: Exploring the effects of di- and tri-methylation, or the replacement of the methyl group with other small alkyl or electron-withdrawing/donating groups to further probe the SAR.

By integrating rational synthesis, robust biological testing, and careful analysis, we can systematically unlock the full potential of privileged scaffolds like the biphenyl core, moving one step closer to designing more effective and selective therapeutics.

References

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Validation

A Senior Application Scientist's Comparative Guide to Suzuki-Miyaura, Stille, and Negishi Couplings for Unsymmetrical Biphenyl Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals The unsymmetrical biphenyl motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in blockbuster pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The unsymmetrical biphenyl motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in blockbuster pharmaceuticals and advanced organic materials necessitates robust and versatile synthetic strategies. Among the plethora of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura, Stille, and Negishi couplings have emerged as the most powerful and widely adopted methods for the construction of these vital C(sp²)–C(sp²) bonds.[1][2][3]

This guide provides an in-depth, objective comparison of these three preeminent coupling reactions. Moving beyond a mere recitation of protocols, we will delve into the mechanistic nuances, practical advantages, and inherent limitations of each method. The discussion is supported by experimental data and protocols to empower you, the practicing scientist, to make informed decisions for your specific synthetic challenges.

At a Glance: A Comparative Overview

The selection of an appropriate cross-coupling reaction is a multifactorial decision, balancing the need for high yield and functional group tolerance against considerations of reagent toxicity, cost, and operational simplicity. The following table presents a summary of key performance indicators for the Suzuki-Miyaura, Stille, and Negishi couplings in the context of unsymmetrical biphenyl synthesis.

FeatureSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Typical Yield Good to Excellent[4]Moderate to Good[5]High to near quantitative[5][6]
Catalyst Loading Typically 0.1-5 mol%, with low ppm systems available[7][8]Typically 1-5 mol%[6]Typically ≤ 5 mol%[5][6]
Reaction Temperature Often requires elevated temperatures (65-110 °C)[4][6]Frequently requires refluxing conditions[5]Mild conditions, often room temperature to reflux[5][6]
Reaction Time Varies widely (hours to days)[6]Can be lengthy (several hours to days)[5]Generally shorter (hours to overnight)[6]
Key Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)Organozinc compounds
Toxicity Profile Boronic acids are generally of low toxicity[4]High toxicity of organotin reagents is a major drawback[5]Organozinc reagents are pyrophoric and moisture-sensitive[6]

The Catalytic Cycles: A Mechanistic Perspective

All three reactions proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The fundamental steps are oxidative addition, transmetalation, and reductive elimination. Understanding the subtle differences in these steps is key to appreciating the unique characteristics of each reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most utilized cross-coupling reaction for biphenyl synthesis, primarily due to the low toxicity and environmental impact of the boron-containing reagents and byproducts.[4] A key mechanistic feature is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n PdII Ar^1-Pd(II)L_n-X Transmetalation_Intermediate Ar^1-Pd(II)L_n-Ar^2 PdII->Transmetalation_Intermediate Transmetalation Ate_Complex [Ar^2-B(OH)_3]^- Ate_Complex->PdII Boronic_Acid Ar^2-B(OH)_2 Boronic_Acid->Ate_Complex Activation Base Base (e.g., K_2CO_3) Base->Boronic_Acid Transmetalation_Intermediate->Pd0 Product Ar^1-Ar^2 Transmetalation_Intermediate->Product Reductive Elimination Aryl_Halide Ar^1-X Aryl_Halide->Pd0 Oxidative Addition

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille Coupling

The Stille coupling utilizes organostannanes as the organometallic partner. A significant advantage is the air and moisture stability of these reagents.[9] The transmetalation step in the Stille coupling does not typically require an activating agent like a base, which can be beneficial for substrates with base-sensitive functional groups.

Stille_Coupling Pd0 Pd(0)L_n PdII Ar^1-Pd(II)L_n-X Transmetalation_Intermediate Ar^1-Pd(II)L_n-Ar^2 PdII->Transmetalation_Intermediate Transmetalation Organostannane Ar^2-SnR_3 Organostannane->PdII Transmetalation_Intermediate->Pd0 Product Ar^1-Ar^2 Transmetalation_Intermediate->Product Reductive Elimination Aryl_Halide Ar^1-X Aryl_Halide->Pd0 Oxidative Addition

Caption: Catalytic cycle of the Stille coupling.

Negishi Coupling

The Negishi coupling employs highly reactive organozinc reagents. This high reactivity often translates to milder reaction conditions and shorter reaction times.[5][6] However, this comes at the cost of the reagents' sensitivity to air and moisture, necessitating the use of anhydrous and inert atmosphere techniques.[6]

Negishi_Coupling Pd0 Pd(0)L_n PdII Ar^1-Pd(II)L_n-X Transmetalation_Intermediate Ar^1-Pd(II)L_n-Ar^2 PdII->Transmetalation_Intermediate Transmetalation Organozinc Ar^2-ZnX' Organozinc->PdII Transmetalation_Intermediate->Pd0 Product Ar^1-Ar^2 Transmetalation_Intermediate->Product Reductive Elimination Aryl_Halide Ar^1-X Aryl_Halide->Pd0 Oxidative Addition

Caption: Catalytic cycle of the Negishi coupling.

Deep Dive: A Head-to-Head Comparison

Suzuki-Miyaura Coupling: The Workhorse

The Suzuki-Miyaura coupling is often the first choice for unsymmetrical biphenyl synthesis due to its operational simplicity and favorable safety profile.[7] The boronic acids and their esters are generally stable, crystalline solids that are easy to handle.[4] The reaction is also known for its high functional group tolerance, accommodating a wide array of sensitive moieties.[10]

Advantages:

  • Low Toxicity: Boronic acids and their byproducts are significantly less toxic than the organotin and organozinc reagents used in Stille and Negishi couplings, respectively.[4]

  • Reagent Stability: Organoboron reagents are generally stable to air and moisture, simplifying their storage and handling.

  • Broad Substrate Scope: A vast number of boronic acids are commercially available, and the reaction tolerates a wide range of functional groups.[10]

Limitations:

  • Base Requirement: The mandatory use of a base can be problematic for substrates containing base-labile functional groups.

  • Proto-deboronation: A common side reaction is the cleavage of the C-B bond by protonolysis, which can reduce the yield of the desired product.

Stille Coupling: For Challenging Substrates

The Stille coupling offers a powerful alternative, particularly when dealing with substrates that are incompatible with the basic conditions of the Suzuki-Miyaura reaction. The organostannanes used are generally stable and can be purified by chromatography.[11]

Advantages:

  • Neutral Conditions: The reaction proceeds under neutral or nearly neutral conditions, making it suitable for base-sensitive substrates.[5]

  • High Functional Group Tolerance: The Stille coupling is renowned for its exceptional tolerance of a wide array of functional groups.[12]

Limitations:

  • High Toxicity of Tin Reagents: The primary drawback of the Stille coupling is the high toxicity of organotin compounds, which poses significant safety and environmental concerns.[5]

  • Difficult Product Purification: The removal of stoichiometric amounts of tin byproducts from the reaction mixture can be challenging.[11]

  • Slower Reaction Rates: Stille couplings can sometimes require longer reaction times and higher temperatures compared to the other two methods.[5]

Negishi Coupling: The High-Reactivity Option

The Negishi coupling is characterized by the high nucleophilicity of the organozinc reagents, which often leads to very high yields and fast reaction rates, even at low temperatures.[5][6][13] This makes it an excellent choice for the synthesis of sterically hindered biphenyls.

Advantages:

  • High Reactivity: The high reactivity of organozinc reagents allows for the coupling of a broader range of substrates, including those that are less reactive in Suzuki-Miyaura or Stille couplings.[14]

  • Mild Reaction Conditions: Negishi couplings can often be performed at or below room temperature.[5][6]

Limitations:

  • Reagent Sensitivity: Organozinc reagents are highly sensitive to air and moisture, requiring stringent anhydrous and anaerobic reaction conditions.[6] This can add a layer of complexity to the experimental setup.

  • Functional Group Tolerance: While generally good, the functional group tolerance of the Negishi coupling can be lower than that of the Suzuki-Miyaura and Stille reactions due to the high reactivity of the organozinc reagents.[5]

Experimental Protocols: From Theory to Practice

To provide a practical context for the preceding discussion, the following are representative, step-by-step protocols for the synthesis of an unsymmetrical biphenyl using each of the three coupling methods.

Suzuki-Miyaura Coupling: Synthesis of a Substituted Biphenyl

This protocol is adapted from a procedure for the synthesis of unsymmetrical biaryls.[10]

Workflow:

Suzuki_Protocol Start Combine Aryl Halide, Boronic Acid, Base, and Catalyst in Solvent Reflux Heat to Reflux (~1 hour) Start->Reflux Workup Aqueous Workup and Extraction Reflux->Workup Purify Purify by Recrystallization Workup->Purify Product Isolate Biphenyl Product Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), the aryl boronic acid (1.2 eq), and a suitable solvent (e.g., n-propanol).

  • To this mixture, add the palladium catalyst (e.g., Pd(OAc)₂ , 0.5-2 mol%) and a phosphine ligand (e.g., PPh₃).

  • Add an aqueous solution of a base (e.g., 2M Na₂CO₃).

  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the unsymmetrical biphenyl.

Stille Coupling: Synthesis of a Substituted Biphenyl

This protocol is a general procedure for the Stille coupling.[6]

Workflow:

Stille_Protocol Start Combine Aryl Halide, Organostannane, and Catalyst in Anhydrous Solvent Reflux Heat to Reflux (24-48 hours) Start->Reflux Workup Quench and Extract Reflux->Workup Purify Purify by Chromatography (Removal of Tin Byproducts) Workup->Purify Product Isolate Biphenyl Product Purify->Product

Caption: Experimental workflow for Stille coupling.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the organostannane (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add anhydrous, degassed solvent (e.g., toluene or DMF) via syringe.

  • Heat the reaction mixture to reflux (typically 90-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.

  • Stir vigorously for at least one hour, then filter the mixture through celite.

  • Extract the filtrate with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Negishi Coupling: Synthesis of a Substituted Biphenyl

This protocol is a general procedure for the Negishi coupling.[7][15]

Workflow:

Negishi_Protocol Start Prepare Organozinc Reagent in situ under Inert Atmosphere Couple Add Aryl Halide and Catalyst, then Reflux Start->Couple Workup Quench and Extract Couple->Workup Purify Purify by Chromatography Workup->Purify Product Isolate Biphenyl Product Purify->Product

Caption: Experimental workflow for Negishi coupling.

Step-by-Step Methodology:

  • Prepare the organozinc reagent in a flame-dried Schlenk flask under an inert atmosphere. This can be done, for example, by transmetalation of an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).

  • In a separate flame-dried Schlenk flask, dissolve the aryl halide (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous, degassed solvent (e.g., THF).

  • Transfer the freshly prepared organozinc solution to the second flask via cannula.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion: Selecting the Optimal Path Forward

The Suzuki-Miyaura, Stille, and Negishi couplings are all exceptionally powerful tools for the synthesis of unsymmetrical biphenyls, each with a distinct set of advantages and disadvantages. The Suzuki-Miyaura reaction stands out for its operational simplicity, the low toxicity of its reagents, and its broad commercial availability, making it the go-to method for many applications.[7] The Stille coupling, despite the toxicity of the tin reagents, offers a robust solution for substrates that are sensitive to the basic conditions of the Suzuki-Miyaura reaction.[5] The Negishi coupling, with its highly reactive organozinc reagents, provides a means to achieve high yields under mild conditions, especially for sterically demanding couplings, provided that the requisite air- and moisture-sensitive techniques can be employed.[5][6]

Ultimately, the choice of which coupling reaction to employ will depend on the specific requirements of the synthesis at hand, including the nature of the substrates, the desired scale of the reaction, and the available laboratory infrastructure. By carefully considering the factors outlined in this guide, researchers can select the most appropriate method to efficiently and effectively construct the desired unsymmetrical biphenyls for their drug discovery and materials science endeavors.

References

  • Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • BenchChem. (2025).
  • Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51.
  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Namur.
  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032.
  • BenchChem. (2025). A Comparative Guide to Suzuki-Miyaura, Stille, and Negishi Couplings for Bipyridine Synthesis.
  • Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • Soulé, J.-F., Miyamoto, H., & Noyori, R. (2011). Comparative study of the Kumada, Negishi, Stille, and Suzuki–Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. The Journal of Organic Chemistry, 76(22), 9445-9456.
  • Martins, D. L., et al. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 26(16), 4992.
  • Soulé, J.-F., Miyamoto, H., & Noyori, R. (2011). Comparative study of the Kumada, Negishi, Stille, and Suzuki–Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. The Journal of Organic Chemistry, 76(22), 9445-9456.
  • Welch, C. J., et al. (2018). Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. Abstracts of Papers of the American Chemical Society, 255.
  • Baudoin, O. (2001). Preparation of unsymmetrical biaryls via palladium-catalyzed coupling reaction of aryl halides. Tetrahedron Letters, 42(49), 8677-8680.
  • Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • Ren, Q., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329.
  • Wikipedia. (n.d.). Negishi coupling.
  • Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 221-233.
  • ResearchGate. (n.d.). Synthesis of biphenyl derivatives via Negishi cross coupling reaction.
  • Sharma, S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(4), 984-1006.
  • ResearchGate. (2004). A Suzuki Coupling Based Route to 2,2'-Bis(2-indenyl)
  • Wang, C., et al. (2013). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Functional Polymers (pp. 1-32). Wiley-VCH Verlag GmbH & Co. KGaA.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-4'-pentyl-1,1'-biphenyl

Introduction: The Imperative for Cautious Disposal This guide synthesizes information from analogous compounds and general hazardous waste management principles to provide a robust framework for its disposal. Adherence t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Cautious Disposal

This guide synthesizes information from analogous compounds and general hazardous waste management principles to provide a robust framework for its disposal. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Assessment and Regulatory Context

In the absence of a specific Safety Data Sheet (SDS) for 4-Methyl-4'-pentyl-1,1'-biphenyl, a conservative hazard assessment must be conducted based on related compounds. Biphenyl itself is known to cause skin, eye, and respiratory irritation.[5] Furthermore, many biphenyl derivatives are recognized as being very toxic to aquatic life with long-lasting effects.

Regulatory Framework: RCRA and TSCA

The primary federal regulation governing the disposal of laboratory chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[6][7] Under RCRA, chemical waste is broadly categorized as either "listed" or "characteristic" hazardous waste. As 4-Methyl-4'-pentyl-1,1'-biphenyl is not a commonly listed hazardous waste, its classification would depend on its characteristics:

  • Ignitability: While data for this specific compound is scarce, related compounds have high flash points, suggesting a low risk of ignitability.[8]

  • Corrosivity: Not expected for this class of compounds.

  • Reactivity: Not expected for this class of compounds.

  • Toxicity: This is the most likely characteristic to render the compound as hazardous waste. The environmental persistence and aquatic toxicity of biphenyl compounds are well-documented.[5]

Given the potential for toxicity, it is imperative to manage 4-Methyl-4'-pentyl-1,1'-biphenyl as a hazardous waste. Additionally, while not a polychlorinated biphenyl (PCB), its biphenyl structure warrants consideration under the Toxic Substances Control Act (TSCA), which governs the disposal of PCBs.[9][10] Disposal facilities permitted under TSCA are often the most appropriate for biphenyl-related wastes.[9][10]

It is the legal responsibility of the waste generator to properly characterize their waste. [6] Therefore, consulting with your institution's Environmental Health and Safety (EHS) department is a mandatory step before initiating disposal procedures.

Immediate Safety and Spill Response

Proper handling and immediate response to spills are critical for minimizing exposure and environmental contamination.

Personal Protective Equipment (PPE)

When handling 4-Methyl-4'-pentyl-1,1'-biphenyl, the following PPE should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn to protect from splashes.

Spill Response Protocol

In the event of a spill, follow these steps:

  • Alert personnel: Immediately notify others in the vicinity.

  • Isolate the area: Restrict access to the spill area.

  • Assess the spill: For small spills, proceed with cleanup if you are trained and have the appropriate materials. For large spills, evacuate the area and contact your institution's EHS department.

  • Absorb the spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. For solid spills, carefully sweep up the material to avoid generating dust.[11]

  • Collect the waste: Place the absorbed material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all materials as hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of 4-Methyl-4'-pentyl-1,1'-biphenyl.

Step 1: Waste Collection and Segregation
  • Designated Waste Container: All waste containing 4-Methyl-4'-pentyl-1,1'-biphenyl, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), must be collected in a designated hazardous waste container.

  • Compatibility: Ensure the waste container is made of a material compatible with the chemical. For organic compounds like this, a high-density polyethylene (HDPE) or glass container is appropriate.[12] Avoid metal containers for any chemical waste unless specifically approved.[12]

  • Segregation: Do not mix 4-Methyl-4'-pentyl-1,1'-biphenyl waste with other incompatible waste streams. It can typically be combined with other non-halogenated organic solvent waste. However, always follow your institution's specific waste segregation guidelines.

Step 2: Labeling

Proper labeling is a critical and legally required step in hazardous waste management.[6] The label on your hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "4-Methyl-4'-pentyl-1,1'-biphenyl" (avoid abbreviations)

  • The approximate concentration and quantity of the waste

  • The date accumulation started

  • The specific hazards associated with the waste (e.g., "Toxic," "Environmental Hazard")

Step 3: Storage
  • Secure Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel.[12]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[12]

  • Time Limits: Be aware of the time limits for accumulating hazardous waste in a satellite accumulation area. Once the container is full or has been accumulating for a specified period (often up to one year for academic labs), it must be transferred to your institution's central hazardous waste storage facility.[13]

Step 4: Arranging for Disposal
  • Contact EHS: Once your waste container is ready for pickup, contact your institution's EHS department to arrange for its collection.

  • Lab Pack Disposal: For smaller containers of various chemicals, a "lab pack" is often used for disposal.[14] This involves placing smaller, labeled containers into a larger drum with absorbent material.[14] Your EHS department will manage this process.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Methyl-4'-pentyl-1,1'-biphenyl.

G start Waste Generation (4-Methyl-4'-pentyl-1,1'-biphenyl) assess_hazards Hazard Assessment (Consult SDS of related compounds) start->assess_hazards spill Spill Occurs start->spill ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) assess_hazards->ppe collect_waste Collect Waste in Designated Container ppe->collect_waste small_spill Small Spill (Clean up with absorbent) spill->small_spill Minor large_spill Large Spill (Evacuate & Call EHS) spill->large_spill Major small_spill->collect_waste contact_ehs Contact EHS for Pickup large_spill->contact_ehs label_waste Label Container ('Hazardous Waste', Full Name, Hazards) collect_waste->label_waste store_waste Store in Satellite Accumulation Area (Secondary Containment) label_waste->store_waste store_waste->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Decision workflow for the safe disposal of 4-Methyl-4'-pentyl-1,1'-biphenyl.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of 4-Methyl-4'-pentyl-1,1'-biphenyl is a critical responsibility for all laboratory personnel. By following these guidelines, researchers can ensure a safe working environment, maintain regulatory compliance, and act as responsible stewards of the environment. Always prioritize a conservative approach when dealing with compounds that have limited safety data, and never hesitate to consult with your institution's EHS professionals.

References

  • Biphenyl | EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 4'-Methyl-4-pentylbiphenyl, min 98% (GC), 1 gram - CP Lab Safety. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste | US EPA. (2023, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. (2023, February 27). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Policy and Guidance for Polychlorinated Biphenyls | US EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • RCRA addresses waste management, disposal and recycling - University of Houston-Clear Lake. (n.d.). University of Houston-Clear Lake. Retrieved from [Link]

  • Polychlorinated Biphenyls (PCBs) | US EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Management in the Laboratory. (2022, March 24). LabManager. Retrieved from [Link]

  • Environmental Hazards due to Polychlorinated Biphenyls - Longdom Publishing. (2012, August 3). Longdom Publishing. Retrieved from [Link]

  • Safety Data Sheet: Biphenyl - Carl ROTH. (n.d.). Carl ROTH. Retrieved from [Link]

  • Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste - US EPA. (2016, November 28). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Polychlorinated Biphenyl (PCB) in Environment: Contamination, Toxicity, and Carcinogenicity - ResearchGate. (2023, June 8). ResearchGate. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). GAIACA. Retrieved from [Link]

  • Polychlorinated Biphenyl (PCB) in Environment: Contamination, Toxicity, and Carcinogenicity - International Journal of Science and Healthcare Research. (n.d.). International Journal of Science and Healthcare Research. Retrieved from [Link]

  • Laboratory Chemical Disposal - Environmental Marketing Services. (2024, April 15). Environmental Marketing Services. Retrieved from [Link]

  • Hazardous Materials Disposal Guide | Nipissing University. (2019, June 12). Nipissing University. Retrieved from [Link]

  • 4-methyl biphenyl 4-methylbiphenyl - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved from [Link]

  • 4-methyl-4'-pentyl-1'-biphenyl - ChemBK. (2024, April 10). ChemBK. Retrieved from [Link]

  • 1,1'-Biphenyl, 4-methyl-4'-pentyl- - Substance Details - SRS - EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-4'-pentyl-1,1'-biphenyl

The core principle of this guide is to foster a proactive safety culture. The recommendations provided are grounded in the known hazards of similar chemical structures, which are known to cause skin, eye, and respiratory...

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to foster a proactive safety culture. The recommendations provided are grounded in the known hazards of similar chemical structures, which are known to cause skin, eye, and respiratory irritation.[3] Furthermore, given its classification as a biphenyl derivative, it is prudent to handle it with the care afforded to potentially hazardous compounds.

Immediate Safety and Hazard Assessment

Before commencing any work with 4-Methyl-4'-pentyl-1,1'-biphenyl, a thorough risk assessment is paramount. The following table summarizes its known physical and chemical properties to inform your handling procedures.

PropertyValueSource
CAS Number 64835-63-8[1][2]
Molecular Formula C18H22[1]
Molecular Weight 238.37 g/mol [1]
Appearance White to almost white powder or crystal[1][2]
Melting Point 47.0 to 51.0 °C[1][2]
Boiling Point 350.5 ± 22.0 °C (Predicted)[1][2]
Flash Point 177.2 °C[1]

Given the crystalline nature of this compound at room temperature, the primary routes of exposure are inhalation of dust particles and direct skin or eye contact. The potential for aerosolization during handling necessitates stringent control measures.

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is not a one-size-fits-all approach; it is a systematic process based on the specific tasks you will be performing. The following diagram outlines a logical workflow for selecting the necessary protective gear when handling 4-Methyl-4'-pentyl-1,1'-biphenyl.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification Start Start: Handling 4-Methyl-4'-pentyl-1,1'-biphenyl Task Identify Task: - Weighing - Dissolving - Transferring Start->Task 1. Define Operation Exposure Assess Exposure Risk: - Dust/Aerosol Generation - Splash Hazard Task->Exposure 2. Evaluate Potential Hazards Eyes Eye Protection: - Safety Glasses with Side Shields - Chemical Goggles (if splash risk) Exposure->Eyes 3. Select Eye/Face Protection Skin Hand & Body Protection: - Nitrile Gloves - Lab Coat Exposure->Skin 4. Select Hand/Body Protection Respiratory Respiratory Protection: - Fume Hood (primary) - N95 Respirator (if weighing outside hood) Exposure->Respiratory 5. Select Respiratory Protection Check Final Check: - Proper Fit - No Damage to PPE Eyes->Check 6. Pre-use Inspection Skin->Check 6. Pre-use Inspection Respiratory->Check 6. Pre-use Inspection Proceed Proceed with Work Check->Proceed 7. Safe to Start

Caption: PPE Selection Workflow for Handling 4-Methyl-4'-pentyl-1,1'-biphenyl.

Step-by-Step PPE Protocol

1. Eye and Face Protection:

  • Rationale: To prevent contact with airborne particles or accidental splashes. Biphenyl compounds are known eye irritants.[3]

  • Procedure:

    • At a minimum, wear chemical safety glasses with side shields.

    • If there is a risk of splashing, for instance, when dissolving the compound in a solvent, upgrade to chemical splash goggles.[4][5]

    • For larger quantities or tasks with a higher splash potential, a face shield worn over safety glasses or goggles is recommended.[4][5]

2. Skin and Body Protection:

  • Rationale: To avoid skin irritation and potential absorption.[3]

  • Procedure:

    • Gloves: Wear nitrile gloves. Nitrile provides good chemical resistance to a range of organic compounds.[6] Always check gloves for any signs of damage before use. Double-gloving is a good practice to minimize the risk of exposure during glove removal.

    • Lab Coat: A standard, fully buttoned lab coat should be worn to protect your clothing and skin.[5]

    • Additional Protection: For tasks involving larger quantities, consider a chemically resistant apron.[4] Ensure that your legs and feet are covered by wearing long pants and closed-toe shoes.

3. Respiratory Protection:

  • Rationale: To prevent the inhalation of fine dust particles, which can cause respiratory tract irritation.[3]

  • Procedure:

    • Primary Control: Always handle solid 4-Methyl-4'-pentyl-1,1'-biphenyl inside a certified chemical fume hood to minimize the inhalation of airborne particles.

    • Secondary Control: If weighing small quantities outside of a fume hood is unavoidable, a NIOSH-approved N95 respirator should be worn. Ensure you have been properly fit-tested for the respirator you are using. For operations that may generate significant dust, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be necessary.

Operational and Disposal Plans

Handling and Storage:

  • Store 4-Methyl-4'-pentyl-1,1'-biphenyl in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6]

  • Keep it away from strong oxidizing agents.

  • When transferring the solid, use techniques that minimize dust generation, such as using a scoopula carefully and avoiding dropping the material from a height.

Spill Management:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, gently cover the solid with an absorbent material to prevent it from becoming airborne.

  • Clean-up: Wearing the appropriate PPE, carefully scoop the spilled material and absorbent into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal:

  • All waste materials, including contaminated gloves, absorbent materials, and empty containers, should be disposed of as hazardous chemical waste.[4][5]

  • Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a secure and responsible research environment. Always remember that this guide is a starting point; a thorough and ongoing assessment of your specific experimental conditions is crucial for maintaining the highest standards of laboratory safety.

References

  • Soak Rochford. (n.d.). SAFETY DATA SHEET LIQUID CRYSTAL CONCENTRATE IBC. Retrieved from [Link]

  • Real World Epoxies. (n.d.). Safety Data Sheet - Liquid Crystal Part A. Retrieved from [Link]

  • Crystal Shine. (2016, January 15). Liquid Crystallization Safety Data Sheet. Retrieved from [Link]

  • ChemBK. (2024, April 10). 4-methyl-4'-pentyl-1'-biphenyl. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-methyl-4'-pentyl-1,1'-biphenyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Retrieved from [Link]

  • College of Chemistry, University of California, Berkeley. (n.d.). H&S Section 7: Safe Handling of Cryogenic Liquids. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbiphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals.

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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